Mrgx2 antagonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H26F5N5O3 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2S)-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]-2-[(3S)-4,4-difluoro-3-[6-oxo-1-(2,2,2-trifluoroethyl)-3-pyridinyl]piperidin-1-yl]propanamide |
InChI |
InChI=1S/C23H26F5N5O3/c1-14(21(35)29-18-5-6-19(31-30-18)36-12-15-2-3-15)32-9-8-22(24,25)17(11-32)16-4-7-20(34)33(10-16)13-23(26,27)28/h4-7,10,14-15,17H,2-3,8-9,11-13H2,1H3,(H,29,30,35)/t14-,17+/m0/s1 |
InChI Key |
RTTYAJBSPBWREL-WMLDXEAASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC([C@H](C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F |
Canonical SMILES |
CC(C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC(C(C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Mrgx2 antagonist-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of MrgX2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor in non-IgE-mediated allergic and inflammatory responses.[1] Primarily expressed on mast cells and sensory neurons, MRGPRX2 is activated by a wide array of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides, and numerous FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators like histamine (B1213489) and cytokines.[1] This activation is implicated in the pathophysiology of various conditions, including chronic urticaria, atopic dermatitis, neurogenic inflammation, and drug-induced hypersensitivity reactions.[2] Consequently, antagonists of MRGPRX2 represent a promising therapeutic strategy for these mast cell-mediated disorders.
This technical guide provides a detailed overview of the mechanism of action of MRGPRX2 antagonists, focusing on the core signaling pathways, experimental validation protocols, and quantitative data on antagonist potency.
Core Mechanism of Action of MRGPRX2 Antagonists
MRGPRX2 antagonists are molecules designed to inhibit the receptor's activity. Their primary mechanism involves binding to the MRGPRX2 receptor to physically prevent its activation by endogenous or exogenous agonists.[1] By occupying the ligand binding site or an allosteric site that prevents the necessary conformational change for activation, these antagonists block the initiation of downstream signaling cascades. This inhibitory action effectively prevents mast cell degranulation and the subsequent release of inflammatory mediators, thereby mitigating the physiological symptoms of MRGPRX2 activation.[1]
Some antagonists may function as inverse agonists , not only blocking agonist activity but also inhibiting the basal, constitutive activity of the receptor. For instance, the small molecule C9 has been identified as an inverse agonist that inhibits basal G protein activation in addition to blocking agonist-induced responses. Recent studies also suggest that agonists and antagonists may not compete for the exact same binding site, with antagonists potentially interacting with different transmembrane domains to achieve their inhibitory effect through a noncompetitive mechanism.[3]
Signaling Pathways of MRGPRX2 and Antagonist Intervention
MRGPRX2 activation triggers two principal intracellular signaling pathways: a G protein-dependent pathway and a G protein-independent, β-arrestin-mediated pathway.[4] Agonists that activate both are termed "balanced agonists."[5]
G Protein-Dependent Signaling
Upon agonist binding, MRGPRX2 couples to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi families.[6][7][8]
-
Gαq Pathway : This is the principal pathway leading to degranulation. Activated Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[9] This surge in cytosolic Ca²+ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators (degranulation).[6][9] Downstream of this, pathways including MAP kinase (ERK, p38, JNK) and PI3K-AKT are also activated, leading to the synthesis of cytokines and prostaglandins.[2][9][10]
-
Gαi Pathway : Activation of Gαi contributes to the overall cellular response, and its inhibition by pertussis toxin can block degranulation in response to certain agonists.[8]
Antagonists block the initial step of G protein coupling, thereby preventing the activation of PLC and the subsequent rise in intracellular calcium, which is a key measurable outcome in screening assays.[11]
β-Arrestin-Mediated Signaling
In addition to G protein coupling, agonist binding can lead to the phosphorylation of the MRGPRX2 intracellular domains by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the recruitment of β-arrestin proteins.[5] The β-arrestin pathway is crucial for receptor desensitization and internalization, which terminates G protein signaling.[5][8] It can also initiate a separate, G protein-independent wave of signaling.[4] Ligands can be "balanced," activating both G protein and β-arrestin pathways (like Substance P), or "biased," preferentially activating one.[5] Antagonists prevent the initial conformational change, thereby inhibiting both GRK phosphorylation and subsequent β-arrestin recruitment.
Quantitative Data on MRGPRX2 Antagonists
The potency of MRGPRX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). These values are determined through various in vitro assays.
| Antagonist | Assay Type | Cell Line | Agonist Inhibited | Potency (IC₅₀ / Ki) | Reference |
| C9 | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | Ki = 43 nM | [12] |
| Degranulation | RBL-MRGPRX2 | SP, PAMP-12, Rocuronium | IC₅₀ ≈ 300 nM | ||
| Degranulation | LAD2 | ZINC-3573 | IC₅₀ > 1 µM | [12] | |
| C9-6 | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | Ki = 58 nM | [12] |
| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | IC₅₀ = 50 nM | [11] |
| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | IC₅₀ = 2.9 nM | [11] |
| EP262 | Not specified | Not specified | Not specified | First-in-class oral antagonist | |
| EVO756 | Not specified | Not specified | Not specified | Oral small-molecule antagonist |
Detailed Experimental Protocols
The characterization of MRGPRX2 antagonists relies on a suite of functional cellular assays designed to measure specific steps in the receptor's signaling cascade.
Calcium Mobilization Assay
This is a primary high-throughput screening method to identify potential antagonists by measuring their ability to block agonist-induced intracellular Ca²+ release.[11][13]
-
Objective : To quantify the inhibition of agonist-induced Ca²+ flux.
-
Cell Lines : HEK293 or CHO-K1 cells stably expressing human MRGPRX2 are commonly used.[4] Co-expression of a promiscuous G protein like Gα15 or Gα16 can enhance the signal.[6][11][13]
-
Protocol :
-
Cell Plating : Plate MRGPRX2-expressing cells into a 96- or 384-well black, clear-bottom microplate and culture until confluent.[14]
-
Dye Loading : Remove culture medium and load cells with a fluorescent Ca²+ indicator dye (e.g., Fura-2 AM, Fluo-8 AM, or FLIPR Calcium dye) in a buffered saline solution (e.g., HEPES-buffered saline) containing probenecid.[14][15] Incubate for 30-60 minutes at 37°C.[14]
-
Antagonist Incubation : Wash the cells to remove excess dye. Add varying concentrations of the test antagonist compound to the wells and incubate for a defined period (e.g., 5-30 minutes).
-
Agonist Stimulation & Measurement : Place the plate into a fluorescence plate reader (e.g., FLIPR® Tetra).[11] Establish a baseline fluorescence reading. Inject a known concentration of an MRGPRX2 agonist (e.g., Substance P, Cortistatin-14, ZINC-3573) at an EC₈₀ concentration.[11]
-
Data Analysis : Monitor the change in fluorescence intensity over time.[15] The antagonist's potency (IC₅₀) is calculated by plotting the inhibition of the agonist response against the antagonist concentration.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a direct functional measure of mast cell activation and its inhibition by antagonists. It quantifies the release of the granular enzyme β-hexosaminidase.
-
Objective : To measure the inhibition of agonist-induced degranulation.
-
Cell Lines : RBL-2H3 cells expressing MRGPRX2, or human mast cell lines like LAD2, which endogenously express the receptor. Primary human skin-derived mast cells can also be used.
-
Protocol :
-
Cell Seeding : Seed mast cells (e.g., 5x10⁴ cells/well) into a 96-well plate in a buffered solution (e.g., HEPES with 0.1% BSA).
-
Antagonist Pre-incubation : Pre-incubate the cells with various concentrations of the antagonist for 5-15 minutes at 37°C.
-
Agonist Stimulation : Add an MRGPRX2 agonist and incubate for 30 minutes at 37°C to induce degranulation.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Assay :
-
To measure released β-hexosaminidase, transfer an aliquot of the supernatant to a new plate.
-
To measure total cellular β-hexosaminidase, lyse the cells in control wells with a detergent like 0.1% Triton X-100.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells and incubate.
-
Stop the reaction with a stop buffer (e.g., Na₂CO₃/NaHCO₃).
-
-
Data Analysis : Read the absorbance at 405 nm. Calculate the percentage of degranulation as (Released / Total) x 100. Determine the IC₅₀ value from the dose-response curve of the antagonist.
-
β-Arrestin Recruitment Assay (e.g., TANGO Assay)
This assay specifically measures the G protein-independent pathway by quantifying the recruitment of β-arrestin to the activated receptor.
-
Objective : To determine if an antagonist can block agonist-induced β-arrestin recruitment.
-
Cell Lines : Engineered cell lines such as HTLA or CHO-K1 that co-express MRGPRX2 and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin assay).[4]
-
Protocol :
-
Cell Plating : Plate the engineered cells in a suitable microplate.
-
Compound Addition : Add the antagonist at various concentrations, followed by a fixed concentration of an agonist known to recruit β-arrestin (e.g., Substance P).
-
Incubation : Incubate the cells for a prolonged period (e.g., 16 hours) to allow for reporter gene expression.
-
Signal Detection : Add the substrate for the reporter enzyme (e.g., luciferase or β-galactosidase).
-
Data Analysis : Measure the resulting chemiluminescent or colorimetric signal. A decrease in signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment.[4]
-
Experimental and Logical Workflows
The discovery and validation of an MRGPRX2 antagonist typically follows a structured workflow, moving from high-throughput screening to detailed mechanistic studies and finally to in vivo validation.
Conclusion
MRGPRX2 antagonists inhibit mast cell activation by blocking the receptor's G protein-dependent and β-arrestin-mediated signaling pathways. This prevents the intracellular calcium mobilization and subsequent degranulation that underlies a range of inflammatory and pruritic conditions. The robust suite of in vitro assays available allows for the precise characterization of antagonist potency and mechanism of action. With several antagonists now advancing, including orally available small molecules, targeting MRGPRX2 holds significant therapeutic promise for treating mast cell-driven diseases that have been refractory to conventional treatments.[1][16]
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing and Distinguishing the Binding Sites of Agonists/Antagonists on the MrgprX2 by CMC-MD Strategy. | Read by QxMD [read.qxmd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. Identification of Gain and Loss of Function Missense Variants in MRGPRX2’s Transmembrane and Intracellular Domains for Mast Cell Activation by Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]
- 14. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of MrgX2 Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical player in non-IgE-mediated mast cell activation, positioning it as a key therapeutic target for a range of inflammatory and allergic diseases.[1][2] MrgX2 is activated by a diverse array of ligands, including neuropeptides like substance P, host defense peptides, and numerous FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1] This IgE-independent pathway is implicated in the pathophysiology of conditions such as chronic urticaria, atopic dermatitis, neurogenic inflammation, and drug-induced hypersensitivity reactions.[3][4] Consequently, the discovery and development of potent and selective MrgX2 antagonists represent a promising avenue for novel anti-inflammatory and anti-allergic therapies.
This technical guide provides an in-depth overview of the core aspects of MrgX2 antagonist discovery and development, including the underlying signaling pathways, detailed experimental protocols for antagonist characterization, a summary of quantitative data for known antagonists, and a typical drug discovery workflow.
MrgX2 Signaling Pathways
Activation of MrgX2 initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. More recent evidence has also implicated the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MrgX2-mediated mast cell responses.
G Protein-Dependent Signaling
The canonical MrgX2 signaling pathway involves the coupling to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi families.[5]
-
Gαq/11 Pathway: Upon ligand binding, MrgX2 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a key trigger for mast cell degranulation.
-
Gαi Pathway: MrgX2 also couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The precise role of the Gαi pathway in MrgX2-mediated degranulation is still being fully elucidated but is thought to contribute to the overall cellular response.
β-Arrestin-Dependent Signaling
In addition to G protein coupling, agonist binding to MrgX2 can also lead to the recruitment of β-arrestins. This pathway is crucial for receptor desensitization, internalization, and G protein-independent signaling. Some ligands may exhibit biased agonism, preferentially activating either the G protein or β-arrestin pathway. The recruitment of β-arrestin can be a key readout in antagonist screening assays.
LysRS-MITF Signaling Pathway
Recent studies have uncovered a novel signaling axis in MrgX2-mediated mast cell activation involving Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF).[6][7][8][9][10] Upon MrgX2 activation by agonists like substance P, LysRS translocates to the nucleus, where it leads to the phosphorylation and activation of MITF.[6][7][8][10] Activated MITF, a key transcription factor in mast cells, contributes to calcium influx and subsequent degranulation.[6][10] Inhibition of this pathway has been shown to reduce MrgX2-dependent mast cell degranulation, suggesting that LysRS and MITF could be potential downstream targets for therapeutic intervention.[6][10]
Experimental Protocols for Antagonist Characterization
A variety of in vitro assays are employed to identify and characterize MrgX2 antagonists. These assays typically measure the inhibition of agonist-induced responses, such as calcium mobilization or mast cell degranulation.
FLIPR Calcium Mobilization Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration. It is a primary screening tool for identifying MrgX2 antagonists.
Principle: Cells expressing MrgX2 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the influx of intracellular calcium leads to an increase in fluorescence, which is detected by the FLIPR instrument. Antagonists are identified by their ability to block this agonist-induced fluorescence increase.
Detailed Protocol:
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing human MrgX2 (and a promiscuous G protein like Gα15/16 to ensure a robust calcium signal) into 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5, or Calcium 6 dye) and probenecid (B1678239) (an anion-exchange pump inhibitor that prevents dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of the test compounds (potential antagonists) in the assay buffer.
-
The FLIPR instrument will first add the test compounds to the wells, and the plates are typically incubated for 15-30 minutes.
-
Following the antagonist pre-incubation, a pre-determined concentration (typically EC80) of an MrgX2 agonist (e.g., substance P, cortistatin-14, or a synthetic agonist) is added by the FLIPR.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured kinetically by the FLIPR instrument before and after the addition of the agonist.
-
The increase in fluorescence upon agonist addition is calculated.
-
The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated from the concentration-response curves of the antagonists.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay directly measures the release of granular contents from mast cells and is a crucial secondary assay to confirm the functional activity of MrgX2 antagonists.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is co-released with histamine (B1213489) upon degranulation. The enzymatic activity of released β-hexosaminidase in the cell supernatant is measured using a colorimetric substrate.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a human mast cell line such as LAD2 or primary human mast cells.
-
Plate the cells in a 96-well V-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a suitable buffer (e.g., HEPES buffer with 0.1% BSA).[11]
-
-
Antagonist and Agonist Incubation:
-
Pre-incubate the cells with varying concentrations of the MrgX2 antagonist for 5-15 minutes at 37°C.[11]
-
Stimulate the cells with an MrgX2 agonist (e.g., substance P at 1-10 µM) for 30 minutes at 37°C.[11]
-
Include control wells for spontaneous release (buffer only) and total release (cells lysed with 0.1% Triton X-100).[11]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Enzymatic Reaction:
-
In a separate 96-well flat-bottom plate, add a portion of the supernatant to a solution containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.4 M glycine, pH 10.7).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
-
Determine the IC50 values for the antagonists from the concentration-response curves.
-
Quantitative Data for MrgX2 Antagonists
The following table summarizes publicly available quantitative data for several MrgX2 antagonists. It is important to note that assay conditions can vary between studies, which may influence the reported potency values.
| Compound/Antagonist | Assay Type | Cell Line | Agonist | Potency (IC50/pIC50) | Reference |
| GSK Antagonist (Example 1 from WO2022073904A1) | FLIPR | Not Specified | Not Specified | pIC50 = 8.6 | [12] |
| Compound A | Calcium Mobilization | HEK293-MrgX2 | Cortistatin-14 | IC50 = 32.4 nM | [11] |
| Compound B | Calcium Mobilization | HEK293-MrgX2 | Cortistatin-14 | IC50 = 1.8 nM | [11] |
| Compound B | Tryptase Release | Primary Human Skin Mast Cells | Substance P | IC50 = 0.42 nM | [11] |
| EVO756 | Calcium Flux (FLIPR) | MRGPRX2-CHO | Substance P (0.1 µM) | IC50 ≈ 1-10 nM (estimated from graph) | [13] |
| EVO756 | Calcium Flux (FLIPR) | MRGPRX2-CHO | Ciprofloxacin (25 µM) | IC50 ≈ 1-10 nM (estimated from graph) | [13] |
| C9 | β-hexosaminidase Release | RBL-2H3-MrgX2 | SP, PAMP-12, Rocuronium | IC50 ≈ 300 nM | [11] |
| Compound 1 | Calcium Mobilization | HEK293-MrgX2 | Substance P | IC50 ≈ 2 µM | [11] |
| Compound 2 | Calcium Mobilization | HEK293-MrgX2 | Substance P | IC50 ≈ 2 µM | [11] |
| PSB-172656 | Calcium Mobilization | CHO-MrgX2 | Not Specified | Ki = 0.142 nM | [14] |
| PSB-172656 | β-arrestin Recruitment | CHO-MrgX2 | Cortistatin-14 | Ki = 6.81 nM | [14] |
MrgX2 Antagonist Discovery and Development Workflow
The discovery of novel MrgX2 antagonists typically follows a structured workflow, from initial hit identification to preclinical and clinical development.
The process begins with a High-Throughput Screening (HTS) campaign, where large compound libraries are screened using a primary assay like the FLIPR calcium mobilization assay to identify initial "hits". These hits are then subjected to Hit-to-Lead optimization, a medicinal chemistry effort to improve potency, selectivity, and drug-like properties. Promising lead compounds undergo extensive in vitro characterization , including secondary functional assays like mast cell degranulation, selectivity profiling against other receptors, and assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. Successful candidates are then evaluated in in vivo efficacy models , often using humanized MrgX2 knock-in mice, to assess their therapeutic potential in a physiological context. Based on this comprehensive preclinical data package, a clinical candidate is selected to advance into clinical development , starting with Phase I safety and pharmacokinetic studies in healthy volunteers, followed by Phase II and III trials to establish efficacy and safety in patient populations.
Conclusion
The development of MrgX2 antagonists holds significant promise for the treatment of a variety of mast cell-driven diseases. A thorough understanding of the receptor's complex signaling pathways is crucial for the design of effective screening assays and the interpretation of structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of novel MrgX2 antagonists. As more candidates progress through the drug development pipeline, we can anticipate the emergence of a new class of therapeutics for conditions that currently have limited treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. escientpharma.com [escientpharma.com]
- 3. kactusbio.com [kactusbio.com]
- 4. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 7. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway | Semantic Scholar [semanticscholar.org]
- 10. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. evommune.com [evommune.com]
- 14. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
role of Mrgx2 in mast cell degranulation
An In-depth Technical Guide on the Core Role of MRGPRX2 in Mast Cell Degranulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells (MCs) are crucial effector cells in immediate hypersensitivity reactions. While their activation via the high-affinity IgE receptor (FcεRI) is well-documented, a distinct, IgE-independent pathway has gained significant attention. Central to this pathway is the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1][2] MRGPRX2 is highly expressed in cutaneous mast cells and sensory neurons and serves as a receptor for a wide array of cationic ligands, including neuropeptides, antimicrobial peptides, and numerous FDA-approved drugs.[1][3][4] Its activation triggers MC degranulation, releasing histamine, tryptase, and other inflammatory mediators, which is implicated in non-IgE-mediated pseudo-allergic drug reactions, neurogenic inflammation, and various skin diseases like rosacea and chronic urticaria.[1][3] Understanding the intricate signaling mechanisms of MRGPRX2 is paramount for developing targeted therapeutics to modulate its activity.
MRGPRX2 Ligands and Activation
MRGPRX2 is characterized by its ability to bind a structurally diverse group of cationic and amphipathic molecules. This low-affinity, high-capacity binding allows it to function as a key sensor for various endogenous and exogenous substances.[5] Ligand binding to the extracellular domain of MRGPRX2 induces conformational changes, leading to the activation of intracellular G proteins and subsequent signaling cascades.[6]
Table 1: Representative Ligands of MRGPRX2
| Ligand Class | Examples | Relevance |
| Neuropeptides | Substance P (SP), Cortistatin, Vasoactive Intestinal Peptide (VIP) | Neurogenic inflammation, pain, itch[3] |
| Host Defense Peptides (HDPs) | LL-37, Human β-defensins (hBD2, hBD3) | Innate immunity, inflammatory skin conditions[3] |
| FDA-Approved Drugs | Fluoroquinolones (e.g., ciprofloxacin), Neuromuscular blocking agents (e.g., rocuronium), Vancomycin, Opioids (e.g., morphine) | Pseudo-allergic drug reactions, anaphylactoid reactions[3] |
| Synthetic Secretagogues | Compound 48/80 (C48/80) | Experimental tool for studying MC degranulation[7] |
Core Signaling Pathways in MRGPRX2-Mediated Degranulation
Upon ligand binding, MRGPRX2 initiates a complex signaling network that culminates in the release of pre-formed mediators from mast cell granules. The receptor promiscuously couples to multiple G protein subfamilies, with Gαi and Gαq being particularly crucial for degranulation in human skin mast cells.[7][8][9][10]
The primary signaling cascade involves:
-
G Protein Activation : Ligand-bound MRGPRX2 activates both Gαq and Gαi proteins.[4][7]
-
PLC Activation : Activated Gαq stimulates Phospholipase C (PLC).[11][12]
-
IP3 and DAG Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This initial release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE), a process involving the STIM1 sensor.[11][13] This elevation in intracellular calcium is a critical step for granule exocytosis.[11]
-
PI3K/AKT Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT pathway is also engaged following MRGPRX2 activation and is essential for granule discharge.[7][8][11]
-
MAPK Activation : Downstream signaling also involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2, which contribute to the degranulation process and the synthesis of newly formed mediators.[7][14]
-
Degranulation : The culmination of these signaling events is the fusion of granule membranes with the plasma membrane, releasing histamine, proteases (like tryptase and β-hexosaminidase), and other inflammatory mediators into the extracellular space.[15]
The Role of β-Arrestins in MRGPRX2 Signaling
Beyond G protein-mediated signaling, MRGPRX2 activity is also modulated by β-arrestins.[3] These proteins can play a dual role: they can terminate G protein signaling, leading to receptor desensitization and internalization, or they can initiate separate, G protein-independent signaling cascades.[3]
-
β-arrestin-1 is primarily involved in the ligand-induced internalization and desensitization of MRGPRX2.[16][17]
-
β-arrestin-2 appears to regulate MC degranulation by modifying downstream signaling pathways without promoting receptor internalization.[3][16][17]
This differential engagement of G proteins versus β-arrestins has led to the concept of "biased agonism," where certain ligands preferentially activate one pathway over the other. Balanced agonists activate both G protein and β-arrestin pathways, while G protein-biased agonists cause sustained signaling with minimal receptor desensitization.[3][14]
Quantitative Data on MRGPRX2-Mediated Activation
The potency of various ligands to activate MRGPRX2 and induce degranulation can be quantified by determining their half-maximal effective concentration (EC₅₀).
Table 2: Agonist Potency at MRGPRX2
| Agonist | Receptor/Cell Type | Assay | EC₅₀ Value |
| Rocuronium | HEK293 cells expressing mouse MrgprB2 | Ca²⁺ Mobilization | 22.2 µg/mL[3] |
| Rocuronium | HEK293 cells expressing human MRGPRX2 | Ca²⁺ Mobilization | 263 µg/mL[3] |
| ZINC-3573 | LAD2 human mast cells | Ca²⁺ Mobilization | ~1 µM[18] |
| ZINC-3573 | LAD2 human mast cells | β-hexosaminidase Release | ~1 µM[18] |
| Cortistatin-14 | LAD2 human mast cells | Ca²⁺ Mobilization | ~10-100 nM[13] |
Note: Data is compiled from multiple studies and experimental conditions may vary.
Experimental Protocols
Studying MRGPRX2-mediated degranulation involves specific assays to quantify the release of mast cell mediators and the intracellular signaling events that precede it.
Protocol 1: β-Hexosaminidase Release Assay
This assay is a common and reliable method to quantify mast cell degranulation by measuring the activity of a granular enzyme, β-hexosaminidase, released into the supernatant upon cell activation.[19][20]
Materials:
-
Mast cell line (e.g., LAD2) or primary human skin mast cells.[7][21]
-
Tyrode's Buffer or HEPES Buffer (e.g., 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4).[18][22]
-
MRGPRX2 agonist (e.g., Substance P, Compound 48/80).
-
Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.[20][23]
-
96-well plates.
-
Spectrophotometer (plate reader) at 405 nm.
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 5,000-10,000 LAD2 cells/well) into a 96-well plate.[18][20]
-
Washing: Gently wash cells three times with pre-warmed buffer to remove media components.[20][22]
-
Stimulation: Add MRGPRX2 agonist at various concentrations to triplicate wells. Include negative controls (buffer only) and positive controls for total mediator release (lysis buffer).[18]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[18][22][23]
-
Supernatant Collection: Centrifuge the plate (e.g., 450 x g, 5 min, 4°C) to pellet the cells.[20] Carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate.[20][23]
-
Cell Lysis (Total Release): To the remaining cells, add 150 µL of lysis buffer to determine the total cellular β-hexosaminidase content. Transfer 50 µL of this lysate to another plate.[20][23]
-
Enzymatic Reaction: Add 100 µL of the PNAG substrate solution to each well containing supernatant or lysate.[20][23] Incubate at 37°C for 60-90 minutes.[23]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[20][23]
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: The percentage of degranulation is calculated as: % Release = (OD_supernatant - OD_blank) / (OD_total_lysate - OD_blank) * 100
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, a key early event in the signaling cascade.[11]
Materials:
-
Mast cells (e.g., LAD2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).[13]
-
Assay buffer (e.g., Tyrode's or HEPES buffer).
-
MRGPRX2 agonist.
-
Fluorometric plate reader or fluorescence microscope.
Procedure:
-
Cell Loading: Incubate mast cells with a calcium-sensitive dye (e.g., 6 µM Fluo-8 AM) for 1.5 hours at 37°C in the dark.[13]
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in a fluorometric reader and measure the baseline fluorescence for a short period.
-
Agonist Injection: Use the reader's injection port to add the MRGPRX2 agonist.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time (e.g., for 120 seconds).[13]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence, or as the area under the curve. Data can be plotted as a dose-response curve to determine the agonist's EC₅₀.[24]
Conclusion and Future Directions
MRGPRX2 has emerged as a critical receptor in mast cell biology, mediating IgE-independent degranulation in response to a vast array of substances.[1][2] Its role in pseudo-allergic reactions and chronic inflammatory conditions makes it a highly attractive target for drug development.[3] A thorough understanding of its complex signaling network, including the distinct roles of G proteins and β-arrestins, is essential for designing selective modulators. Future research will likely focus on developing potent and specific MRGPRX2 antagonists to treat drug-induced hypersensitivities and inflammatory diseases, as well as biased agonists that could potentially harness specific downstream pathways for therapeutic benefit.[5][25] The continued use of robust quantitative assays will be critical in advancing these efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 16. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 22. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abmgood.com [abmgood.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Mrgx2 antagonist-1 for neurogenic inflammation research
An In-Depth Technical Guide to MrgX2 Antagonists for Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides, such as Substance P (SP), from activated sensory nerve endings.[1][2] This process is a key contributor to the pathophysiology of various inflammatory and pruritic skin diseases, including atopic dermatitis, rosacea, and chronic urticaria.[3][4][5] A pivotal receptor in this pathway is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is primarily expressed on mast cells and sensory neurons.[6][7] Activation of MRGPRX2 by a wide array of cationic ligands—including neuropeptides like SP, host defense peptides, and certain drugs—triggers mast cell degranulation, the release of inflammatory mediators (e.g., histamine (B1213489), tryptase, cytokines), and the subsequent symptoms of itching, swelling, and pain.[6][8][9]
Given its central role in mediating IgE-independent mast cell activation, MRGPRX2 has emerged as a promising therapeutic target for a new class of anti-inflammatory and anti-pruritic drugs.[10] The development of potent and selective MRGPRX2 antagonists provides critical tools for dissecting the mechanisms of neurogenic inflammation and offers a potential therapeutic avenue for mast cell-driven disorders.[10] This guide provides a comprehensive overview of the MRGPRX2 signaling pathway, quantitative data on key antagonists, and detailed experimental protocols for their evaluation.
The MRGPRX2 Signaling Pathway in Neurogenic Inflammation
MRGPRX2 is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit.[9] Upon activation by a ligand such as Substance P, MRGPRX2 initiates a signaling cascade that leads to mast cell degranulation and the production of pro-inflammatory cytokines and chemokines.[11] This process involves intracellular calcium mobilization and the activation of downstream pathways including MAPKs, PI3K, and NF-κB.[9] Tryptase released from degranulated mast cells can then cleave and activate Proteinase-Activated Receptor-2 (PAR-2) on sensory nerve endings, promoting the further release of neuropeptides and creating a vicious cycle of mast cell activation and neurogenic inflammation.[1]
Quantitative Data on Key MRGPRX2 Antagonists
Several small-molecule MRGPRX2 antagonists have been developed and characterized. While "MrgX2 antagonist-1" is used as a generic identifier by some suppliers, specific compounds from research literature provide more detailed functional data.[7][12] The potency of these antagonists is typically measured by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki).
Table 1: In Vitro Potency of Selected MRGPRX2 Antagonists
| Antagonist | Assay Type | Agonist | Cell System | Potency (IC50 / Ki) | Reference |
|---|---|---|---|---|---|
| Compound B | Degranulation | Substance P | Freshly Isolated Human Skin Mast Cells | IC50: 0.42 nM | [13] |
| Compound B | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | IC50: 1.8 nM | [14] |
| Compound A | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | IC50: 32.4 nM | [14] |
| C9 | Calcium Mobilization | ZINC-3573 | HEK293-MRGPRX2 | Ki: 43 nM | [14][15] |
| C9-6 | Calcium Mobilization | ZINC-3573 | HEK293-MRGPRX2 | Ki: 58 nM | [14][15] |
| C9 | Degranulation | Substance P | RBL-MRGPRX2 | IC50: ~300 nM | [15] |
| QWF | Inhibition of SP binding | Human MRGPRX2 | N/A | Acts as a competitive antagonist |[9] |
Experimental Protocols for Studying MrgX2 Antagonists
Evaluating the efficacy of MRGPRX2 antagonists requires a combination of in vitro, ex vivo, and in vivo assays.
In Vitro Assays
This assay is a primary screening method to determine if an antagonist can block the initial signaling event following receptor activation.[13]
Objective: To measure the inhibition of agonist-induced intracellular calcium flux by an MRGPRX2 antagonist.
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing MRGPRX2 (e.g., HEK293-MRGPRX2/Gα15 cells) in DMEM with 10% FBS.[13]
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 dye) for 30-120 minutes at 37°C.[16][17]
-
Antagonist Incubation: Wash the cells and pre-incubate them with various concentrations of the MRGPRX2 antagonist for 5-15 minutes.
-
Agonist Stimulation: Add an MRGPRX2 agonist (e.g., Substance P, Cortistatin 14) at a concentration known to elicit a submaximal response (approx. EC80).[13]
-
Data Acquisition: Immediately measure the change in fluorescence over time (typically 120 seconds) using a fluorescence plate reader (e.g., FlexStation 3 or FLIPRTETRA).[13][17]
-
Analysis: Calculate the antagonist's IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.
This assay measures the functional downstream effect of MRGPRX2 activation—the release of granular contents.
Objective: To quantify the inhibition of agonist-induced mast cell degranulation.
Methodology:
-
Cell Systems: Use a human mast cell line (e.g., LAD2) or primary human skin-derived mast cells.[13][16]
-
Cell Seeding: Seed cells (5,000-10,000 cells/well) into a 96-well plate in a suitable buffer (e.g., HEPES with 0.1% BSA).[16]
-
Antagonist Incubation: Pre-incubate the cells with the MRGPRX2 antagonist for 5 minutes at 37°C.[16]
-
Agonist Stimulation: Add an MRGPRX2 agonist (e.g., Substance P) and incubate for 30 minutes at 37°C.[16]
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Lysate Preparation: Lyse the remaining cells with a detergent (e.g., 0.1% Triton X-100) to determine the total β-hexosaminidase content.[16]
-
Enzymatic Reaction: Add a substrate for β-hexosaminidase (p-NAG) to both supernatant and lysate samples and incubate. Stop the reaction with a stop buffer.
-
Analysis: Read the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release and determine the IC50 of the antagonist.
Ex Vivo and In Vivo Models
This model provides a translational bridge between in vitro assays and in vivo studies.
Objective: To measure the antagonist's ability to block histamine release from mast cells in intact human skin.[13]
Methodology:
-
Skin Samples: Use fresh human skin explants obtained from cosmetic surgeries.
-
Microdialysis Probe Insertion: Insert a microdialysis probe into the dermal layer of the skin.
-
Perfusion: Perfuse the probe with a buffer containing the MRGPRX2 antagonist.
-
Agonist Challenge: Switch to a perfusion buffer containing both the antagonist and an agonist (e.g., Substance P).
-
Sample Collection: Collect the dialysate fractions over time.
-
Analysis: Measure histamine concentration in the collected fractions using an enzyme immunoassay.
Since the mouse ortholog (MrgprB2) has a different ligand specificity, humanized MRGPRX2 knock-in mice are essential for relevant in vivo studies.[13]
Objective: To assess if an orally administered antagonist can reduce agonist-induced scratching behavior.
Methodology:
-
Animal Model: Use human MRGPRX2 knock-in (KI) mice.[13]
-
Habituation: Acclimate the mice to the observation chambers.
-
Antagonist Administration: Administer the antagonist orally (p.o.) or via another relevant route.
-
Agonist Challenge: After a set time (e.g., 1-2 hours), inject an MRGPRX2 agonist intradermally (i.d.) into the nape of the neck.
-
Behavioral Observation: Videotape the mice and quantify the number of scratches directed at the injection site over a 30-minute period.
-
Analysis: Compare the scratch count between vehicle-treated and antagonist-treated groups.
Conclusion
The Mas-related G protein-coupled receptor X2 is a critical modulator of neuro-immune interactions, particularly in the context of neurogenic inflammation and itch.[2] Its activation on mast cells by neuropeptides creates a feed-forward loop that perpetuates inflammatory skin conditions.[1] The development of potent and selective small-molecule antagonists for MRGPRX2, such as those detailed in this guide, represents a significant advancement.[8][18] These compounds are not only invaluable research tools for elucidating the role of MRGPRX2 in human disease but also hold substantial therapeutic potential for treating chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders that are often refractory to conventional antihistamines.[6][19] The systematic application of the described experimental protocols will be crucial for the continued development and clinical validation of this promising class of drugs.
References
- 1. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGX2 Receptor Antagonists - Technology [provendis.info]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 14. Buy MrgprX2 antagonist-1 [smolecule.com]
- 15. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 17. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mrgprx2 Antagonism in the Management of Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic pruritus, or itch, is a debilitating symptom of numerous inflammatory skin diseases, including chronic spontaneous urticaria (CSU) and atopic dermatitis (AD). While histamine (B1213489) is a well-known mediator of acute itch, many chronic conditions are driven by non-histaminergic pathways, rendering antihistamines ineffective.[1] Emerging research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a critical receptor in mediating this non-histaminergic, IgE-independent itch.[2][3] Predominantly expressed on skin mast cells, MRGPRX2 is activated by a wide array of ligands, including neuropeptides and antimicrobial peptides, leading to mast cell degranulation and the release of pruritic and pro-inflammatory mediators.[2][4] This has positioned the receptor as a highly promising therapeutic target. This guide provides an in-depth analysis of the MRGPRX2 signaling pathway, the quantitative efficacy of novel antagonists, detailed experimental protocols for their evaluation, and the current landscape of clinical development.
The MRGPRX2 Receptor and Its Ligands in Pruritus
Mas-related G-protein-coupled receptor X2 (MRGPRX2) is a class A GPCR that has gained significant attention for its role in non-IgE-mediated mast cell activation.[2] Unlike the classical allergic pathway involving FcεRI, MRGPRX2 provides a direct link between the nervous and immune systems in the skin.
Expression: While found on dorsal root ganglia, the highest expression of MRGPRX2 is on skin-resident mast cells.[5][6] This strategic location allows mast cells to act as first responders to various signals in the cutaneous microenvironment.
Endogenous Ligands: The receptor is activated by a diverse range of cationic substances, including:
-
Neuropeptides: Substance P (SP) and Cortistatin-14 (CST-14) are potent activators, directly linking neuronal signals (e.g., from stress or injury) to mast cell degranulation.[2][7] SP-induced itch has been shown to be mediated via Mrgprs rather than its classical NK-1 receptor.
-
Antimicrobial Peptides (AMPs): Peptides like LL-37, released by keratinocytes during skin barrier disruption or infection, can activate MRGPRX2, contributing to the inflammatory and pruritic symptoms of conditions like atopic dermatitis and rosacea.[2][8]
-
Exogenous Ligands: Numerous FDA-approved drugs, including certain fluoroquinolones and neuromuscular blocking agents, are known to activate MRGPRX2, explaining their association with pseudo-allergic reactions.
Activation of MRGPRX2 in patients with chronic pruritic conditions like CSU is often heightened due to increased receptor expression on skin mast cells.[9]
The MRGPRX2 Signaling Pathway
Upon ligand binding, MRGPRX2 initiates a complex intracellular signaling cascade leading to mast cell degranulation and the release of pruritogens. The signaling pathway involves the activation of multiple G-protein subtypes and downstream kinases.
The pathway can be summarized as follows:
-
G-Protein Coupling: Ligand binding activates both Gαi and Gαq protein subunits.[4][10]
-
Downstream Effectors:
-
Gαq activation leads to the stimulation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[3]
-
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca++). This is a crucial step for degranulation.[4]
-
Kinase Activation: The pathway further activates key kinases, including Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][4] These kinases are involved in both immediate degranulation and later-phase responses like cytokine production.
-
Degranulation: The culmination of these signals is the fusion of intracellular granules with the cell membrane, releasing a host of pre-formed and newly synthesized mediators such as histamine, tryptase, serotonin, and various cytokines, which act on sensory neurons to produce the sensation of itch.[1][5]
Some ligands, like Substance P, are "balanced agonists" that also recruit β-arrestin, which is involved in receptor internalization and desensitization, as well as G-protein-independent signaling.[2][3]
Quantitative Data on MRGPRX2 Antagonist Efficacy
Several potent and selective MRGPRX2 antagonists have been developed and evaluated in preclinical models.[5] "Compound B," developed by GlaxoSmithKline, and EVO756, by Evommune, are notable examples that have demonstrated significant efficacy.[7][11]
Table 1: In Vitro Efficacy of MRGPRX2 Antagonists
| Compound | Model System | Agonist | Endpoint | Potency (IC50) | Reference |
| Compound B | Freshly isolated human skin mast cells | Substance P | Degranulation | 0.42 nM | [12] |
| EVO756 | Primary human skin-derived mast cells | Multiple Agonists | MRGPRX2-mediated activation | Potent, concentration-dependent inhibition | [13] |
Table 2: Ex Vivo Efficacy of MRGPRX2 Antagonists
| Compound | Model System | Agonist | Endpoint | Efficacy | Reference |
| Compound A | Perfused human skin explant | Substance P | Histamine Release | Full blockade at 3 μM | [7] |
| Compound B | Perfused human skin explant | Substance P | Histamine Release | Full blockade at 30 nM | [7] |
Table 3: In Vivo Efficacy of MRGPRX2 Antagonists
| Compound | Model System | Agonist | Dose (Oral) | Endpoint | Efficacy | Reference |
| Compound B | Human MRGPRX2 Knock-in (KI) Mice | Compound 48/80 | 3 mg/kg | Scratching Behavior | Complete abolition of scratching | [7][12] |
Key Experimental Protocols for Antagonist Evaluation
The validation of MRGPRX2 antagonists relies on a tiered approach using in vitro, ex vivo, and in vivo models to establish potency, selectivity, and physiological relevance.
A. In Vitro: Mast Cell Degranulation Assay
-
Objective: To determine the potency (IC50) of an antagonist in preventing agonist-induced mast cell degranulation.
-
Methodology:
-
Cell Culture: Primary human skin mast cells or mast cell lines (e.g., LAD2) are cultured under appropriate conditions.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 30-60 minutes).
-
Agonist Stimulation: A known MRGPRX2 agonist (e.g., Substance P at its EC50 concentration) is added to stimulate degranulation.
-
Quantification: The supernatant is collected after incubation (e.g., 30 minutes). Degranulation is quantified by measuring the activity of a released granular enzyme, typically β-hexosaminidase, using a colorimetric substrate. Total release is determined by lysing a parallel set of cells.
-
Data Analysis: Percent inhibition of degranulation is calculated for each antagonist concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
B. Ex Vivo: Human Skin Explant Model with Microdialysis
-
Objective: To assess the antagonist's ability to block MRGPRX2-mediated histamine release from intact human skin tissue.
-
Methodology:
-
Tissue Preparation: Freshly obtained human skin (e.g., from abdominoplasty) is used. A microdialysis probe is inserted intradermally.
-
Perfusion: The probe is perfused with a physiological buffer. The outgoing fluid (dialysate) is collected in fractions at regular intervals (e.g., every 10 minutes).
-
Antagonist Treatment: The perfusion buffer is switched to one containing the MRGPRX2 antagonist to allow for tissue penetration.
-
Agonist Challenge: Following antagonist pre-treatment, the skin is challenged by perfusing a buffer containing an MRGPRX2 agonist (e.g., Substance P).
-
Histamine Measurement: Histamine levels in the collected dialysate fractions are quantified using a sensitive method like ELISA or LC-MS.
-
Analysis: The peak histamine release in antagonist-treated tissue is compared to that in vehicle-treated control tissue to determine the degree of inhibition.
-
C. In Vivo: Agonist-Induced Behavioral Scratching Model
-
Objective: To demonstrate target engagement and anti-pruritic efficacy of an orally administered antagonist in a living animal.
-
Methodology:
-
Animal Model: Humanized MRGPRX2 knock-in (KI) mice are used, as common antagonists are often specific to the human receptor.[12]
-
Antagonist Administration: Mice are orally dosed with the antagonist or vehicle. The timing is based on the compound's known pharmacokinetic profile to ensure peak plasma concentration during the behavioral observation.
-
Itch Induction: A pruritogenic MRGPRX2 agonist (e.g., Compound 48/80 or Substance P) is injected intradermally into a sensitive area, such as the nape of the neck or the cheek.[12]
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber and video-recorded for a set period (e.g., 30-60 minutes). An observer, blinded to the treatment groups, counts the number of scratching bouts directed at the injection site.
-
Analysis: The total number of scratches in the antagonist-treated group is compared to the vehicle group using appropriate statistical tests (e.g., Student's t-test).[12]
-
Clinical Development and Future Outlook
The compelling preclinical data have spurred the clinical investigation of MRGPRX2 antagonists for pruritic and inflammatory diseases. Several compounds are now in clinical trials:
-
EP262 (Incyte): A first-in-class oral antagonist that has completed Phase 1 trials, demonstrating a strong safety profile and supporting once-daily dosing for indications like chronic urticaria.[14]
-
EVO756 (Evommune): A potent and selective oral small molecule antagonist that has entered Phase 1 trials for healthy adults and patients with chronic spontaneous urticaria.[11][15]
Ongoing clinical trials (e.g., NCT06077773, NCT06050928) are focused on chronic urticaria, with the potential to expand into other conditions like atopic dermatitis, chronic prurigo, and rosacea.[5]
Conclusion
The MRGPRX2 receptor has emerged as a central player in the pathophysiology of non-histaminergic pruritus, bridging the gap between neuronal signaling and mast cell activation in the skin. The development of potent and selective antagonists offers a targeted therapeutic strategy that addresses a key underlying mechanism of itch in many chronic inflammatory dermatoses. Strong preclinical evidence, characterized by nanomolar potency and robust in vivo efficacy, supports the ongoing clinical trials. Successful development of MRGPRX2 antagonists could provide a much-needed, effective oral treatment option for millions of patients suffering from debilitating chronic itch where current therapies fall short.
References
- 1. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdnewsline.com [mdnewsline.com]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. Evommune Announces Initiation of a Phase 1 Trial of its MRGPRX2 Antagonist for the Treatment of Chronic Spontaneous Urticaria - BioSpace [biospace.com]
- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. kactusbio.com [kactusbio.com]
- 15. Evommune Announces Early Trial for New MRGPRX2 Inhibitor to Treat Chronic Hives [synapse.patsnap.com]
Therapeutic Potential of Mas-Related G Protein-Coupled Receptor X2 (MrgX2) Antagonists in Skin Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical, non-IgE-dependent pathway for mast cell activation, playing a pivotal role in the pathophysiology of numerous inflammatory skin disorders. Expressed predominantly on cutaneous mast cells, MrgX2 is activated by a diverse array of ligands, including neuropeptides, host defense peptides, and various drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators. This activation is central to the neurogenic inflammation, pruritus, and chronic inflammation characteristic of conditions such as atopic dermatitis, rosacea, and chronic urticaria. Consequently, the development of potent and selective MrgX2 antagonists represents a highly promising therapeutic strategy. This guide provides an in-depth overview of the role of MrgX2 in skin disorders, its signaling pathways, the efficacy of novel antagonists, and the experimental protocols used to validate these therapeutic agents.
The Role of MrgX2 in Cutaneous Pathophysiology
MrgX2 serves as a crucial link between the nervous and immune systems in the skin. Its inappropriate activation contributes significantly to the inflammatory cascade in several dermatological diseases.[1]
-
Atopic Dermatitis (AD): In AD, MrgX2 activation is a key driver of non-histaminergic itch, a hallmark of the disease that is often resistant to antihistamines.[2] Genes encoding for the MrgX2 ligand Substance P (SP) and the receptor itself are upregulated in AD patients.[1] Keratinocytes and pathogens like Staphylococcus aureus release peptides (e.g., δ-toxin, β-defensins) that activate MrgX2 on mast cells, perpetuating an itch-scratch cycle and inflammation.[1] Furthermore, the type 2 cytokine TSLP, a key factor in AD, can prime mast cells for SP-induced degranulation via MrgX2.[1][3]
-
Rosacea: This chronic inflammatory condition is characterized by elevated levels of the antimicrobial peptide LL-37. LL-37 is a potent agonist of MrgX2 on mast cells, and this interaction is a crucial driver of the inflammation, redness, and impaired skin barrier function seen in rosacea.[4][5][6] Preclinical models have demonstrated that blocking the LL-37/MrgX2 axis can ameliorate rosacea-like symptoms.[4][5]
-
Chronic Urticaria (CU): MrgX2 is significantly implicated in non-IgE-mediated CU, particularly chronic spontaneous urticaria (CSU).[7] Skin biopsies from CSU patients show an increased number of MrgX2-positive mast cells.[7] These patients also exhibit heightened skin reactivity to MrgX2 agonists. Genetic gain-of-function mutations in the MRGPRX2 gene have been identified in some CSU patients, leading to intensified mast cell reactivity and more severe disease.
MrgX2 Signaling and Mast Cell Activation
Activation of MrgX2 by its ligands initiates a complex intracellular signaling cascade culminating in mast cell degranulation and the synthesis of inflammatory mediators. This process is G-protein dependent, involving both Gαi and Gαq pathways.[8][9]
-
G-Protein Coupling: Upon ligand binding, MrgX2 couples to both pertussis toxin-sensitive Gαi and Gαq proteins.[8][9]
-
Downstream Effectors: Activation of these G-proteins triggers downstream signaling through multiple effectors, including Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).[7][10]
-
Calcium Mobilization: The PLC and PI3K/AKT pathways converge to induce a rapid and sustained increase in intracellular calcium (Ca²⁺) levels.[7][10]
-
Degranulation: This elevation in cytosolic calcium is the final trigger for the exocytosis of pre-formed mediators (e.g., histamine (B1213489), tryptase) from mast cell granules and the synthesis of newly formed lipid mediators (e.g., prostaglandins).[11] Key kinases like ERK1/2 are also involved in this process in human mast cells.[9]
Quantitative Data on MrgX2 in Skin Disorders and Antagonist Efficacy
Quantitative analysis underscores the significance of the MrgX2 pathway in skin diseases and highlights the potency of targeted antagonists.
Table 1: Upregulation of MrgX2 and its Ligands in Human Skin Disorders
| Disease | Finding | Fold/Percent Increase (vs. Healthy Controls) | Reference |
|---|---|---|---|
| Chronic Spontaneous Urticaria (CSU) | MrgX2-positive mast cells in skin | Increased proportion | [7] |
| Whole blood MrgX2 concentration | ~1.69-fold (98.01 vs 58.09 ng/mL) | [12] | |
| Genetic Mutation (185A>G) | Found in 10% of patients | ||
| Atopic Dermatitis (AD) | Tac1 (Substance P) gene expression | Upregulated | [1] |
| MRGPRX2 gene expression | Upregulated | [1] |
| | MrgprB2 (mouse ortholog) expression | Directly associated with AD severity |[3] |
Table 2: Efficacy of Investigational MrgX2 Antagonists in Preclinical Models
| Antagonist | Model System | Agonist | Readout | IC₅₀ / Potency | Reference |
|---|---|---|---|---|---|
| Compound B | Freshly isolated human skin mast cells | Substance P | Tryptase Release | 0.42 nM | [13][14][15] |
| Compound B | LAD2 human mast cells | Substance P | β-hexosaminidase Release | 1.8 nM | [13] |
| Compound A | LAD2 human mast cells | Substance P | β-hexosaminidase Release | 32.4 nM | [13] |
| GE1111 | LAD2 human mast cells | Cortistatin-14 | β-hexosaminidase Release | 16.24 µM | [16] |
| GE1111 | MRGPRX2-transfected cells | Cortistatin-14 | MRGPRX2 Activation | 35.34 µM | [16] |
| EP262 | Phase 1 Clinical Trial | N/A | Safety/PK | Strong safety profile, supports once-daily dosing | [17] |
| EVO756 | Preclinical | Various Ligands | Mast Cell Degranulation | Prevents degranulation |[17] |
Key Experimental Protocols
Validating the therapeutic potential of MrgX2 antagonists requires robust and reproducible experimental models.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This in vitro assay quantifies the release of the granular enzyme β-hexosaminidase as a proxy for mast cell degranulation.
-
Cell Lines: Human mast cell line LAD2 or primary human skin mast cells are commonly used. For rodent studies, Rat Peritoneal Mast Cells (RPMC) or bone marrow-derived mast cells (BMMCs) are employed.[18]
-
Protocol:
-
Cell Seeding: Plate mast cells (e.g., 2x10⁵ cells/well) in a suitable buffer like PIPES-buffered saline containing Ca²⁺ and Mg²⁺.[18]
-
Antagonist Pre-incubation: Add varying concentrations of the MrgX2 antagonist to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a known MrgX2 agonist (e.g., Substance P at 10-30 µM, Compound 48/80 at 10 µg/mL) to induce degranulation.[9] Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells.
-
Quantification: Transfer the supernatant to a new plate. Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to both supernatant and lysate samples. Incubate to allow for color development.
-
Data Analysis: Stop the reaction with a stop buffer and measure absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Plot dose-response curves to determine IC₅₀ values for the antagonist.
-
In Vivo LL-37-Induced Rosacea Mouse Model
This model recapitulates key inflammatory features of rosacea.[4][5]
-
Animal Model: C57BL/6 mice (wild-type or MrgprB2 knockout for specificity control).
-
Protocol:
-
Acclimatization: Allow mice to acclimate for at least one week.
-
Induction: Administer intradermal injections of LL-37 (e.g., 320 pmol in saline) into the dorsal skin daily for a set period (e.g., 4 days).
-
Antagonist Treatment: Administer the MrgX2 antagonist (e.g., GE1111) via a relevant route (e.g., oral gavage, intraperitoneal injection) either prophylactically or therapeutically, typically starting before or concurrently with LL-37 injections.[4][5]
-
Endpoint Analysis:
-
Clinical Scoring: Visually score skin for redness and inflammation daily.
-
Histology: At the end of the study, collect skin biopsies. Perform H&E staining to measure epidermal thickness and assess immune cell infiltration. Use Toluidine Blue to stain and quantify mast cells.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., MCP-1) in serum via ELISA or in skin homogenates via qPCR.[4][5][6]
-
-
Ex Vivo Human Skin Microdialysis
This technique allows for the study of mast cell responses in an intact human tissue environment.[14][19]
-
Tissue Source: Freshly obtained human skin explants from cosmetic surgeries.
-
Protocol:
-
Probe Insertion: Insert microdialysis probes into the dermal layer of the skin explant.
-
Baseline Perfusion: Perfuse the probes with a physiological buffer (e.g., Ringer's solution) to establish a baseline. Collect the outflowing dialysate in fractions.
-
Antagonist Pre-treatment: Switch the perfusion medium to one containing the MrgX2 antagonist at various concentrations for a pre-treatment period (e.g., 60 minutes).[14] Continue collecting dialysate to assess any direct effects of the antagonist.
-
Agonist Challenge: Perfuse the skin with a solution containing both the antagonist and an MrgX2 agonist (e.g., Substance P).[14]
-
Sample Analysis: Analyze the collected dialysate fractions for histamine and tryptase levels using sensitive immunoassays (e.g., fluorometric detection, ELISA).
-
Data Interpretation: Compare mediator release during the agonist challenge in the presence and absence of the antagonist to determine the inhibitory effect.
-
Logical Framework: MrgX2 in Atopic Dermatitis
The contribution of MrgX2 to AD pathogenesis involves a complex interplay between keratinocytes, sensory neurons, and mast cells, creating a self-amplifying inflammatory loop.
Conclusion and Future Directions
The robust body of preclinical evidence strongly supports the hypothesis that MrgX2 is a key driver of inflammation and pruritus in a range of chronic skin disorders. The development of potent, selective, and orally bioavailable MrgX2 antagonists offers a novel and targeted therapeutic approach that moves beyond broad immunosuppression or IgE-centric pathways. These antagonists have demonstrated efficacy in reducing mast cell degranulation, alleviating itch, and dampening inflammation in relevant disease models.[13][16][19]
The progression of several MrgX2 antagonists, such as EP262 and EVO756, into clinical trials is a significant step forward.[17] Ongoing and future clinical studies in chronic urticaria, atopic dermatitis, and other mast cell-driven diseases will be critical to validating the therapeutic potential of this target in humans.[20] Success in these trials could provide a first-in-class treatment for millions of patients suffering from these often debilitating conditions.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effect of an MRGPRX2/MRGPRB2 antagonist on LL-37-induced rosacea-like inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scifac.hku.hk [scifac.hku.hk]
- 7. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis [mdpi.com]
- 8. DSpace [repository.upenn.edu]
- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel ELISA method to determine human MrgX2 in chronic urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdnewsline.com [mdnewsline.com]
- 14. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 15. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | MRGPRX2 antagonist GE1111 attenuated DNFB-induced atopic dermatitis in mice by reducing inflammatory cytokines and restoring skin integrity [frontiersin.org]
- 17. kactusbio.com [kactusbio.com]
- 18. Inhibition of mast cell activation via MRGPRX2 receptor by Curcuma mangga and Sonchus arvensis water suspensions: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Endogenous Ligands for the MrgprX2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous ligands targeting the Mas-related G protein-coupled receptor X2 (MrgprX2), a key receptor in non-IgE-mediated mast cell activation. It covers quantitative interaction data, detailed signaling pathways, and standardized experimental protocols relevant to the study of this receptor.
Introduction to MrgprX2
The Mas-related G protein-coupled receptor X2 (MrgprX2) is a crucial receptor primarily expressed on mast cells and sensory neurons.[1][2] It plays a significant role in host defense, neurogenic inflammation, pain, and itch.[1][2][3] Unlike traditional allergic reactions mediated by IgE and its high-affinity receptor FcεRI, MrgprX2 activation provides an alternative pathway for mast cell degranulation. This pathway is implicated in pseudo-allergic or anaphylactoid reactions to a variety of substances, including certain FDA-approved drugs.[3][4] MrgprX2 is characterized by its ability to bind a wide array of structurally diverse cationic ligands, including numerous endogenous peptides.[3][5][6] Understanding these endogenous ligands and their interaction with the receptor is critical for developing therapeutics that can modulate mast cell activity in various inflammatory and skin diseases.[5]
Endogenous Ligands and Receptor Interaction Data
MrgprX2 is activated by a variety of endogenous peptides, which can be broadly categorized into neuropeptides, peptide hormones, and antimicrobial peptides.[3] The interaction of these ligands with MrgprX2 is often characterized by low affinity but results in potent functional responses, such as mast cell degranulation.[3]
The following table summarizes the quantitative data for key endogenous ligands, detailing their potency in functional assays. Potency is typically measured as the half-maximal effective concentration (EC50) in calcium mobilization or degranulation assays.
| Endogenous Ligand | Ligand Class | Assay Type | Cell Type | Potency (EC50) |
| Substance P (SP) | Neuropeptide | Calcium Mobilization | LAD2 Mast Cells | 1.8 µM[7] |
| Substance P (SP) | Neuropeptide | β-Hexosaminidase Release | LAD2 Mast Cells | 5.9 µM[7] |
| Substance P (SP) | Neuropeptide | Calcium Mobilization | RBL-MRGPRX2 Cells | 3.07 µM[8] |
| Cortistatin-14 | Neuropeptide | Calcium Mobilization | MrgX2-expressing cells | High Potency (nM range)[9] |
| PAMP-12 | Peptide Hormone | Calcium Mobilization | MRGPRX2-expressing cells | 20-50 nM, 57.2 nM |
| LL-37 | Antimicrobial Peptide | Degranulation & IL-8 Release | Human Mast Cells | Activates via MrgX2[10] |
Note: EC50 values can vary between different cell systems (e.g., native expressing cells like LAD2 vs. transfected cell lines like HEK293 or RBL) and assay conditions.[7][8][11] Substance P, for instance, shows different EC50 values for human MRGPRX2 (152 nM) versus its mouse ortholog, MrgprB2 (54 µM), highlighting significant species differences.[11]
MrgprX2 Signaling Pathways
Activation of MrgprX2 by its endogenous ligands initiates a cascade of intracellular events leading to mast cell degranulation and the synthesis of inflammatory mediators. The receptor primarily couples to Gq/11 and Gi proteins.[5][12][13]
Canonical Gq/11 Pathway:
-
Ligand Binding: An endogenous ligand binds to the MrgprX2 receptor.
-
Gq Activation: The receptor undergoes a conformational change, activating the associated Gαq subunit.[12]
-
PLCβ Activation: Gαq activates Phospholipase C beta (PLCβ).[4][12]
-
PIP2 Hydrolysis: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12][14]
-
Degranulation: The sharp increase in intracellular Ca²⁺ concentration is a primary trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators like histamine (B1213489) and β-hexosaminidase.[12]
Other Associated Pathways:
-
Gαi Coupling: MrgprX2 can also couple to Gαi, which inhibits adenylyl cyclase, leading to decreased cAMP levels. This pathway is thought to promote chemotaxis.[12]
-
MAPK and NF-κB Pathways: Downstream of G protein activation, pathways involving MAP kinases (like ERK1/2) and NF-κB can be initiated, leading to the de novo synthesis and release of cytokines, chemokines, and prostaglandins.[3][15]
-
β-Arrestin Pathway: Some ligands, like Substance P, act as "balanced agonists," recruiting β-arrestins in addition to activating G proteins.[11][12] β-arrestin recruitment is involved in receptor internalization and desensitization.[11]
-
LysRS-MITF Pathway: Recent studies have shown that MrgprX2 activation by Substance P can lead to the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, where it activates the microphthalmia-associated transcription factor (MITF), a pathway also implicated in mast cell exocytosis.[1][2]
Key Experimental Protocols
Characterizing the interaction between endogenous ligands and MrgprX2 requires robust and reproducible experimental assays. The two most common functional assays are the calcium mobilization assay and the mast cell degranulation assay.
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of Gq pathway signaling.[14][16]
Principle: Cells expressing MrgprX2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[16][17] When the receptor is activated by a ligand, the resulting release of calcium from intracellular stores leads to an increase in dye fluorescence, which is measured in real-time using a fluorescence plate reader.[14][18]
Detailed Protocol (HEK293 cells stably expressing MrgprX2):
-
Cell Seeding: Seed HEK293-MrgprX2 cells into a 96-well, black, clear-bottom microplate at a density that will form a 90-100% confluent monolayer on the day of the assay.[18] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the growth medium. Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit) and probenecid (B1678239) (an anion-transport inhibitor to prevent dye leakage).[14][18] Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
Ligand Preparation: Prepare serial dilutions of the endogenous ligand in an appropriate assay buffer.
-
Fluorescence Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3, FLIPR®).[14][19]
-
Assay Execution: Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the prepared ligand dilutions to the wells, and fluorescence is continuously recorded for an additional 2-3 minutes to capture the peak response.[19]
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. A dose-response curve is generated, and the EC50 value is calculated.
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LL-37-induced human mast cell activation through G protein-coupled receptor MrgX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MrgX2 Antagonist-1: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of MrgX2 as a Key Therapeutic Target
The Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2), a primate-specific receptor, has garnered significant attention as a crucial mediator of IgE-independent mast cell activation and neuroimmune interactions.[1][2] Primarily expressed on skin mast cells and sensory neurons, MRGPRX2 is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and pseudo-allergic drug reactions.[3][4]
Unlike classic allergic reactions mediated by the high-affinity IgE receptor (FcεRI), MRGPRX2 activation provides a distinct pathway for mast cell degranulation.[5] This receptor is notably promiscuous, activated by a diverse array of cationic ligands, including endogenous neuropeptides (e.g., Substance P, Cortistatin-14), host defense peptides (e.g., LL-37), and numerous FDA-approved drugs such as neuromuscular blocking agents, fluoroquinolones, and opioids.[1][3][5] This broad ligand profile positions MRGPRX2 as a critical player in drug-induced hypersensitivity and a promising therapeutic target for mitigating these adverse reactions. The development of potent and selective MRGPRX2 antagonists is therefore a key area of research for treating inflammatory conditions like chronic urticaria, atopic dermatitis, rosacea, and asthma.[2]
MrgX2 Signaling Pathways
Upon agonist binding, MRGPRX2 initiates downstream signaling through the activation of heterotrimeric G proteins, primarily the pertussis toxin-sensitive Gαi and the Gαq/11 families.[3][6]
-
Gαq/11 Pathway: This is the canonical pathway for degranulation. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial calcium spike promotes the opening of store-operated calcium channels on the plasma membrane, leading to a sustained influx of extracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators like histamine, tryptase, and other pro-inflammatory molecules.[1][5]
-
Gαi Pathway: The Gαi pathway is also involved in MRGPRX2-mediated responses, contributing to calcium mobilization and degranulation.[3]
-
β-Arrestin Pathway: Beyond G protein-mediated signaling, agonist binding can also promote the recruitment of β-arrestins.[6] This pathway is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades that may influence cell migration and gene expression.[3] Substance P, for instance, acts as a balanced agonist, activating both G protein and β-arrestin pathways.[3]
-
LysRS-MITF Pathway: Recent studies have uncovered a novel signaling axis where MRGPRX2 activation leads to the nuclear translocation of Lysyl-tRNA synthetase (LysRS). In the nucleus, LysRS activates the microphthalmia-associated transcription factor (MITF), which in turn modulates calcium influx and mast cell degranulation.[4]
References
- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 2. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 3. DSpace [repository.upenn.edu]
- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MrgX2 Antagonists for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a compelling, novel target for the treatment of pain, particularly conditions with a neuro-inflammatory component. Expressed predominantly on mast cells and sensory neurons, MrgX2 acts as a crucial link between the nervous and immune systems. Activation of MrgX2 by a variety of endogenous ligands, such as neuropeptides like Substance P (SP), leads to mast cell degranulation, the release of inflammatory mediators, and the sensitization of nociceptors. This technical guide provides an in-depth overview of the rationale for targeting MrgX2, the preclinical data supporting its role in pain, detailed experimental protocols for antagonist evaluation, and a summary of the current landscape of antagonist development. While direct quantitative data for specific antagonists in formal in vivo pain models remains limited in the public domain, strong genetic validation from knockout mouse studies provides a robust foundation for continued research and development in this area.
Introduction: The Role of MrgX2 in Pain Signaling
The Mas-related G protein-coupled receptor X2 (MrgX2), and its murine ortholog MrgprB2, are primate-specific receptors that play a significant role in nociception, itch, and inflammation.[1][2][3] These receptors are activated by a diverse array of cationic ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, leading to IgE-independent mast cell activation.[3]
The close proximity of mast cells to peripheral nerve endings creates a critical nexus for neuro-immune communication.[4] In response to tissue injury or stress, sensory neurons release neuropeptides like Substance P, which then activate MrgX2 on adjacent mast cells.[5][6] This activation triggers a signaling cascade resulting in the release of a host of pro-inflammatory and nociceptive mediators, including histamine, tryptase, cytokines, and chemokines.[7][8] These mediators can directly activate or sensitize nearby nociceptors, contributing to peripheral sensitization and the amplification of pain signals.[7] This process, known as neurogenic inflammation, is implicated in the pathophysiology of postoperative, inflammatory, and potentially neuropathic pain states.[4][6]
The development of potent and selective MrgX2 antagonists is therefore a promising therapeutic strategy to interrupt this cycle and offer a novel, non-opioid mechanism for pain relief.[2]
MrgX2 Signaling Pathway
Upon agonist binding, MrgX2 initiates downstream signaling primarily through the coupling of G proteins, specifically Gαq/11 and Gαi.[4][5][9]
-
Gαq Pathway : Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8][9] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ is a primary driver for mast cell degranulation and the release of pre-formed mediators like histamine.[5]
-
Gαi Pathway : The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]
-
MAPK/NF-κB Pathways : MrgX2 activation also engages Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in the de novo synthesis and release of various cytokines and chemokines, contributing to the later phase of the inflammatory response.[1]
-
β-Arrestin Recruitment : Like many GPCRs, MrgX2 signaling can also be modulated by β-arrestin, which is involved in receptor desensitization and internalization.[4]
An MrgX2 antagonist would bind to the receptor and prevent these downstream signaling events from occurring in response to an agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Mrgprb2-dependent Mast Cell Activation Plays a Crucial Role in Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 5. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escientpharma.com [escientpharma.com]
- 8. escientpharma.com [escientpharma.com]
- 9. discovery.researcher.life [discovery.researcher.life]
The Role of Mrgprx2 in Inflammatory Bowel Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth examination of the Mas-related G protein-coupled receptor X2 (Mrgprx2) and its murine ortholog, Mrgx2, in the context of Inflammatory Bowel Disease (IBD). It consolidates current research findings, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding for advanced research and therapeutic development.
Introduction: Mrgprx2 as a Novel Mediator in IBD
Mast cells are critical effector cells in the inflammatory cascade of IBD. While their activation via the high-affinity IgE receptor (FcεRI) is well-documented, there is growing evidence for IgE-independent activation pathways. One such pathway is mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), expressed on connective tissue mast cells.[1][2] In mice, the functional ortholog is Mrgprb2.[1][2] This receptor is activated by a variety of cationic molecules, including neuropeptides, antimicrobial peptides, and certain drugs, positioning it as a key sensor in the gut mucosa.[1][3]
Recent studies have implicated MRGPRX2 in the pathogenesis of Ulcerative Colitis (UC), a major form of IBD.[4][5] Inflamed regions in UC patients show a distinct signature of MRGPRX2-mediated mast cell activation, suggesting its potential as a novel therapeutic target.[4] This guide synthesizes the evidence for the role of this receptor in IBD, from molecular mechanisms to in vivo models.
Expression and Localization of Mrgprx2 in the Gut
Mrgprx2 is predominantly expressed on mast cells within the connective tissue of the colon.[3] Its expression is significantly modulated in the context of IBD.
-
Upregulation in Inflamed Tissue: Bulk mRNA sequencing of colonic tissue from UC patients reveals a significant upregulation of mast cell-specific mediators such as tryptases, histamine, and carboxypeptidase A3 (CPA3) in inflamed regions compared to non-inflamed areas from the same patients.[4]
-
Cellular Localization: Immunohistochemistry confirms that MRGPRX2 is co-localized with the mast cell marker tryptase in the colonic lamina propria. These MRGPRX2-positive mast cells are often found in close proximity to colonic epithelial crypts.[4]
-
Ligand Precursor Expression: Single-cell RNA sequencing (scRNAseq) has identified that Adrenomedullin (ADM), the precursor to the MRGPRX2 agonist PAMP-12, is highly expressed by activated fibroblasts and epithelial cells in inflamed UC tissue.[4][5] This indicates a microenvironment rich in potential MRGPRX2 ligands during active disease.
Ligands and Activation Mechanisms
Mrgprx2 can be activated by a diverse array of endogenous and exogenous ligands present in the gut, particularly during inflammation.
-
Host-Derived Peptides:
-
PAMP-12: This peptide, proteolytically cleaved from the precursor Adrenomedullin (ADM), is a potent agonist for MRGPRX2.[4] The upregulation of ADM in the inflamed gut suggests a key role for the ADM/PAMP-12 axis in driving MRGPRX2-mediated mast cell activation in UC.[3][4]
-
Substance P (SP): This neuropeptide, released from sensory nerve endings, is a well-known activator of Mrgprx2.[1][3] The close association of mast cells with nerve fibers in the gut suggests that SP-mediated Mrgprx2 activation is a key component of neurogenic inflammation in IBD.[1][2]
-
Antimicrobial Peptides (AMPs): Epithelial cells secrete AMPs like β-defensins in response to microbial signals. These peptides can activate mast cells via MRGPRX2, contributing to host defense.[1][3]
-
-
Microbial Products:
-
Quorum-sensing molecules from bacteria, such as the competence-stimulating peptide (CSP-1) from Streptococcus pneumoniae, can activate Mrgprx2, directly linking the gut microbiota to mast cell responses.[1]
-
This diverse ligand profile allows Mrgprx2 to function as a sentinel receptor, integrating signals from the nervous system, the epithelium, and the microbiota to modulate intestinal inflammation.
Signaling Pathways Downstream of Mrgprx2 Activation
Upon ligand binding, Mrgprx2 initiates intracellular signaling cascades that lead to mast cell degranulation and the release of a wide array of pro-inflammatory mediators. The signaling is complex, involving both G-protein dependent and independent (β-arrestin) pathways.
-
G-Protein Coupled Signaling: The canonical pathway involves coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), culminating in the release of pre-formed mediators (e.g., histamine, proteases) from granules and the synthesis of newly formed lipid mediators (e.g., prostaglandins, leukotrienes).
-
β-Arrestin Biased Signaling: Mrgprx2 signaling can also be modulated by β-arrestins. A genetic variant of MRGPRX2, Asn62Ser (N62S), which is associated with protection from UC, demonstrates biased signaling.[4] The protective serine allele enhances β-arrestin recruitment upon agonist stimulation.[4][5] This enhanced β-arrestin activity leads to increased receptor desensitization and internalization, resulting in decreased IP-1 accumulation (a marker of Gq signaling) and a subsequent reduction in mast cell degranulation.[4] Concurrently, it increases the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5] This suggests that biasing Mrgprx2 signaling towards the β-arrestin pathway could be a therapeutic strategy to dampen inflammation.
Below is a diagram illustrating the divergent signaling pathways of Mrgprx2.
Functional Role of Mrgx2 in IBD Models
The functional consequences of Mrgx2/Mrgprb2 activation in IBD have been primarily investigated using murine models of colitis, with some seemingly contradictory results that may reflect the complexity of mast cell functions in acute versus chronic inflammation.
Evidence for a Pro-inflammatory Role
Studies on human tissues strongly support a pro-inflammatory role. Stimulation of lamina propria cells isolated from inflamed UC biopsies with an MRGPRX2-specific agonist robustly induces the secretion of carboxypeptidase A3 (CPA3), a key mast cell mediator.[4] This response is absent in cells from uninflamed regions, directly linking MRGPRX2 activation to mast cell effector function in active UC.[4] Furthermore, the association of a loss-of-function variant (N62S) with protection against UC reinforces the idea that receptor activity contributes to disease pathology.[4]
Evidence for a Protective Role in Murine Models
Conversely, studies using Mrgprb2 knockout (b2KO) mice in the dextran (B179266) sulfate (B86663) sodium (DSS) model of acute colitis have suggested a protective role for the receptor.
-
Increased Severity in Knockout Mice: In these models, b2KO mice exhibited more severe disease compared to wild-type (WT) counterparts, characterized by greater weight loss, increased colon shortening, and more significant pathological damage.[1][2]
-
Impaired Immune Response: The protective effect in WT mice was associated with mast cell-mediated recruitment of neutrophils to clear bacteria and maintain the intestinal barrier.[1] B2KO mice showed reduced secretion of cytokines like TNF-α and decreased myeloperoxidase (MPO) expression, indicating impaired neutrophil infiltration and a diminished capacity to handle bacterial invasion.[1]
-
Microbiota-Gut-Brain Axis: Mrgprb2 appears to be involved in regulating the composition of the gut microbiota and maintaining intestinal barrier integrity.[1] Its absence in b2KO mice was also linked to alterations in stress-related neuropeptides in the hypothalamus, suggesting a role in the microbiota-gut-brain axis.[1]
A very recent study adds another layer of complexity, showing that both an Mrgprb2 agonist and an antagonist could ameliorate DSS-induced colitis in WT mice, while knockout mice again displayed a more severe phenotype. The authors suggest that the elevated expression of Mrgprb2 during colitis may be an adaptive protective mechanism, and that both ligands might modulate this response, possibly through biased signaling.
Summary of In Vivo Findings:
| Model | Key Findings | Implied Role of Mrgx2/Mrgprb2 | Citation(s) |
| Human UC Tissue (ex vivo) | Agonist stimulation of inflamed tissue induces mast cell degranulation. Protective genetic variant shows reduced function. | Pro-inflammatory | [4][5] |
| DSS-induced Colitis (Mrgprb2 KO mice) | Knockout mice show increased weight loss, colon shortening, and pathological damage. | Protective | [1][2] |
| DSS-induced Colitis (Mrgprb2 KO mice) | Knockout mice have reduced TNF-α secretion and MPO expression (fewer neutrophils). | Protective (in host defense) | [1] |
| DSS-induced Colitis (WT mice) | Both an agonist and an antagonist ameliorated colitis severity. | Complex / Regulatory |
Experimental Protocols
This section details the methodologies used in key experiments to study the role of Mrgx2 in IBD.
DSS-Induced Colitis in Mice
This is the most common model used to study the in vivo function of Mrgx2 in colitis.
-
Objective: To induce acute colitis and compare disease severity between wild-type and Mrgprb2 knockout mice.
-
Protocol:
-
Animals: Age- and sex-matched wild-type C57BL/6J and Mrgprb2-/- mice (6-12 weeks old) are used.[2]
-
Induction: Mice are provided with drinking water containing 2% - 4% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) ad libitum for 7 consecutive days.[1] Control groups receive regular drinking water.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).
-
Termination: On day 7 (or later, depending on the model of recovery), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Analysis:
-
Histopathology: Distal colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological scoring (e.g., assessing inflammation severity and epithelial damage).
-
Myeloperoxidase (MPO) Assay: Colonic tissue is homogenized to measure MPO activity, a marker for neutrophil infiltration.
-
Cytokine Analysis: Tissue homogenates or blood plasma are analyzed for cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assays.[1]
-
-
The workflow for a typical DSS colitis experiment is visualized below.
Isolation and Stimulation of Human Lamina Propria Mononuclear Cells (LPMCs)
-
Objective: To assess the functional response of MRGPRX2 on immune cells from human colon tissue.
-
Protocol:
-
Tissue Collection: Fresh colonic biopsies are obtained from inflamed and uninflamed regions of UC patients undergoing colonoscopy.[4]
-
Epithelial Layer Removal: The tissue is washed and incubated in a solution containing EDTA and DTT to remove epithelial cells and mucus.
-
Digestion: The remaining lamina propria tissue is minced and digested using an enzyme cocktail, typically containing Collagenase D and DNase I, at 37°C with agitation.[4]
-
Cell Isolation: The resulting cell suspension is filtered through a cell strainer (e.g., 70 μm) to remove debris. LPMCs are then isolated from the suspension by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Stimulation: Isolated LPMCs are re-suspended in culture medium and stimulated with a specific MRGPRX2 agonist (e.g., (R)-ZINC3573) or a vehicle control for a defined period (e.g., 90 minutes).[4]
-
Analysis: The cell supernatant is collected and analyzed for the presence of mast cell-specific mediators, such as Carboxypeptidase A3 (CPA3), using an ELISA kit.[4]
-
Therapeutic Implications and Future Directions
The evidence strongly suggests that the MRGPRX2 pathway is a viable therapeutic target in IBD.
-
Antagonism: Given the upregulation of MRGPRX2 and its ligands in inflamed UC tissue, direct antagonism of the receptor is a promising strategy to reduce mast cell degranulation and alleviate inflammation. Several small molecule antagonists are in preclinical and clinical development for allergic and inflammatory diseases, which could potentially be repurposed for IBD.
-
Biased Agonism: The discovery that the protective N62S variant promotes β-arrestin-biased signaling opens up a more nuanced therapeutic avenue.[4] Developing biased agonists that favor the β-arrestin pathway could desensitize the receptor and reduce pro-inflammatory G-protein signaling without complete receptor blockade, potentially preserving some of the receptor's beneficial host defense functions observed in mouse models.
The conflicting data from murine models highlight the need for further research to understand the context-dependent role of Mrgx2. Future studies should aim to dissect its function in acute versus chronic inflammation, its interplay with different microbial signals, and its role in tissue repair and remodeling. A deeper understanding of these complexities will be crucial for the successful clinical translation of MRGPRX2-targeted therapies for IBD.
References
- 1. Mast Cell Specific Receptor Mrgprb2 Regulating Experimental Colitis is Associated with the Microbiota-Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflamed ulcerative colitis regions associated to MRGPRX2-mediated mast cell degranulation and cell activation modules, defining a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflamed Ulcerative Colitis Regions Associated With MRGPRX2-Mediated Mast Cell Degranulation and Cell Activation Modules, Defining a New Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mrgx2 Antagonist-1 in Asthma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway inflammation, and remodeling. While the IgE-mediated activation of mast cells is a well-established pathway in allergic asthma, emerging evidence highlights the significant role of IgE-independent pathways. One such pathway is mediated by the Mas-related G protein-coupled receptor X2 (Mrgx2), expressed on mast cells. Activation of Mrgx2 by a variety of endogenous ligands, including neuropeptides like substance P, leads to mast cell degranulation and the release of pro-inflammatory mediators, contributing to the pathogenesis of asthma. This technical guide provides an in-depth overview of the role of Mrgx2 in asthma, focusing on the therapeutic potential of "Mrgx2 antagonist-1," a representative antagonist targeting this receptor. We will delve into the underlying signaling pathways, present quantitative data on antagonist efficacy, and provide detailed experimental protocols for studying Mrgx2 antagonists in the context of asthma.
Introduction: Mrgx2 - A Novel Target in Asthma
The Mas-related G protein-coupled receptor X2 (Mrgx2), also known as MRGPRX2 in humans, is a receptor primarily expressed on connective tissue mast cells.[1] Its activation triggers mast cell degranulation, releasing a cascade of inflammatory mediators such as histamine, proteases, cytokines, and chemokines.[2] Several endogenous ligands can activate Mrgx2, including:
-
Neuropeptides: Substance P (SP) and Hemokinin-1 (HK-1), which are found at elevated levels in the airways of asthmatic patients.[1][3]
-
Host Defense Peptides: LL-37 and β-defensins, which are released during respiratory infections that can exacerbate asthma.[2][3]
-
Eosinophil-derived proteins: Major basic protein (MBP) and eosinophil peroxidase (EPO).[2]
The upregulation of Mrgx2 expression has been observed in the lung mast cells of individuals with asthma, suggesting a direct correlation between Mrgx2 activity and disease severity.[1][3] Therefore, blocking the Mrgx2 receptor with a specific antagonist, herein referred to as "this compound," presents a promising therapeutic strategy for controlling mast cell-driven inflammation in asthma.
Mrgx2 Signaling Pathway in Mast Cells
Upon ligand binding, Mrgx2 initiates a complex signaling cascade involving heterotrimeric G proteins, primarily Gαq and Gαi.[4] This activation leads to the stimulation of downstream effector molecules, culminating in mast cell degranulation and cytokine production.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for degranulation, while DAG activates protein kinase C (PKC), leading to the activation of downstream pathways like the ERK signaling cascade, which is involved in cytokine synthesis.[5] Simultaneously, Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activates the PI3K/AKT pathway, which also contributes to cellular responses.[6]
This compound: A Profile
"this compound" is a representative small molecule inhibitor designed to specifically block the Mrgx2 receptor. Several such antagonists are under investigation, including compounds referred to as C9, Compound B, and EP262.[7][8] These antagonists act by competitively binding to the Mrgx2 receptor, thereby preventing its activation by endogenous ligands.
Quantitative Data
The efficacy of Mrgx2 antagonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative Mrgx2 antagonists.
Table 1: In Vitro Potency of Representative Mrgx2 Antagonists
| Antagonist | Assay Type | Agonist | Cell Line | IC50 / Ki Value | Reference(s) |
| C9 | β-hexosaminidase release | Substance P, PAMP-12, Rocuronium | RBL-2H3-Mrgx2 | ~300 nM | [7] |
| Calcium mobilization | ZINC-3573 | HEK293-Mrgx2 | Ki = 43 nM | [5] | |
| Compound B | Tryptase release | Substance P | Primary human skin mast cells | IC50 = 0.42 nM | [8] |
| β-hexosaminidase release | Substance P | LAD2 cells | IC50 = 1.8 nM | [9] | |
| EP262 | Mast cell degranulation | Various agonists | LAD2, PSCMCs, human skin mast cells | High potency (specific values not detailed in source) |
Table 2: In Vivo Efficacy of a Representative Mrgx2 Antagonist (Bergapten) in an Ovalbumin-Induced Asthma Model
| Parameter | Treatment Group | Result | Reference |
| Airway Hyperresponsiveness (AHR) | Bergapten-treated mice | Significantly reduced compared to OVA-challenged mice | [2] |
| Inflammatory Cell Infiltration (BALF) | Bergapten-treated mice | Significantly reduced total inflammatory cells, eosinophils, and neutrophils | [2] |
| Th2 Cytokines (BALF) | Bergapten-treated mice | Significantly reduced levels of IL-4, IL-5, and IL-13 | [2] |
| Serum IgE | Bergapten-treated mice | Significantly reduced levels | [2] |
Note: While Bergapten is presented here as an example of an Mrgx2 antagonist with in vivo asthma data, further studies are needed to confirm the efficacy of other specific antagonists like C9, Compound B, and EP262 in similar models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Assays
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing Mrgx2)
-
96-well tissue culture plates
-
Tyrode's buffer (or similar physiological buffer)
-
This compound
-
Mrgx2 agonist (e.g., Substance P)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Seed mast cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.[5]
-
Wash cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the Mrgx2 agonist to stimulate degranulation and incubate for 30 minutes at 37°C.
-
To determine total β-hexosaminidase release, lyse a set of control cells with lysis buffer.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
This assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
HEK293 cells stably expressing Mrgx2 or a mast cell line
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Mrgx2 agonist
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Culture cells to an appropriate confluency on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader and record baseline fluorescence.
-
Inject this compound at the desired concentration and incubate for a short period.
-
Inject the Mrgx2 agonist and immediately begin recording fluorescence intensity over time (typically for 2-5 minutes).
-
The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Methacholine
-
This compound
-
Whole-body plethysmograph for AHR measurement
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometer or microscope for cell counting
-
ELISA kits for cytokine measurement
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum.
-
Challenge: From day 14 to 17, challenge the mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes daily.
-
Treatment: Administer this compound (at a predetermined dose and route, e.g., intraperitoneally or orally) typically 30-60 minutes before each OVA challenge. A vehicle control group should be included.
-
Airway Hyperresponsiveness (AHR) Measurement: 24-48 hours after the final OVA challenge, assess AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph. The parameter Penh (enhanced pause) is often used as a measure of airway obstruction.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
BALF Analysis:
-
Cell Count: Centrifuge the BAL fluid (BALF) to pellet the cells. Resuspend the cells and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Measurement: Analyze the BALF supernatant for levels of Th2 cytokines (IL-4, IL-5, IL-13) using ELISA.
-
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.
Conclusion and Future Directions
The Mrgx2 receptor has emerged as a critical player in the IgE-independent activation of mast cells in asthma. Its activation by neuropeptides and other inflammatory mediators present in the asthmatic airway positions it as a key driver of asthma pathogenesis. The development of specific and potent Mrgx2 antagonists, represented here as "this compound," offers a novel and targeted therapeutic approach to mitigate mast cell-driven airway inflammation and hyperresponsiveness.
The quantitative data from in vitro studies demonstrate the high potency of these antagonists in blocking Mrgx2-mediated mast cell degranulation. While in vivo studies in asthma models for some of the most potent antagonists are still emerging, preliminary data with related compounds are promising, showing reductions in AHR, inflammatory cell infiltration, and Th2 cytokine levels.
For drug development professionals, the detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel Mrgx2 antagonists. Future research should focus on:
-
Conducting comprehensive in vivo studies with specific Mrgx2 antagonists in various asthma models to establish their efficacy and therapeutic window.
-
Investigating the potential for synergistic effects when combining Mrgx2 antagonists with existing asthma therapies.
-
Exploring the safety and pharmacokinetic profiles of lead antagonist candidates in preparation for clinical trials.
By continuing to unravel the complexities of Mrgx2 signaling and its role in asthma, the scientific and medical communities can pave the way for innovative treatments for this debilitating respiratory disease.
References
- 1. Mast cell MrgprB2 in neuroimmune interaction in IgE-mediated airway inflammation and its modulation by β-arrestin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergapten inhibits airway inflammation and MRGPRX2-mediated mast cells activation by targeting NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 6. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escientpharma.com [escientpharma.com]
- 9. escientpharma.com [escientpharma.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antagonist Screening of Mas-related G protein-coupled receptor X2 (Mrgx2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X2 (Mrgx2) is a receptor found predominantly on mast cells and is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and pseudo-allergic drug reactions.[1][2] Activation of Mrgx2 by a wide range of cationic ligands, such as neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][2][3] Consequently, the identification of Mrgx2 antagonists is a promising therapeutic strategy for mitigating these responses.
These application notes provide detailed protocols for two primary in vitro assays used to screen for and characterize Mrgx2 antagonists: a Calcium Flux Assay and a β-Arrestin Recruitment Assay. These assays are fundamental in the initial stages of drug discovery for identifying compounds that can block Mrgx2 activation.
Mrgx2 Signaling Pathway
Mrgx2 activation initiates a dual signaling cascade through the coupling of G proteins.[4] It couples to both pertussis toxin-sensitive Gαi and Gαq proteins.[1] Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This increase in intracellular calcium is a critical signal for mast cell degranulation.[6] Concurrently, Mrgx2 activation can also lead to the recruitment of β-arrestin, a process involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[1][4][7] The development of antagonists can target either or both of these pathways.
Caption: Mrgx2 receptor signaling cascade.
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following Mrgx2 activation and is a primary method for identifying antagonists that block the Gαq-mediated pathway.[8][9][10]
Experimental Workflow:
Caption: Workflow for the Mrgx2 antagonist calcium flux assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human Mrgx2.[11]
-
Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and a selection agent (e.g., Puromycin).
-
Assay Plate: 96-well black, clear-bottom microplate.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Mrgx2 Agonist: Substance P or Compound 48/80.
-
Test Compound: Mrgx2 antagonist-1.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).[8][9]
Procedure:
-
Cell Culture and Seeding:
-
Culture the Mrgx2-expressing cells according to standard protocols.
-
On the day before the assay, seed the cells into the 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight.[8]
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the test antagonist-1 in assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the Mrgx2 agonist at a concentration that elicits a submaximal response (EC80) in the absence of an antagonist.
-
Place the plate in the fluorescence reader.
-
Initiate fluorescence reading and establish a baseline.
-
Automatically inject the agonist into the wells.
-
Continue to measure the fluorescence intensity for 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each antagonist concentration.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | Agonist (Concentration) | IC50 (nM) |
| Antagonist-1 | Mrgx2 | Calcium Flux | Substance P (EC80) | Value |
| Reference Cpd | Mrgx2 | Calcium Flux | Substance P (EC80) | Value |
β-Arrestin Recruitment Assay
This assay measures the interaction between Mrgx2 and β-arrestin upon receptor activation, providing a method to identify antagonists that interfere with this interaction, independent of G protein coupling.[7][12]
Experimental Workflow:
Caption: Workflow for the Mrgx2 antagonist β-arrestin recruitment assay.
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 MRGPRX2 β-Arrestin cell line.
-
Culture Medium: As specified for the cell line.
-
Assay Plate: 96-well white, solid-bottom microplate.
-
Assay Buffer: As specified for the cell line and assay kit.
-
Mrgx2 Agonist: Substance P or another suitable agonist.
-
Test Compound: this compound.
-
Detection Reagents: As provided in the β-arrestin assay kit (e.g., chemiluminescent substrate).
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells into the 96-well plate at the recommended density and incubate overnight.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of the test antagonist-1.
-
Add the antagonist solutions to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add the Mrgx2 agonist at its EC80 concentration.
-
Incubate the plate at 37°C for 90-180 minutes. The optimal incubation time may need to be determined empirically.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for approximately 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced signal for each antagonist concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the curve.
-
Data Presentation:
| Compound | Target | Assay Type | Agonist (Concentration) | IC50 (nM) |
| Antagonist-1 | Mrgx2 | β-Arrestin Recruitment | Substance P (EC80) | Value |
| Reference Cpd | Mrgx2 | β-Arrestin Recruitment | Substance P (EC80) | Value |
Conclusion
The described in vitro assays provide robust and reliable methods for the identification and characterization of Mrgx2 antagonists. The calcium flux assay is a direct measure of the G protein-mediated signaling pathway, while the β-arrestin recruitment assay offers a universal method to assess receptor engagement by ligands.[10][12] Employing both assays can provide a more comprehensive understanding of the antagonist's mechanism of action. These protocols serve as a foundational guide and may require optimization based on specific laboratory conditions and reagents.
References
- 1. DSpace [repository.upenn.edu]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 12. GPCR β-Arrestin Product Solutions [discoverx.com]
Application Notes and Protocols for Mast Cell Degranulation Assay Using Mrgprx2 Antagonist-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of Mrgprx2 Antagonist-1 on mast cell degranulation. The information is intended for researchers in immunology, allergy, and pharmacology, as well as professionals involved in the development of therapeutics targeting mast cell-mediated inflammatory and allergic diseases.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation release a host of pro-inflammatory mediators, including histamine (B1213489), proteases (like tryptase and chymase), and cytokines.[1][2] While the classical pathway of mast cell activation is mediated by the cross-linking of IgE bound to its high-affinity receptor, FcεRI, a distinct, IgE-independent pathway has gained significant attention.[3][4] This pathway is mediated by the Mas-related G protein-coupled receptor X2 (Mrgprx2).[3][4][5]
Mrgprx2 is expressed on mast cells and sensory neurons and can be activated by a wide range of ligands, including neuropeptides (e.g., Substance P), certain drugs (e.g., neuromuscular blocking agents, fluoroquinolones), and other cationic compounds.[6][7] Activation of Mrgprx2 is implicated in pseudo-allergic drug reactions, neurogenic inflammation, and chronic inflammatory skin diseases like rosacea and atopic dermatitis.[5][6][8] Therefore, antagonists of Mrgprx2, such as Mrgprx2 Antagonist-1, represent a promising therapeutic strategy for these conditions.[1][7][9]
This document outlines the principles and a detailed protocol for a mast cell degranulation assay to evaluate the efficacy of Mrgprx2 Antagonist-1. The most common method for quantifying mast cell degranulation is the measurement of β-hexosaminidase release, a stable enzyme co-released with histamine from mast cell granules.
Mrgprx2 Signaling Pathway
Upon agonist binding, Mrgprx2 activates heterotrimeric G proteins, primarily Gαq and Gαi.[3] This initiates a downstream signaling cascade involving Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE).[4][10] The elevated intracellular calcium levels are a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators (degranulation). The PI3K/AKT pathway also plays a role in modulating this process.[3]
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. criver.com [criver.com]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling | MDPI [mdpi.com]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. kactusbio.com [kactusbio.com]
- 8. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdnewsline.com [mdnewsline.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of MrgX2 Antagonists Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MrgX2) is a key receptor expressed predominantly on mast cells and sensory neurons.[1] Activation of MrgX2 by a wide range of ligands—including neuropeptides like Substance P (SP), host defense peptides, and numerous FDA-approved drugs—triggers mast cell degranulation independent of IgE, leading to the release of histamine (B1213489) and other inflammatory mediators.[2][3][4] This process is implicated in pseudo-allergic drug reactions, neurogenic inflammation, chronic itch, and pain.[3][5] Consequently, antagonists of the MrgX2 receptor represent a promising therapeutic strategy for treating these conditions.[1][5]
This application note provides a detailed protocol for a cell-based calcium mobilization assay to identify and characterize MrgX2 antagonists, such as MrgX2 Antagonist-1. The assay measures the ability of a test compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an MrgX2 agonist. This method is suitable for high-throughput screening (HTS) and pharmacological profiling of novel MrgX2 inhibitors.
Principle of the Assay
The MrgX2 receptor couples primarily to Gq/11 and Gi proteins.[3] Ligand binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6] This rapid increase in intracellular calcium concentration can be detected using fluorescent calcium indicators like Fluo-4 AM.
In this assay, cells expressing MrgX2 are pre-loaded with a calcium-sensitive dye. The cells are then incubated with a potential antagonist (e.g., this compound) before being challenged with a known MrgX2 agonist (e.g., Substance P or Compound 48/80). An effective antagonist will bind to MrgX2 and prevent the agonist-induced signaling cascade, resulting in a significantly reduced fluorescence signal compared to untreated controls.
MrgX2 Signaling Pathway
The diagram below illustrates the signaling cascade following MrgX2 activation and the point of inhibition by an antagonist.
Caption: MrgX2 signaling pathway leading to calcium mobilization and antagonist inhibition.
Experimental Workflow
The general workflow for the calcium mobilization assay is outlined below.
Caption: Workflow for the MrgX2 antagonist calcium mobilization assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a cell line stably expressing human MrgX2 (e.g., HEK293-MrgX2 or RBL-2H3-MrgX2).
Materials and Reagents
-
Cells: HEK293 or RBL-2H3 cells stably expressing human MrgX2.
-
Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., hygromycin B).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM dye (e.g., Fluo-4 Assay Kit).[7][8]
-
Probenecid (B1678239): (Optional, to prevent dye leakage) 2.5 mM final concentration.[9]
-
MrgX2 Agonists: Substance P, Compound 48/80, or other relevant agonists.
-
Test Compound: this compound, dissolved in DMSO.
-
Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR™, FlexStation®).[7][10]
Cell Plating
-
Harvest MrgX2-expressing cells using standard cell culture techniques.
-
Resuspend cells in culture medium to a density of 4 x 10⁵ to 8 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension per well (40,000 to 80,000 cells/well) into a 96-well black-walled, clear-bottom plate.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Dye Loading
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions, typically in Assay Buffer.[8][9] If used, add probenecid to this solution.
-
On the day of the assay, gently aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7][8]
Compound Addition and Measurement
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare agonist solutions at 4-5 times the final desired concentration.
-
For Antagonist Mode:
-
After dye incubation, remove the loading solution.
-
Add 100 µL of the appropriate dilution of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm) with readings every 1-2 seconds.[7][8]
-
After establishing a stable baseline fluorescence for 15-20 seconds, program the instrument to add 25-50 µL of the MrgX2 agonist solution to each well.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.[10]
Data Analysis and Presentation
-
The primary response is the change in fluorescence intensity (ΔF) upon agonist addition, calculated as (Maximum Fluorescence - Baseline Fluorescence).
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist only, no antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.
Quantitative Data Summary
The inhibitory potency of this compound can be assessed against various agonists to understand its pharmacological profile.
| Agonist (Concentration) | This compound IC₅₀ (nM) |
| Substance P (EC₈₀) | 45.2 |
| Compound 48/80 (EC₈₀) | 58.7 |
| (R)-ZINC-3573 (EC₈₀) | 41.5 |
| LL-37 (EC₈₀) | 65.1 |
Table 1: Hypothetical inhibitory activity (IC₅₀) of this compound against calcium mobilization induced by different MrgX2 agonists.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM; Autofluorescent compounds. | Ensure complete removal of dye loading solution; Check for compound autofluorescence in a cell-free plate. |
| Low signal-to-background ratio | Low receptor expression; Poor dye loading; Suboptimal agonist concentration. | Verify MrgX2 expression; Optimize dye loading time and temperature; Perform an agonist dose-response curve to determine the EC₈₀. |
| High well-to-well variability | Uneven cell seeding; Cell lifting during washes. | Ensure a homogenous cell suspension before seeding; Perform media changes gently. |
| No response to agonist | Inactive agonist; Cell line lost receptor expression; Incorrect instrument settings. | Use a fresh, validated batch of agonist; Confirm receptor expression via a positive control; Verify filter sets and instrument parameters. |
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. DSpace [repository.upenn.edu]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 6. mdpi.com [mdpi.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mrgx2 Antagonist-1 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (Mrgx2), also known as MRGPRX2, is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including non-IgE mediated allergic and pseudoallergic reactions, neurogenic inflammation, and pain.[1][2] Activation of Mrgx2 by a wide range of ligands, including neuropeptides (e.g., Substance P), host defense peptides, and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators like histamine.[1][3] Consequently, antagonists of Mrgx2 are of significant interest for the development of novel therapeutics for conditions such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[2][4]
HEK293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying Mrgx2. These cells do not endogenously express the receptor, providing a "blank slate" for transient or stable transfection of Mrgx2.[5][6] This allows for the specific investigation of Mrgx2 signaling and the characterization of novel agonists and antagonists in a controlled cellular environment. A common approach to enhance the signaling output in HEK293 cells is the co-expression of a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, which couples the receptor to the phospholipase C pathway and results in a robust intracellular calcium mobilization upon agonist stimulation.[5][7]
These application notes provide detailed protocols for utilizing a hypothetical Mrgx2 antagonist-1 in HEK293 cells stably expressing human Mrgx2 and Gα15. The protocols cover essential experiments for characterizing the antagonist's potency and mechanism of action.
Data Presentation
The following tables summarize typical quantitative data obtained when characterizing this compound in Mrgx2-HEK293 cells.
Table 1: Potency of this compound in Inhibiting Agonist-Induced Calcium Mobilization
| Agonist (EC80 Concentration) | This compound IC50 (nM) |
| Substance P (1 µM) | 15.2 ± 2.1 |
| Cortistatin-14 (100 nM) | 12.8 ± 1.9 |
| Compound 48/80 (10 µg/mL) | 20.5 ± 3.5 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response induced by a submaximal (EC80) concentration of the agonist.
Table 2: Selectivity of this compound
| Receptor | Agonist | This compound IC50 (nM) |
| Mrgx2 | Substance P | 15.2 |
| C3aR1 | C3a | > 10,000 |
| FcεRI | anti-IgE | > 10,000 |
Selectivity is determined by testing the antagonist against other receptors expressed on mast cells to ensure it does not inhibit their function.[8]
Signaling Pathways and Experimental Workflow
Mrgx2 Signaling Pathway in HEK293 Cells
Mrgx2 is a G protein-coupled receptor that primarily signals through Gq and Gi pathways.[9][10] In HEK293 cells co-expressing Gα15, the agonist-induced activation of Mrgx2 leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), which can be measured using fluorescent calcium indicators. Mrgx2 antagonists act by binding to the receptor and preventing this signaling cascade.[1] Additionally, Mrgx2 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 3. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LAD2 Cell Line Experiments with Mrgx2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols and data interpretation for studying the effects of Mrgx2 antagonists in the human mast cell line, LAD2. The information is intended to guide researchers in pharmacology, immunology, and drug development in assessing the efficacy and mechanism of action of novel Mrgx2 inhibitors.
Introduction to Mrgx2 and the LAD2 Cell Line
The Mas-related G protein-coupled receptor X2 (Mrgx2) is a key receptor on mast cells responsible for mediating non-IgE-dependent inflammatory responses.[1][2][3] Activation of Mrgx2 by a variety of ligands, including neuropeptides (e.g., Substance P) and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators like histamine (B1213489) and β-hexosaminidase.[1][2][4] This pathway is implicated in pseudo-allergic drug reactions and various inflammatory skin disorders.[2][3][5][6][7]
The LAD2 cell line, derived from a human mast cell sarcoma, endogenously expresses functional Mrgx2 and serves as a valuable in vitro model for studying Mrgx2-mediated mast cell activation.[8][9][10] These cells are routinely used to screen for and characterize the activity of Mrgx2 agonists and antagonists.[8][9][11]
Mrgx2 Signaling Pathway
Activation of Mrgx2 initiates a cascade of intracellular signaling events. The receptor couples to both Gαi and Gαq proteins.[1][2][4] This dual coupling leads to the activation of downstream effectors including Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K).[1][12] Subsequent signaling involves the mobilization of intracellular calcium ([Ca2+]i) and the activation of the ERK1/2 and AKT pathways, culminating in mast cell degranulation.[1][12]
References
- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-defensins activate human mast cells via Mas-related Gene-X2 (MrgX2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucare-network.com [ucare-network.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: RBL-2H3 Cells Expressing MRGPRX2 for Degranulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor expressed on mast cells, playing a significant role in IgE-independent allergic and inflammatory reactions.[1] It is activated by a wide range of ligands, including neuropeptides like Substance P (SP), host defense peptides, and various small molecule drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][2] The rat basophilic leukemia (RBL-2H3) cell line, which is a widely accepted model for human mucosal mast cells, does not endogenously express functional MRGPRX2 orthologs.[3][4] This characteristic makes RBL-2H3 cells an ideal system for ectopically expressing human MRGPRX2 and studying its function in isolation.[3] RBL-2H3 cells stably or transiently expressing MRGPRX2 provide a robust and reproducible in vitro model for screening compounds that modulate MRGPRX2 activity and for investigating the downstream signaling pathways.[3][5]
These application notes provide detailed protocols for the culture of RBL-2H3 cells, the generation of MRGPRX2-expressing cell lines, and the execution of key functional assays, namely the β-hexosaminidase release assay and the calcium influx assay, to quantify mast cell degranulation.
Data Presentation
Table 1: Common Agonists for MRGPRX2 Activation in RBL-2H3 Cells
| Agonist | Typical Concentration Range | Reference |
| Substance P (SP) | 0.3 µM - 30 µM | [2][3][6][7] |
| Compound 48/80 (c48/80) | 1 µg/mL - 10 µg/mL | [2][3][7] |
| Icatibant | 10 µM | |
| Rocuronium | 1 mg/mL - 2 mg/mL | [6][8] |
| PAMP-12 | 0.3 µM | [6] |
| Vancomycin | 1 mg/mL | [3] |
Table 2: Inhibitors for Studying MRGPRX2 Signaling Pathways
| Inhibitor | Target | Typical Concentration | Reference |
| Pertussis Toxin (PTX) | Gαi | 200 ng/mL | |
| YM-254890 | Gαq | 10 µM | |
| U73122 | Phospholipase C (PLC) | 10 µM | [3] |
| U0126 | MEK1/2 (upstream of ERK1/2) | 10 µM | [3] |
| LY294002 | PI3K | 10 µM | [3] |
| Wortmannin | PI3K | 50 µM | [3] |
| Dantrolene | Ryanodine Receptor (RyR) | 100 µM | [7] |
| SKF-96365 | Store-Operated Ca2+ Entry (SOCE) | Varies | [9] |
Experimental Protocols
Protocol 1: Culture of RBL-2H3 Cells
RBL-2H3 cells are an adherent cell line with a fibroblast-like morphology.[10]
Materials:
-
RBL-2H3 Cell Line (e.g., ATCC® CRL-2256™)
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution (0.25%)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath (approx. 1-2 minutes).[12][13]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.[12]
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask (e.g., T-25 or T-75). Ensure the medium has been pre-incubated for at least 15 minutes to reach a pH of 7.0-7.6.[12]
-
-
Maintaining Cultures:
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove residual serum.[13]
-
Add 1-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach (usually 5-15 minutes).[13] Avoid agitation.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.
-
Dispense the cell suspension into new culture flasks at a split ratio of 1:2 to 1:4.[10][13]
-
Protocol 2: Generation of RBL-2H3 Cells Stably Expressing MRGPRX2
Materials:
-
Healthy, low-passage RBL-2H3 cells
-
Expression plasmid containing human MRGPRX2 cDNA
-
Transfection reagent (e.g., Amaxa Nucleofector Kit V for electroporation)[5]
-
Complete Growth Medium
-
Selection antibiotic (e.g., G418/Geneticin)[5]
Procedure:
-
Transfection:
-
On the day of transfection, ensure RBL-2H3 cells are in the exponential growth phase.
-
Harvest and count the cells. For electroporation, use approximately 2 x 10^6 cells per transfection.[5]
-
Follow the manufacturer's protocol for your chosen transfection method. For the Amaxa Nucleofector, resuspend the cell pellet in the provided Nucleofector solution and mix with ~2 µg of the MRGPRX2 plasmid.[5]
-
Transfer the mixture to an electroporation cuvette and apply the appropriate electrical pulse.
-
Immediately after transfection, transfer the cells to a culture plate containing pre-warmed complete growth medium and incubate for 16-24 hours.
-
-
Selection:
-
After 24-48 hours, replace the medium with complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 1 mg/mL G418).[5] The optimal concentration should be determined by a kill curve on non-transfected RBL-2H3 cells.
-
Continue to culture the cells, replacing the selection medium every 2-3 days.
-
Non-transfected cells will die off over 1-2 weeks.
-
-
Expansion and Verification:
-
Once antibiotic-resistant colonies are visible, they can be isolated (e.g., using cloning cylinders or by limiting dilution) to establish clonal cell lines.
-
Expand the resistant clones.
-
Verify MRGPRX2 expression by methods such as RT-qPCR, Western blot, or flow cytometry using an anti-MRGPRX2 antibody.
-
Functionally validate the expression by performing a degranulation assay with a known MRGPRX2 agonist like Substance P.
-
Protocol 3: β-Hexosaminidase Release Assay (Degranulation Assay)
This assay measures the release of the granular enzyme β-hexosaminidase, which correlates with histamine (B1213489) release and serves as a marker for mast cell degranulation.[14]
Materials:
-
RBL-2H3 cells expressing MRGPRX2
-
96-well cell culture plates
-
Tyrode's Buffer (or similar physiological buffer, e.g., PIPES buffer)
-
MRGPRX2 agonist (e.g., Substance P) and test compounds
-
Triton X-100 (0.1% - 0.2% in buffer) for cell lysis[14]
-
Substrate solution: 5 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.2 M sodium citrate (B86180) buffer, pH 4.5.[15]
-
Stop solution: 0.1 M Na2CO3/NaHCO3, pH 10.0.[15]
-
Microplate reader capable of measuring absorbance at 405 nm.[15]
Procedure:
-
Cell Seeding:
-
Seed RBL-MRGPRX2 cells into a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells per well.[11]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
The next day, gently wash the cells three times with pre-warmed Tyrode's buffer.[3]
-
Add 100 µL of Tyrode's buffer to each well. For inhibitor studies, pre-incubate cells with the inhibitor for a specified time (e.g., 1 hour) before adding the agonist.[11]
-
Add the MRGPRX2 agonist or test compound at the desired final concentration. Include the following controls:
-
Spontaneous Release: Cells with buffer only.
-
Total Release (Lysate): Cells with buffer containing 0.1-0.2% Triton X-100 to lyse the cells completely.
-
-
-
Enzyme Reaction:
-
After incubation, carefully collect 25-50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the "Total Release" wells, add Triton X-100 to lyse the cells, mix, and then collect 25-50 µL of the lysate.
-
Add an equal volume (25-50 µL) of the pNAG substrate solution to each well of the new plate.[15]
-
Incubate the plate at 37°C for 1 to 1.5 hours.[15]
-
-
Data Acquisition:
-
Stop the reaction by adding 200 µL of stop solution to each well.[15]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
-
-
Protocol 4: Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following MRGPRX2 activation, which is a critical early event in the signaling cascade leading to degranulation.[2]
Materials:
-
RBL-2H3 cells expressing MRGPRX2
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer with calcium
-
MRGPRX2 agonist and test compounds
-
Fluorescence microplate reader with kinetic reading capability and appropriate filters.
Procedure:
-
Cell Seeding:
-
Seed RBL-MRGPRX2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS, often with 0.02% Pluronic F-127 to aid dispersion.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Leave 100 µL of HBSS in each well.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the reader to perform kinetic measurements (e.g., one reading every 1-5 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Using the reader's injection port (if available) or by quickly adding with a multichannel pipette, add the MRGPRX2 agonist or test compound.
-
Continue recording the fluorescence for several minutes until the signal peaks and begins to decline.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence over baseline (F/F0) or the maximum peak fluorescence.
-
Compare the responses of agonist-treated cells to vehicle controls and cells treated with test compounds.
-
Visualizations
MRGPRX2 Signaling Pathway in RBL-2H3 Cells
Caption: MRGPRX2 signaling cascade in mast cells.
Experimental Workflow for a Degranulation Assay
Caption: Workflow for β-hexosaminidase release assay.
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 2. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ryanodine-sensitive calcium store drives pseudo-allergic dermatitis via Mas-related G protein-coupled receptor X2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 11. RBL-2H3 Cell Culture, Stimulation and Treatment [bio-protocol.org]
- 12. Culturing RBL-2H3 rat basophils [protocols.io]
- 13. elabscience.com [elabscience.com]
- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-Hexosaminidase Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-hexosaminidase release assay is a widely used method to quantify the degranulation of mast cells and basophils, which are key events in allergic and inflammatory responses.[1] β-Hexosaminidase is a lysosomal enzyme stored in the granules of these immune cells and is released along with histamine (B1213489) and other inflammatory mediators upon cell activation.[2][3] This assay offers a reliable, sensitive, and cost-effective alternative to measuring histamine release.[1] It can be performed in a 96-well plate format, making it suitable for high-throughput screening of compounds that may modulate mast cell or basophil activation.[1][4] The assay is based on the enzymatic activity of released β-hexosaminidase, which cleaves a specific substrate, resulting in a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.[4][5]
Principle of the Assay
Upon activation, mast cells or basophils release the contents of their granules, including the enzyme β-hexosaminidase, into the extracellular environment. The amount of released enzyme is proportional to the extent of degranulation. In this assay, the supernatant from stimulated cells is incubated with a substrate, typically p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) for the colorimetric assay or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) for the fluorometric assay.[4][5][6] β-hexosaminidase cleaves the substrate, producing p-nitrophenol (yellow) or 4-methylumbelliferone (B1674119) (fluorescent), respectively.[5][7] The intensity of the color or fluorescence is measured and is directly proportional to the amount of β-hexosaminidase released. The percentage of degranulation is calculated by comparing the amount of β-hexosaminidase in the supernatant to the total amount present in the cells (determined by lysing the cells).[1][8]
Signaling Pathway for IgE-Mediated Degranulation
Mast cell degranulation is often initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens or antigens. This event triggers a complex intracellular signaling cascade. The binding of an antigen to IgE antibodies already bound to FcεRI leads to the clustering of these receptors. This clustering activates Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the FcεRI complex.[8] The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk), which becomes activated upon binding.[8] Activated Syk then phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT recruits other signaling proteins, such as phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] The sustained increase in intracellular calcium is a critical signal for the fusion of granules with the plasma membrane, resulting in the release of β-hexosaminidase and other inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rupress.org [rupress.org]
- 6. Roles of IgE and Histamine in Mast Cell Maturation | MDPI [mdpi.com]
- 7. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Mrgx2 Antagonist-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving Mrgx2 antagonist-1, a novel therapeutic candidate for a range of inflammatory and pruritic conditions. The protocols detailed below are designed to assess the efficacy of this compound in relevant animal models, focusing on key pathological features associated with Mast Cell (MC) activation via the Mas-related G protein-coupled receptor X2 (MrgX2).
Introduction to MrgX2 and its Role in Disease
MrgX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1] Its activation by a variety of endogenous and exogenous ligands, including neuropeptides like Substance P (SP) and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489), tryptase, and cytokines.[1][2] This IgE-independent pathway is implicated in the pathophysiology of numerous conditions, including atopic dermatitis, chronic urticaria, pruritus (itch), inflammatory pain, and anaphylactoid reactions.[2][3] this compound is a potent and selective inhibitor of the MrgX2 receptor, offering a promising therapeutic strategy for these mast cell-driven diseases.
MrgX2 Signaling Pathway
Activation of MrgX2 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 and Gαi/o proteins. Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events, along with the activation of downstream pathways such as Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), culminate in mast cell degranulation and the transcription of pro-inflammatory genes.[4]
Experimental Design for In Vivo Efficacy Studies
The following protocols describe key in vivo models for evaluating the efficacy of this compound. The use of humanized MRGPRX2 knock-in (KI) mice is highly recommended, as the mouse ortholog, Mrgprb2, exhibits different ligand affinities.[4][5]
General Experimental Workflow
Protocol 1: Substance P-Induced Pruritus (Itch) Model
This model assesses the anti-pruritic activity of this compound by measuring the reduction in scratching behavior induced by the MrgX2 agonist, Substance P.[5]
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Substance P (Sigma-Aldrich)
-
Sterile saline
-
Humanized MRGPRX2 KI mice (8-12 weeks old)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: House mice individually in observation chambers for at least 30 minutes before the experiment to minimize stress.
-
Antagonist Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at various doses.
-
Incubation: Allow for a pre-determined absorption period (e.g., 60 minutes post-oral administration).
-
Induction of Itch: Intradermally inject a sterile solution of Substance P (e.g., 100 µg in 20 µL saline) into the rostral back or nape of the neck of the mice.
-
Observation and Recording: Immediately after injection, record the mice for 30-60 minutes.
-
Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratch is defined as a lifting of the hind limb towards the body followed by a downward scratching motion.[6]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Scratches (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 150 ± 12 | 0% |
| This compound | 1 | 110 ± 10 | 26.7% |
| This compound | 3 | 75 ± 8 | 50.0% |
| This compound | 10 | 35 ± 5 | 76.7% |
| This compound | 30 | 15 ± 3 | 90.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Compound 48/80-Induced Vascular Permeability Model
This model evaluates the ability of this compound to inhibit mast cell-mediated increases in vascular permeability, a key feature of inflammation and anaphylactoid reactions.[7]
Materials:
-
This compound
-
Vehicle control
-
Compound 48/80 (Sigma-Aldrich)
-
Evans Blue dye (Sigma-Aldrich)
-
Sterile saline
-
Humanized MRGPRX2 KI mice (8-12 weeks old)
-
Spectrophotometer
Procedure:
-
Antagonist Administration: Administer this compound or vehicle control at various doses.
-
Incubation: Allow for the appropriate absorption period.
-
Evans Blue Injection: Intravenously inject Evans Blue dye (e.g., 1% solution in saline, 100 µL) into the tail vein.
-
Induction of Vascular Permeability: After a short delay (e.g., 10 minutes), intradermally inject Compound 48/80 (e.g., 10 µg in 20 µL saline) into the dorsal skin or paw.
-
Euthanasia and Tissue Collection: After a set time (e.g., 30 minutes), euthanize the mice and excise the skin or paw at the injection site.
-
Dye Extraction: Incubate the tissue samples in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[8] Calculate the amount of extravasated dye using a standard curve.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µg/g tissue, Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 250 ± 20 | 0% |
| This compound | 1 | 180 ± 15 | 28.0% |
| This compound | 3 | 120 ± 12 | 52.0% |
| This compound | 10 | 60 ± 8 | 76.0% |
| This compound | 30 | 30 ± 5 | 88.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: In Vivo Microdialysis for Histamine Release
This advanced technique allows for the direct measurement of histamine release in the skin in response to an MrgX2 agonist and the assessment of its inhibition by this compound.[4]
Materials:
-
This compound
-
Vehicle control
-
Substance P
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection or ELISA kit for histamine
-
Anesthetized humanized MRGPRX2 KI mice or other suitable animal model
Procedure:
-
Anesthesia and Probe Insertion: Anesthetize the animal and insert a microdialysis probe into the dermal layer of the skin.
-
Perfusion and Equilibration: Perfuse the probe with a physiological solution (e.g., Ringer's solution) at a low flow rate (e.g., 1-2 µL/min). Allow for an equilibration period to obtain a stable baseline of histamine levels.
-
Antagonist and Agonist Delivery: The antagonist and agonist can be delivered systemically (as in Protocols 1 & 2) or locally via the microdialysis probe (retrodialysis).
-
Dialysate Collection: Collect dialysate fractions at regular intervals (e.g., every 15-30 minutes) before and after agonist administration.
-
Histamine Quantification: Analyze the histamine concentration in the collected fractions using a sensitive method like HPLC with fluorescence detection or a specific ELISA kit.
Data Presentation:
| Treatment Group | Dose | Peak Histamine Concentration (nM, Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 50 ± 5 | 0% |
| This compound | 1 mg/kg | 35 ± 4 | 30.0% |
| This compound | 3 mg/kg | 20 ± 3 | 60.0% |
| This compound | 10 mg/kg | 8 ± 2 | 84.0% |
| This compound | 30 mg/kg | 4 ± 1 | 92.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship of Experimental Design
Conclusion
The protocols and experimental designs outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By utilizing these models, researchers can effectively assess the therapeutic potential of this compound in mitigating the pathological consequences of MrgX2-mediated mast cell activation. The quantitative data generated from these studies will be crucial for advancing this compound through the drug development pipeline.
References
- 1. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
- 2. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the precise nature of itch-evoked scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MrgX2 Antagonist Competition Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical target in drug development, primarily due to its role in mediating pseudo-allergic or anaphylactoid reactions to a wide range of cationic drugs and peptides. Expressed predominantly on mast cells, MrgX2 activation by various secretagogues leads to degranulation and the release of inflammatory mediators such as histamine.[1] Consequently, the identification and characterization of MrgX2 antagonists are of significant therapeutic interest for preventing these adverse drug reactions and treating inflammatory conditions.
Competition binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor. This method measures the ability of an unlabeled test compound (the antagonist) to compete with a labeled ligand (a radiolabeled or fluorescent probe) for binding to the receptor. The resulting data can be used to determine the antagonist's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
These application notes provide a detailed protocol for a fluorescent competition binding assay to identify and characterize MrgX2 antagonists, along with an overview of the MrgX2 signaling pathway and a summary of binding data for known antagonists.
MrgX2 Signaling Pathway
Activation of MrgX2 by an agonist initiates a downstream signaling cascade primarily through the coupling of Gq/11 and Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sustained increase in intracellular calcium is a key signal for the degranulation of mast cells and the release of pro-inflammatory mediators.
References
Application Note: High-Throughput Screening of MRGPRX2 Inhibitors Using the FLIPR Tetra Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) is a critical receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and non-IgE-mediated pseudo-allergic reactions to numerous drugs. Activation of MRGPRX2 by ligands such as substance P, cortistatin-14, and certain FDA-approved drugs triggers mast cell degranulation and the release of inflammatory mediators.[1] Consequently, antagonizing MRGPRX2 presents a promising therapeutic strategy for a range of inflammatory and skin disorders.[2][3]
The FLIPR® (Fluorometric Imaging Plate Reader) Tetra System is a high-throughput cellular screening platform ideal for monitoring G-protein coupled receptor (GPCR) and ion channel activity.[4][5] By measuring intracellular calcium (Ca²⁺) mobilization, the FLIPR system provides a robust and reliable method for quantifying receptor activation and inhibition.[5][6] This application note provides a detailed protocol for developing and running a cell-based fluorescence assay to screen for MRGPRX2 inhibitors using the FLIPR Tetra System.
MRGPRX2 Signaling Pathway
MRGPRX2 activation by an agonist initiates a signaling cascade primarily through the Gαq protein pathway.[7] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium into the cytoplasm.[7] This rapid increase in cytosolic Ca²⁺ is the signal detected in the FLIPR assay.
FLIPR Tetra Assay Principle and Workflow
The assay utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. In its basal state, the dye is non-fluorescent. Upon agonist-induced MRGPRX2 activation, the resulting increase in intracellular Ca²⁺ concentration causes the dye to bind to calcium and fluoresce brightly. The FLIPR Tetra System detects this change in fluorescence in real-time across all wells of a microplate.[8][9] For an inhibition assay, cells are pre-incubated with antagonist compounds before the addition of a known agonist. A reduction in the fluorescent signal compared to the agonist-only control indicates inhibitory activity. Modern FLIPR Calcium Assay Kits are often homogeneous "no-wash" formulations that include a masking dye to quench extracellular fluorescence, thereby improving the signal-to-noise ratio.[10][11]
Detailed Experimental Protocol
This protocol describes an antagonist-mode assay using a recombinant cell line.
1. Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably co-expressing human MRGPRX2 and a promiscuous G-protein such as Gα15.[12][13][14] LAD2 human mast cells can also be used for endogenous receptor studies.[13][15]
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, antibiotics, and selection agents if required.
-
Assay Plates: Black-walled, clear-bottom 384-well or 1536-well microplates, poly-D-lysine coated.[16]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR Assay Kit: FLIPR Calcium 5 or Calcium 6 Assay Kit (Molecular Devices).[10][17][18]
-
Agonist: Cortistatin-14, Substance P (SP), or Compound 48/80.[2]
-
Antagonist: Test compounds and a known MRGPRX2 antagonist as a positive control.
-
Equipment: FLIPR Tetra System (Molecular Devices).[4]
2. Cell Preparation
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into the assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[17]
3. Assay Procedure
-
Agonist EC₈₀ Determination: Before screening, perform an agonist concentration-response curve to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist screening.[14]
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading buffer according to the FLIPR Calcium Assay Kit manufacturer's instructions.[18] This typically involves reconstituting the dye component in the provided assay buffer.
-
Add an equal volume (e.g., 25 µL) of the dye-loading buffer to each well of the cell plate.[17]
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[18]
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of test compounds and controls in assay buffer at a 5X final concentration.
-
Transfer the compounds to the cell plate (e.g., 12.5 µL of 5X compound to a well volume of 50 µL).
-
Pre-incubate the plate with the compounds for 15 minutes at room temperature.[19]
-
-
Agonist Addition and Signal Detection:
-
Prepare the agonist solution in assay buffer at a 6X final concentration (using the pre-determined EC₈₀ value).
-
Place the cell plate and the agonist plate into the FLIPR Tetra System.
-
Configure the instrument to add the agonist (e.g., 12.5 µL) to the cell plate and immediately begin measuring fluorescence kinetics (e.g., reading for 90-120 seconds).[18][19]
-
4. Data Analysis
-
The FLIPR Tetra software (ScreenWorks) will record the fluorescence signal (Relative Fluorescence Units, RFU) over time for each well.
-
The response is typically calculated as the maximum signal minus the minimum (baseline) signal.
-
Determine the percent inhibition for each test compound concentration relative to controls (e.g., agonist-only wells as 0% inhibition and no-agonist wells as 100% inhibition).
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.[19]
Data Presentation: Assay Parameters and Example Results
Quantitative data from MRGPRX2 inhibition studies should be clearly summarized.
Table 1: Example FLIPR Tetra Assay Parameters for MRGPRX2 Inhibition
| Parameter | Description |
| Cell Line | HEK293 expressing human MRGPRX2 and Gα15[12][14] |
| Plate Format | 384-well, black-wall, clear-bottom |
| Seeding Density | 15,000 cells/well |
| Assay Kit | FLIPR Calcium 5 Assay Kit[18] |
| Agonist | Cortistatin-14[14] |
| Agonist Conc. | EC₈₀ (determined experimentally) |
| Antagonist Pre-incubation | 15 minutes |
| FLIPR Read Time | 120 seconds post-agonist addition[18] |
Table 2: Published IC₅₀ Values of MRGPRX2 Antagonists from FLIPR Calcium Assays
| Compound | Agonist Used | Cell Line | Reported IC₅₀ (nM) | Reference |
| Compound A | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | 50 | [13][14] |
| Compound B | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | 2.9 | [13][14] |
| Exemplified Compound | Not Specified | CHO-K1-MRGPRX2 | ≤ 0.1 | [20] |
| Bioardis Compound | Not Specified | HEK-293-MRGPRX2 | 10 - 100 | [21] |
| C9 | Substance P | RBL-MRGPRX2 | ~300 | [15] |
References
- 1. MRGPRX2 Gene: Role, Function, and Clinical Significance [learn.mapmygenome.in]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. kactusbio.com [kactusbio.com]
- 4. FLIPR Cellular Screening Systems - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poeinternetkeypad.com [poeinternetkeypad.com]
- 7. researchgate.net [researchgate.net]
- 8. unitedrelay.org [unitedrelay.org]
- 9. youtube.com [youtube.com]
- 10. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 11. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 15. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. gut.bmj.com [gut.bmj.com]
- 19. manuals.plus [manuals.plus]
- 20. Incyte describes new MRGPRX2 antagonists | BioWorld [bioworld.com]
- 21. | BioWorld [bioworld.com]
TANGO Assay for β-Arrestin Recruitment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TANGO (Transcriptional Activation following Arrestin Translocation) assay is a powerful and versatile cell-based method for studying G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin.[1] This technology offers a nearly universal platform for screening GPCRs, including orphan receptors, as it is independent of the specific G protein signaling pathway.[2] The assay translates the transient protein-protein interaction between an activated GPCR and β-arrestin into a stable and amplified transcriptional reporter signal, making it highly suitable for high-throughput screening (HTS).[3]
The core principle of the TANGO assay involves a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon ligand-induced activation of the GPCR, the protease-tagged β-arrestin is recruited to the receptor. This proximity allows the protease to cleave the transcription factor from the GPCR, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase or luciferase.[4] The resulting signal provides a quantitative measure of β-arrestin recruitment.
This document provides detailed application notes and protocols for performing the TANGO assay, including data presentation and visualization of the key processes.
Signaling Pathway and Assay Principle
The TANGO assay ingeniously converts the dynamic process of β-arrestin recruitment into a robust and easily quantifiable reporter gene expression. The key components are a modified GPCR and a modified β-arrestin co-expressed in a host cell line that also contains a reporter gene construct.
Signaling Pathway Diagram
Caption: TANGO Assay Signaling Pathway.
Data Presentation
A key application of the TANGO assay is the characterization of compound potency and efficacy. This is typically achieved by generating dose-response curves and calculating the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The PRESTO-TANGO (Parallel Receptor-ome Expression and Screening via Transcriptional Output) platform has been utilized to screen a large number of GPCRs, providing a valuable resource for quantitative data.[5][6]
Table 1: Exemplar EC50 Values for Various GPCRs Determined by the TANGO Assay [6]
| GPCR Target | Agonist | EC50 (nM) |
| Muscarinic Acetylcholine Receptor M5 (CHRM5) | Carbachol | 133.8 |
| C-X3-C Motif Chemokine Receptor 1 (CX3CR1) | CX3CL1 | 0.34 |
| Dopamine Receptor D4 (DRD4) | Lisuride | 2.0 |
| Galanin Receptor 3 (GALR3) | Galanin | 0.13 |
| Neuromedin U Receptor 1 (NMUR1) | Neuromedin S | 10.2 |
| Neuromedin U Receptor 2 (NMUR2) | Neuromedin S | 15.4 |
| Neuromedin B Receptor (NMBR) | Neuromedin B | 1.1 |
Table 2: Antagonist Activity at Selected GPCRs in the TANGO Assay [7]
| GPCR Target | Agonist | Antagonist | Antagonist Concentration | Fold Shift in Agonist EC50 |
| Serotonin Receptor 1B (HTR1B) | LSD | Clozapine | 1 µM | Rightward shift |
| Adrenergic Receptor Alpha-2B (ADRA2B) | LSD | Clozapine | 1 µM | Rightward shift |
Experimental Protocols
The following protocols are generalized from manufacturer's guidelines and published literature.[8][9] Specific cell lines and reagents may require optimization.
Materials and Reagents
-
TANGO GPCR-bla U2OS cells (or other suitable cell line)
-
Growth Medium (e.g., McCoy's 5A)
-
Assay Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (agonists and antagonists)
-
DMSO
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black, clear-bottom assay plates
Cell Culture and Plating
-
Culture TANGO cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in Assay Medium.
-
Determine cell density and adjust to the desired concentration (e.g., 312,500 cells/mL for a final density of 10,000 cells/well in 32 µL).[9]
-
Dispense 32 µL of the cell suspension into each well of a 384-well plate.
-
For cell-free control wells, add 32 µL of Assay Medium without cells.[9]
-
Incubate the plate at 37°C, 5% CO2 for 16-24 hours (for adherent cells) or proceed directly to the assay for suspension cells.
Agonist Assay Protocol
Experimental Workflow for Agonist Assay
Caption: Agonist Assay Workflow.
-
Prepare a serial dilution of the agonist in Assay Medium containing a final concentration of 0.5% DMSO.
-
Add 8 µL of the 5X agonist dilutions to the appropriate wells of the cell plate.[9]
-
For stimulated control wells, add a known agonist at a concentration that gives a maximal response.
-
For unstimulated control wells, add Assay Medium with 0.5% DMSO.
-
Incubate the plate for 5-16 hours in a humidified incubator at 37°C, 5% CO2.[9]
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add 8 µL of the substrate mixture to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Measure the fluorescence at two wavelengths (e.g., blue emission ~460 nm and green emission ~530 nm) using a fluorescence plate reader.
Antagonist Assay Protocol
Experimental Workflow for Antagonist Assay
Caption: Antagonist Assay Workflow.
-
Prepare a serial dilution of the antagonist in Assay Medium with 0.5% DMSO.
-
Add 4 µL of the 10X antagonist dilutions to the appropriate wells.[9]
-
For control wells (stimulated, unstimulated, and cell-free), add 4 µL of Assay Medium with 0.5% DMSO.[9]
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the agonist at a concentration corresponding to its EC80 value in Assay Medium with 0.5% DMSO.
-
Add 4 µL of the 10X agonist solution to the antagonist-treated wells and the stimulated control wells.[9]
-
Add 4 µL of Assay Medium with 0.5% DMSO to the unstimulated and cell-free control wells.[9]
-
Incubate, add substrate, and read the plate as described in the agonist assay protocol.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the cell-free control wells from all other wells for both emission channels.[9]
-
Emission Ratio Calculation: Calculate the ratio of the blue fluorescence to the green fluorescence (e.g., 460 nm / 530 nm). This ratio is proportional to the amount of β-lactamase activity.
-
Normalization: Normalize the data by setting the average signal from the unstimulated wells to 0% and the average signal from the maximally stimulated wells to 100%.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 or IC50 values.
Quality Control
To ensure the reliability of the assay results, several quality control parameters should be monitored:
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.
-
DMSO Tolerance: The assay should be tested for its tolerance to the solvent used for compound dilution, typically DMSO. High concentrations of DMSO can affect cell viability and assay performance.
Conclusion
The TANGO assay for β-arrestin recruitment is a robust and widely applicable method for studying GPCR activation and for high-throughput screening of compound libraries.[10] Its G protein-independent nature makes it particularly valuable for characterizing orphan GPCRs and for investigating biased agonism.[1][2] The detailed protocols and data analysis guidelines provided in this document offer a comprehensive resource for researchers to successfully implement and utilize this powerful technology in their drug discovery and signal transduction research.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A piggyBac-based TANGO GFP assay for high throughput screening of GPCR ligands in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Primary Human Skin Mast Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Primary human skin mast cells are crucial for studying allergic inflammation, immune responses, and the development of novel therapeutics.[1][2] Unlike cultured cell lines, primary mast cells isolated directly from human skin tissue provide a more physiologically relevant model for research.[3][4][5] This document provides detailed protocols for the isolation, purification, and characterization of primary human skin mast cells, along with quantitative data to guide experimental expectations. Mast cells are key effector cells in allergic inflammation, originating from mononuclear precursor cells and undergoing final differentiation within tissues.[1][2] Human skin mast cells are predominantly of the tryptase/chymase (MCTC) subtype and are found in the highest density in the superficial dermis.[1][6] They express high-affinity IgE receptors (FcεRI) and can be activated by various stimuli to release a host of inflammatory mediators.[1][7]
Quantitative Data Summary
The yield and purity of isolated primary human skin mast cells can vary depending on the tissue source, donor age, and the isolation method employed.[1][8] Neonatal foreskin is often a preferred source due to a higher density of mast cells.[1][8][9] Below is a summary of reported quantitative data from various studies.
| Parameter | Method | Reported Value | Source |
| Initial Mast Cell Yield | Enzymatic Digestion (Collagenase, Hyaluronidase, DNAse) | 3.45 ± 0.55 x 10^5 cells/g wet weight of skin | [9] |
| Enzymatic Digestion (Collagenase, Hyaluronidase) | ~3.4 x 10^7 nucleated cells/g of tissue (mast cells constitute 4.7%) | [10] | |
| Initial Purity | Enzymatic Digestion | 3.1 ± 0.8 % | [9] |
| Purity after Percoll Gradient | Density Centrifugation | 68.7 ± 6.2 % | [9] |
| Density Centrifugation | Up to 80% | [10] | |
| Purity after MACS | Magnetic Cell Sorting (anti-c-Kit) | >98% | [7] |
| Viability | Trypan Blue Exclusion | >93% | [10] |
| Trypan Blue Exclusion | >99% | [7] | |
| Histamine Content per Cell | 1.5 to 10 pg | [9] | |
| 4.6 pg/cell | [10] |
Experimental Protocols
Protocol 1: Isolation of Human Skin Mast Cells by Enzymatic Digestion and Percoll Gradient Centrifugation
This protocol describes the initial isolation of a mixed cell suspension from human skin tissue followed by enrichment of mast cells using density gradient centrifugation.
Materials:
-
Human skin tissue (e.g., neonatal foreskin, breast skin)
-
Foreskin medium (details in source[9])
-
Digestion Buffer (see recipe below)
-
RPMI 1640 medium
-
Percoll solution (isotonic)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Toluidine Blue stain
Digestion Buffer Recipe: Prepare a blank buffer and supplement with enzymes just before use. For 100 ml of blank buffer, add 1 mg heparin, 0.24 g HEPES, 0.015 g CaCl2, and 0.020 g MgCl2.[9] Adjust pH to 7.2 and add 1 g BSA.[9] For the working digestion buffer, add 20 mg DNase, 20 mg hyaluronidase, and 15 mg collagenase to 20 ml of the blank buffer.[9]
Procedure:
-
Tissue Preparation:
-
Enzymatic Digestion:
-
Incubate the minced tissue in the prepared digestion buffer. A typical digestion involves multiple rounds (e.g., 3 x 1 hour) at 37°C with agitation.[6]
-
After each digestion step, filter the cell suspension through a 40 μm nylon cell strainer to remove undigested tissue.[6]
-
Collect the dispersed cells by centrifugation.[6]
-
-
Percoll Gradient Centrifugation:
-
Prepare a 70% isotonic Percoll solution.[8]
-
Resuspend the cell pellet in 1 ml of RPMI/DNase medium.[1][8]
-
Carefully layer the cell suspension onto 5 ml of the Percoll solution in a 15 ml conical tube.[1][8]
-
Centrifuge at 200 x g for 20 minutes.[1] Mast cells, being denser, will migrate through the Percoll and form a pellet at the bottom of the tube.[1][8]
-
Gently remove the supernatant and the interface containing other cell types.[1]
-
-
Cell Counting and Viability Assessment:
-
Purity Assessment:
-
Prepare a cytospin of the cell suspension and stain with Toluidine Blue to identify mast cells and assess purity.[1]
-
Protocol 2: Enrichment of Human Skin Mast Cells by Immunomagnetic Selection
This protocol describes the further purification of mast cells from the enriched cell suspension obtained from Protocol 1, using positive selection for mast cell-specific surface markers. This can be achieved through Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS).[1]
Materials:
-
Enriched mast cell suspension (from Protocol 1)
-
PBS with 0.1% BSA
-
Antibodies:
-
Magnetic separator and columns (for MACS)
-
Flow cytometer (for FACS)
Procedure for MACS (using Anti-FcεRI-PE):
-
Start with at least 1 x 10^5 cells. Centrifuge the cell suspension for 5 minutes at 200 x g.[1]
-
Resuspend the cells in PBS + 0.1% BSA to a density of 1 x 10^6 cells/ml.[1]
-
Add anti-FcεRI-PE antibody to a final concentration of 5 µg/10^6 cells and incubate for 30 minutes at 4°C.[1][8]
-
Wash the cells by adding 1 ml of PBS + 0.1% BSA and centrifuging for 5 minutes at 200 x g at 4°C.[1][8]
-
Add 20 µl of anti-PE MicroBeads, mix well, and incubate for 30 minutes at 4°C.[1][8]
-
Resuspend the cells in 500 µl of PBS + 0.1% BSA.[1]
-
Apply the cell suspension to a magnetic column placed in a magnetic separator.[1]
-
Wash the column with buffer to remove unlabeled cells.
-
Elute the magnetically labeled mast cells from the column.
Procedure for FACS:
-
Resuspend the cells to a density of 1 x 10^6 cells/ml in PBS + 0.1% BSA.[1]
-
Add anti-FcεRI-APC and anti-CD117-PE antibodies (or their respective isotype controls) and incubate for 1 hour at 4°C in the dark.[1]
-
Wash the cells to remove excess antibodies.[1]
-
Sort the FcεRI+/CD117+ cell population using a flow cytometer.[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of primary human skin mast cells.
Signaling Pathways in Mast Cell Activation
Caption: Simplified signaling pathways for human skin mast cell activation via FcεRI and MRGPRX2.
References
- 1. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of tissue mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Human Skin Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Human Skin-Derived Mast Cells Spontaneously Secrete Several Angiogenesis-Related Factors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Human skin mast cells: their dispersion, purification, and secretory characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mrgx2 antagonist-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mrgx2 antagonist-1.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
Question: I am having trouble dissolving the lyophilized powder of this compound. What should I do?
Answer:
Complete dissolution is critical for accurate experimental results. Here are several steps to address solubility issues:
-
Centrifugation: Before opening the vial, centrifuge it at 3000 rpm for a few minutes. This will gather any powder that may have adhered to the cap or walls of the vial.[1]
-
Choice of Solvent: The choice of solvent is crucial. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Sonication: If the compound does not readily dissolve, sonication can be used to accelerate the process.[1]
-
Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can also aid in dissolution. However, be cautious and avoid excessive heat which could degrade the compound.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Old or water-contaminated DMSO can significantly reduce the solubility of many organic compounds.
Issue 2: Precipitation of the compound in aqueous solutions.
Question: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of the antagonist.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, step-wise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Formulation with Cyclodextrins: For certain applications, encapsulating the antagonist in a cyclodextrin, such as SBE-β-CD, can enhance its aqueous solubility.[2]
Issue 3: Inconsistent results in animal studies.
Question: I am observing high variability in my in vivo experiments using this compound. Could this be related to the formulation?
Answer:
Yes, inconsistent formulation and administration can lead to variable results in animal studies.
-
Ensure a Homogeneous Solution: If your formulation is a suspension, ensure it is well-mixed and homogeneous before each administration to guarantee consistent dosing.[1] For clear solutions, ensure the compound remains fully dissolved.
-
Fresh Preparation: It is recommended to prepare solutions for animal experiments fresh for each use. If the prepared solution is a clear solution, it can be stored at 4°C for up to one week, but prolonged storage may lead to a loss of efficacy.[1] Suspensions should always be prepared immediately before use.[1]
-
Appropriate Vehicle: Use a recommended vehicle for in vivo administration. Several have been reported to provide a clear solution at ≥ 2.5 mg/mL.[2] The choice of vehicle can impact the pharmacokinetics and bioavailability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro use, the recommended solvent is Dimethyl Sulfoxide (DMSO). A stock solution of up to 66.67 mg/mL (162.47 mM) can be prepared, though sonication may be required for complete dissolution.[2]
Q2: How should I store stock solutions of this compound?
A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Q3: What are the recommended formulations for in vivo studies?
A3: Several formulations can be used to achieve a clear solution for in vivo experiments. The choice of formulation may depend on the route of administration and the experimental model.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent for initial stock solutions, for final dilutions into aqueous media, other co-solvents or excipients may be necessary to maintain solubility. For in vivo studies, combinations of solvents are typically required.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][4] This receptor is expressed on mast cells and is involved in non-IgE-mediated mast cell degranulation in response to various stimuli, leading to the release of inflammatory mediators.[4] By blocking this receptor, this compound can inhibit mast cell activation and subsequent inflammatory and allergic reactions.[4][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Application | Maximum Solubility | Notes |
| DMSO | In Vitro | ≥ 66.67 mg/mL (162.47 mM) | Ultrasonic treatment may be needed.[2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | In Vivo | ≥ 2.5 mg/mL (6.09 mM) | Clear solution.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 2.5 mg/mL (6.09 mM) | Clear solution.[2] |
| 10% DMSO >> 90% corn oil | In Vivo | ≥ 2.5 mg/mL (6.09 mM) | Clear solution.[2] |
Table 2: Stock Solution Preparation in DMSO (for a target concentration of 10 mM)
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.2437 mL |
| 5 mg | 1.2185 mL |
| 10 mg | 2.4369 mL |
Note: The molecular weight of this compound is 410.36 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous, high-purity DMSO as indicated in Table 2.
-
Vortex the solution thoroughly.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general guideline and may need to be optimized for your specific cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2).
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 1 x 104 to 5 x 104 cells/well) in 50 µL of a suitable buffer (e.g., HEPES buffer with 0.1% BSA).
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in the assay buffer from your DMSO stock. Add the desired concentrations of the antagonist to the cells and pre-incubate for 5-15 minutes at 37°C. Remember to include a vehicle control (DMSO at the same final concentration).
-
Agonist Stimulation: Add a known Mrgx2 agonist (e.g., Substance P, PAMP-12) at a concentration that induces a submaximal response (e.g., EC80) to stimulate degranulation. Incubate for 30 minutes at 37°C.
-
Lysis for Total Release: To a set of control wells, add 50 µL of 0.1% Triton X-100 to lyse the cells and determine the total β-hexosaminidase release.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with a substrate solution for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer. Incubate until a color change is observed.
-
Stop Reaction and Read Absorbance: Stop the reaction with a stop solution (e.g., sodium carbonate/bicarbonate buffer) and read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the lysed cells.
Visualizations
Caption: Mrgx2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Preparing this compound Stock Solutions.
References
troubleshooting Mrgx2 antagonist-1 off-target effects
Welcome to the technical support center for Mrgx2 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mrgx2?
Mrgx2 (Mas-related G protein-coupled receptor X2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] It is activated by a wide range of cationic molecules, including neuropeptides (like Substance P), host defense peptides, and various drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][3][4][5] This activation is often implicated in pseudo-allergic or anaphylactoid reactions.[4][6]
Q2: How does Mrgx2 signaling work?
Upon ligand binding, Mrgx2 activates dual intracellular signaling cascades involving G-proteins.[6] It couples to both pertussis toxin-sensitive Gi and calcium-mobilizing Gq/11 proteins.[6][7] This dual activation is typically required for downstream responses such as mast cell degranulation, chemotaxis, and cytokine release.[6] The signaling pathway involves the activation of Phospholipase C (PLC), leading to an influx of intracellular calcium.[1][3] Additionally, pathways like MAP kinase (ERK-P38-JNK), PI3K-AKT, and NF-κB are activated, contributing to cytokine and prostaglandin (B15479496) synthesis.[1][8][9] Some ligands can also induce β-arrestin recruitment, which can lead to receptor desensitization and internalization.[1][2]
Q3: What are the known challenges when working with Mrgx2 antagonists?
Due to the promiscuous nature of the Mrgx2 receptor, developing highly specific antagonists is challenging.[1][6] Key challenges include:
-
Off-target effects: The antagonist may interact with other receptors, particularly other GPCRs.
-
Species differences: The orthologs of human Mrgx2 in other species (like Mrgprb2 in mice) have relatively low sequence identity, which can lead to different ligand specificities and antagonist potencies.[2][6]
-
Ligand-dependent antagonism: The potency of an antagonist may vary depending on the agonist used to stimulate the receptor.[10]
Q4: My this compound appears to be causing cellular toxicity. How can I confirm this is not an off-target effect?
It is crucial to differentiate between cytotoxicity and a specific pharmacological effect. We recommend performing a simple cell viability assay (e.g., MTT or trypan blue exclusion) in a cell line that does not express Mrgx2. If the antagonist still causes cell death, the effect is likely due to general cytotoxicity and not mediated by Mrgx2.
Troubleshooting Guides
Problem 1: Inconsistent antagonist potency across different agonists.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand-biased signaling | Profile the antagonist against a panel of structurally diverse Mrgx2 agonists (e.g., Substance P, Compound 48/80, icatibant).[3][5] | Determine if the antagonist's IC50 is consistent across different agonists. Significant variation may suggest ligand-dependent antagonism.[10] |
| Allosteric modulation | Perform radioligand binding assays in the presence and absence of the antagonist to see if it affects the binding of a known orthosteric ligand. | An allosteric modulator will alter the affinity or efficacy of the orthosteric ligand without directly competing for the same binding site. |
| Experimental variability | Ensure consistent experimental conditions, including cell passage number, agonist concentration (ideally EC80), and incubation times.[10] | Reduced variability in potency measurements. |
Problem 2: Suspected off-target activity of the antagonist.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with other GPCRs | Screen the antagonist against a panel of related GPCRs, particularly those known to be expressed in your experimental system (e.g., other Mas-related genes, neurokinin receptors).[5] | Identification of any unintended receptor interactions, helping to explain unexpected biological effects. |
| Non-specific membrane effects | Test the antagonist in a cell line that does not express Mrgx2 but is otherwise identical to your experimental cells (e.g., parental HEK293 cells vs. Mrgx2-transfected HEK293 cells). | If the antagonist elicits a response in the parental cell line, the effect is Mrgx2-independent. |
| Activation of alternative signaling pathways | Use a β-arrestin recruitment assay to determine if the antagonist is a biased agonist or antagonist.[11] | This will reveal if the antagonist is selectively blocking G-protein signaling while having no effect on or even promoting β-arrestin signaling. |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This assay is a primary method for assessing Mrgx2 activation and antagonism.
1. Cell Culture and Plating:
- Culture HEK293 or U2OS cells stably expressing human Mrgx2 in appropriate media.
- Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
2. Dye Loading:
- Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
3. Antagonist and Agonist Addition:
- Add varying concentrations of the Mrgx2 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Place the plate in a fluorescence plate reader (e.g., FLIPR).
- Add a known Mrgx2 agonist (e.g., Substance P at its EC80 concentration) to all wells except the negative controls.
4. Data Acquisition and Analysis:
- Measure the fluorescence intensity over time.
- Calculate the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [repository.upenn.edu]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Technical Support Center: Improving the Selectivity of MrgX2 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of MrgX2 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MrgX2 antagonist shows significant off-target activity. What are the first steps to troubleshoot and improve its selectivity?
A1: Off-target activity is a common challenge due to the promiscuous nature of the MrgX2 receptor, which binds to a wide range of structurally diverse cationic and amphipathic molecules.[1][2] Improving selectivity requires a systematic approach involving both computational and experimental strategies.
Troubleshooting Steps:
-
Re-evaluate the Pharmacophore: Analyze the structure-activity relationship (SAR) of your antagonist series. Studies have shown that features like long aromatic substituents can enhance binding affinity to MrgX2.[3] Consider whether modifications can reduce affinity for known off-targets while preserving MrgX2 antagonism.
-
Establish a Counter-Screening Panel: Test your antagonist against a panel of receptors known to be affected by similar compounds. This should include:
-
Other Mas-related G protein-coupled receptors (MRGPRs).[4]
-
Histamine H1 receptor (H1R).[3]
-
Muscarinic acetylcholine (B1216132) receptors (implicated in tachycardia, a side effect of some MrgX2-activating drugs like rocuronium).[2]
-
Other GPCRs that bind basic ligands.
-
-
Perform Orthogonal Assays: A compound may act as an antagonist in a calcium mobilization assay but have different effects on other signaling pathways.[5] Use a β-arrestin recruitment assay to confirm the mode of action and identify potential signaling bias.[4][6]
A logical workflow for troubleshooting selectivity is outlined below.
Q2: What are the key MrgX2 signaling pathways I should be aware of when characterizing my antagonist?
A2: MrgX2 activation triggers multiple downstream signaling cascades, and a selective antagonist should ideally block all relevant pathways initiated by agonist binding. The primary pathways involve G protein activation and β-arrestin recruitment.[1][7]
-
G Protein-Dependent Signaling: MrgX2 couples to both Gαq/11 and Gαi proteins.[7]
-
β-Arrestin Recruitment: Following activation, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization.[6][7]
-
LysRS-MITF Pathway: Recent studies have identified a pathway involving Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) that contributes to MRGPRX2-dependent calcium influx and mast cell degranulation.[9]
A comprehensive antagonist characterization should confirm blockade of both G-protein-mediated calcium influx and β-arrestin recruitment.
Q3: I am observing high variability in my mast cell degranulation assays. How can I ensure my results are reliable?
A3: Mast cell degranulation assays, such as the β-hexosaminidase release assay, are crucial for functional characterization but can be sensitive to experimental conditions. High variability often stems from issues with cell health, reagent handling, or protocol execution.
Troubleshooting Guide for β-Hexosaminidase Release Assay:
-
Cell Health: Use mast cells (e.g., LAD2 cell line) at a consistent passage number and ensure high viability (>95%) before starting the experiment. Mast cells are non-adherent and sensitive; handle them gently.
-
Agonist Concentration: Determine a precise EC80 concentration for your chosen agonist (e.g., Substance P, Compound 48/80) and use this consistently for antagonist inhibition studies.[10] This ensures the assay window is optimal for detecting inhibition.
-
Incubation Times: Pre-incubation time with the antagonist (typically 5-60 minutes) and the agonist stimulation time (typically 30 minutes) should be kept consistent across all experiments.[6][10]
-
Controls: Always include:
-
Vehicle Control (e.g., DMSO in buffer) to measure spontaneous release.
-
Positive Agonist Control (agonist without antagonist) to measure maximum specific release.
-
Total Lysis Control (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.[6]
-
-
Calculation: Calculate the percentage of β-hexosaminidase release for each well relative to the total lysis control after subtracting the spontaneous release from all wells.
Below is a detailed protocol for a typical β-hexosaminidase release assay using the LAD2 human mast cell line.
| Step | Procedure | Key Considerations |
| 1. Cell Plating | Seed LAD2 cells (e.g., 1x10^4 cells/well) into a 96-well plate in 50 µL of HEPES buffer containing 0.1% BSA. | Ensure even cell distribution. Use a V-bottom plate for easier pelleting. |
| 2. Pre-incubation | Add serial dilutions of your MrgX2 antagonist to the wells. Incubate for 5-60 minutes at 37°C. | Include a vehicle-only control. The pre-incubation time should be optimized and kept constant. |
| 3. Stimulation | Add the MrgX2 agonist (e.g., Substance P) at a pre-determined EC80 concentration. Incubate for 30 minutes at 37°C. | Prepare a "Total Release" control by adding 0.1% Triton X-100 instead of agonist. |
| 4. Reaction Stop | Place the plate on ice for 10 minutes to stop the reaction. Centrifuge at 400 x g for 5 minutes at 4°C. | This step pellets the cells, leaving the released β-hexosaminidase in the supernatant. |
| 5. Substrate Addition | Transfer 20-30 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of substrate solution (e.g., p-NAG in citrate (B86180) buffer). | Avoid disturbing the cell pellet. |
| 6. Development | Incubate the plate at 37°C for 60-90 minutes. | The solution will turn purple as the substrate is cleaved. |
| 7. Stop & Read | Add 150 µL of stop solution (e.g., 0.1 M Na2CO3/NaHCO3). Read absorbance at 405 nm. | The stop solution raises the pH and halts the enzymatic reaction. |
Q4: How do I quantify the selectivity of my antagonist, and what are some benchmarks?
A4: Quantifying selectivity involves comparing the potency of your antagonist at MrgX2 with its potency at relevant off-targets. The result is often expressed as a "selectivity index" or "selectivity fold." A higher index indicates better selectivity.
Key Experimental Assays & Data:
-
Potency Determination (IC50): The half-maximal inhibitory concentration (IC50) is the primary measure of antagonist potency. This is determined by generating a dose-response curve in a functional assay (e.g., calcium mobilization or degranulation).
-
Selectivity Index Calculation: Selectivity Index = IC50 (Off-Target) / IC50 (MrgX2)
For example, if your antagonist has an IC50 of 10 nM at MrgX2 and an IC50 of 1,000 nM at the H1 receptor, the selectivity index is 100-fold. A common goal is to achieve >100-fold selectivity against key off-targets.
The table below summarizes potency data for some published MrgX2 antagonists, which can serve as a benchmark for your own compounds.
| Antagonist | Assay Type | Agonist Used | Cell System | IC50 (nM) | Citation |
| Compound B | Tryptase Release | Substance P | Freshly Isolated Human Skin Mast Cells | 0.42 | [10][11] |
| Compound A | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | ~10 | [10][12] |
| Compound B | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | ~3 | [10][12] |
| Compound C9 | β-hexosaminidase | Substance P | RBL-MRGPRX2 | ~300 | [6] |
| BER-5 | β-hexosaminidase | Substance P | LAD2 Cells | ~1,280 | [3] |
Note: IC50 values can vary significantly based on the assay type, cell system, and specific agonist used for stimulation.
Q5: My antagonist is potent and selective in vitro, but shows poor efficacy in animal models. What are the likely causes?
A5: The transition from in vitro success to in vivo efficacy is a major hurdle. This discrepancy often arises from two main areas: pharmacokinetic/pharmacodynamic (PK/PD) issues and species differences in the target receptor.
Troubleshooting In Vivo Failure:
-
Assess PK/PD Properties: Poor efficacy can result from:
-
Low Bioavailability: The compound is not absorbed sufficiently to reach therapeutic concentrations.[6]
-
Rapid Metabolism/Clearance: The compound is cleared from circulation before it can engage the target.
-
Poor Tissue Penetration: The compound does not reach the target tissue (e.g., skin mast cells) in sufficient concentrations.
-
-
Address Species Ortholog Differences: Human MRGPRX2 and its most common mouse ortholog, MrgprB2, have significant differences that can impact antagonist efficacy.[7] This is a critical consideration, as a potent human MRGPRX2 antagonist may have low or no activity against the mouse receptor.
| Feature | Human MRGPRX2 | Mouse MrgprB2 | Implication for Researchers |
| Sequence Identity | N/A | ~52% | Low homology can lead to different binding pockets and antagonist affinities.[5] |
| Ligand Affinity | Generally higher affinity for agonists like Substance P. | Lower affinity for many shared agonists.[12] | A standard mouse model may not accurately reflect human disease states or drug responses. |
| Functional Response | Rocuronium is a potent agonist. | Rocuronium has a weaker effect. | Direct translation of antagonist efficacy from mouse to human is unreliable.[7] |
To overcome this, the use of humanized Mrgprb2-knock-in (KI) mouse models , where the mouse MrgprB2 gene is replaced with the human MRGPRX2 gene, is strongly recommended for evaluating in vivo efficacy.[10][13] These models provide a more translationally relevant system to test antagonists developed against the human receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 10. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of MrgX2 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on MrgX2 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor bioavailability of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low aqueous solubility of the MrgX2 antagonist.
-
Problem: My small molecule MrgX2 antagonist shows very low solubility in aqueous buffers, leading to inconsistent results in in vitro assays and poor absorption in vivo.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| "Brick dust" molecule: High crystal lattice energy prevents dissolution. | Particle Size Reduction: Employ micronization (air-jet milling) or nanosizing (wet media milling, high-pressure homogenization) to increase the surface area-to-volume ratio.[1][2][3] | Increased dissolution rate and apparent solubility. |
| Solid Dispersions: Formulate the antagonist as a solid dispersion with a hydrophilic polymer carrier (e.g., HPMCAS) using techniques like spray drying or melt extrusion.[1][2][3] | The antagonist is molecularly dispersed, preventing crystallization and enhancing dissolution. | |
| "Grease ball" molecule: High lipophilicity limits interaction with aqueous media. | Lipid-Based Formulations: Incorporate the antagonist into lipid-based systems such as oils, surfactant dispersions, or Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS).[1][2] | Improved solubilization in the gastrointestinal tract and enhanced absorption. |
| Complexation: Use cyclodextrins to form inclusion complexes that increase the aqueous solubility of the antagonist.[2][3] | The hydrophobic antagonist is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent solubility. |
Issue 2: Inconsistent results in cell-based MrgX2 functional assays.
-
Problem: I am observing high variability in my mast cell degranulation assays (e.g., β-hexosaminidase release) when testing my MrgX2 antagonist.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Antagonist Precipitation: The antagonist is precipitating out of the cell culture medium at the tested concentrations. | Solubility Enhancement: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium is below the solubility limit. Consider using solubilizing excipients that are compatible with your cell line.[3] | Consistent and accurate determination of antagonist potency (e.g., IC50). |
| Formulation Approach: For in vitro testing, consider using a simple formulation like a solution with co-solvents or a cyclodextrin complex to maintain solubility.[3] | Reduced data scatter and more reliable dose-response curves. | |
| Non-Specific Binding: The antagonist is binding to plasticware or other components in the assay system. | Use of Low-Binding Plates: Utilize low-protein-binding microplates for your assays. | Minimized loss of the antagonist due to adsorption, leading to more accurate concentration-response relationships. |
| Inclusion of a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer to reduce non-specific binding. | Improved accuracy and reproducibility of assay results. |
Issue 3: Poor oral bioavailability in animal models despite good in vitro potency.
-
Problem: My MrgX2 antagonist is potent in vitro but shows low and variable plasma concentrations after oral administration in mice or rats.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution in GI Tract: The solid form of the antagonist does not dissolve effectively in the gastrointestinal fluids. | Advanced Formulation: Move beyond simple suspensions and utilize enabling formulations such as solid dispersions, lipid-based systems (SEDDS/SMEDDS), or nanosuspensions.[1][2][3] | Enhanced dissolution and absorption, leading to higher and more consistent plasma exposure. |
| First-Pass Metabolism: The antagonist is extensively metabolized in the liver before reaching systemic circulation. | In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of your compound. | Identification of metabolic liabilities and guidance for chemical modification to improve stability. |
| Route of Administration Comparison: Compare oral (PO) with intravenous (IV) administration to determine absolute bioavailability and the extent of first-pass metabolism. | A low oral bioavailability with high clearance after IV dosing suggests significant first-pass metabolism. | |
| Efflux Transporter Substrate: The antagonist is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen. | In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of the antagonist and identify if it is a P-gp substrate. | An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters. |
| Co-administration with Inhibitors: In preclinical studies, co-administer the antagonist with a known P-gp inhibitor to see if bioavailability improves. | Increased plasma concentrations upon co-administration would confirm the role of efflux transporters in limiting absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the bioavailability of my new MrgX2 antagonist?
A1: Start with fundamental in vitro characterization. This includes determining the aqueous solubility at different pH values (e.g., 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract. Subsequently, assess its permeability using a Caco-2 cell assay. These initial steps will help classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.
Q2: How can I choose the best formulation strategy for my MrgX2 antagonist?
A2: The choice of formulation depends on the physicochemical properties of your antagonist.
-
For BCS Class II compounds (low solubility, high permeability), the focus should be on enhancing the dissolution rate. Strategies like particle size reduction, solid dispersions, and lipid-based formulations are suitable.
-
For BCS Class IV compounds (low solubility, low permeability), a more complex approach is needed that addresses both limitations simultaneously. This might involve combining a solubility-enhancing technique with a permeation enhancer.
Q3: Are there specific in vivo models for testing the efficacy of formulated MrgX2 antagonists?
A3: Yes. Once you have a formulation that provides adequate exposure, you can test its efficacy in relevant in vivo models. Human MRGPRX2 knock-in mice are valuable for assessing the in vivo activity of human-specific antagonists. Common models include inducing local inflammation and vascular permeability by intradermal injection of an MrgX2 agonist like substance P or compound 48/80, and then measuring the reduction in the response after oral administration of your antagonist.
Q4: What are the key parameters to measure in a preclinical pharmacokinetic study?
A4: The primary parameters to determine from plasma concentration-time data after oral administration are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure. By comparing the AUC after oral administration to the AUC after intravenous administration, you can calculate the absolute bioavailability.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected MrgX2 Antagonists
| Compound | Assay System | Agonist | IC50 | Reference |
| Compound B | Freshly isolated human skin mast cells (tryptase release) | Substance P | 0.42 nM | |
| EP262 | LAD2 mast cells | Multiple agonists | High potency (inverse agonist) | |
| Novel Small Molecules | Human LAD-2 mast cells (β-hexosaminidase release) | - | 5-21 µM |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) under appropriate conditions.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the MrgX2 antagonist (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add an MrgX2 agonist (e.g., Substance P, compound 48/80) at a concentration known to elicit a submaximal response (e.g., EC80) and incubate for a defined period (e.g., 30 minutes).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition of degranulation at each antagonist concentration and determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable strain of mice (e.g., C57BL/6 or human MRGPRX2 knock-in mice).
-
Fasting: Fast the animals overnight with free access to water.[4]
-
Formulation Preparation: Prepare the MrgX2 antagonist in the desired formulation (e.g., suspension, solid dispersion, SEDDS).
-
Dosing: Administer a single dose of the formulation to the mice via oral gavage. A separate group should receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).[4]
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the MrgX2 antagonist in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.[5]
Visualizations
Caption: MrgX2 signaling pathway in mast cells.[6][7][8]
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. Bioavailability testing protocol | PPTX [slideshare.net]
- 6. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in MrgprX2 Antagonist Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of MrgprX2 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop selective MrgprX2 antagonists?
A1: The development of selective MrgprX2 antagonists is complicated by several key factors:
-
Ligand Promiscuity: MrgprX2 is known for its ability to be activated by a wide variety of structurally diverse ligands, including peptides and small molecules. This promiscuity arises from a shallow and accommodating ligand-binding pocket, making it difficult to design antagonists that block all relevant agonists without causing off-target effects.
-
Species Differences: There are significant differences between the human MrgprX2 receptor and its orthologs in commonly used preclinical animal models, such as the mouse (Mrgprb2). These differences in amino acid sequence can lead to variations in ligand binding and functional responses, making it challenging to translate findings from animal models to humans. For instance, the amino acid sequence identity between human MRGPRX2 and mouse Mrgprb2 is only 53%.[1][2]
-
Structural Flexibility: The MrgprX2 receptor exhibits considerable conformational plasticity, adopting different conformations upon binding to various agonists. This flexibility makes structure-based drug design challenging, as an antagonist designed for one conformation may not be effective against others.
-
Lack of High-Throughput Screening Assays: Developing robust and reliable high-throughput screening (HTS) assays for MrgprX2 has been a hurdle. The receptor's complex signaling and the need for relevant cellular backgrounds can complicate assay development and validation.
Q2: What are the main signaling pathways activated by MrgprX2?
A2: MrgprX2 activation primarily leads to mast cell degranulation through the activation of G proteins. The key signaling cascades involved are:
-
Gαq/11 Pathway: This is the canonical pathway leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for mast cell degranulation.
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can also contribute to mast cell activation.
-
β-Arrestin Recruitment: Following activation, β-arrestin can be recruited to the receptor, leading to its internalization and desensitization. Some ligands may show biased agonism, preferentially activating either the G protein-mediated or the β-arrestin-mediated pathway.
Q3: What are the most common off-target effects observed with MrgprX2 antagonists?
A3: Due to the challenges in achieving high selectivity, MrgprX2 antagonists can exhibit off-target effects by interacting with other receptors, particularly other G protein-coupled receptors (GPCRs). The promiscuous nature of early-generation antagonists means they might interact with receptors sharing structural similarities in their binding pockets. It is crucial to profile antagonist candidates against a panel of GPCRs to identify and mitigate potential off-target liabilities. Recently developed antagonists, however, have shown high selectivity with no significant activity at other tested GPCRs.[3][4]
Troubleshooting Guides
Calcium Mobilization Assays
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause 1: Cell Health and Density. Poor cell health or inconsistent cell plating can lead to high background.
-
Troubleshooting:
-
Ensure cells are healthy and in the logarithmic growth phase before plating.
-
Optimize cell seeding density to achieve a confluent monolayer without overgrowth.
-
Wash cells gently to remove dead cells and debris before dye loading.
-
-
-
Possible Cause 2: Dye Loading and Leakage. Inefficient dye loading or excessive leakage can result in a poor signal.
-
Troubleshooting:
-
Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature.
-
Use a probenecid-containing buffer to inhibit organic anion transporters that can extrude the dye.
-
Ensure complete de-esterification of the AM ester form of the dye by allowing sufficient incubation time at room temperature after loading.
-
-
-
Possible Cause 3: Assay Buffer Composition. The composition of the assay buffer can affect cell responsiveness and background fluorescence.
-
Troubleshooting:
-
Ensure the buffer contains appropriate concentrations of calcium and magnesium.
-
Minimize the presence of compounds in the buffer that may autofluoresce.
-
-
Issue 2: Inconsistent or non-reproducible agonist EC50 values.
-
Possible Cause 1: Agonist Degradation. Peptidic agonists can be susceptible to degradation by proteases.
-
Troubleshooting:
-
Prepare fresh agonist solutions for each experiment.
-
Include protease inhibitors in the assay buffer if necessary.
-
-
-
Possible Cause 2: Receptor Desensitization. Prolonged exposure to agonists can lead to receptor desensitization and internalization.
-
Troubleshooting:
-
Minimize the pre-incubation time with the agonist.
-
Perform time-course experiments to determine the optimal stimulation time for maximal response.
-
-
-
Possible Cause 3: Cell Line Instability. The expression level of MrgprX2 in stably transfected cell lines can vary over passages.
-
Troubleshooting:
-
Regularly monitor MrgprX2 expression levels using techniques like flow cytometry or qPCR.
-
Use cells within a defined passage number range for all experiments.
-
-
β-Hexosaminidase Release Assay (Degranulation Assay)
Issue 1: High spontaneous release of β-hexosaminidase.
-
Possible Cause 1: Cell Stress. Mechanical stress during cell handling or poor culture conditions can cause spontaneous degranulation.
-
Troubleshooting:
-
Handle cells gently during washing and plating steps. Avoid vigorous pipetting.
-
Ensure optimal cell culture conditions (temperature, CO2, humidity).
-
-
-
Possible Cause 2: Contamination. Bacterial or mycoplasma contamination can lead to mast cell activation.
-
Troubleshooting:
-
Regularly test cell cultures for contamination.
-
Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Issue 2: Low or no detectable degranulation in response to a known agonist.
-
Possible Cause 1: Inactive Agonist. The agonist may have degraded or been stored improperly.
-
Troubleshooting:
-
Use a fresh, validated batch of the agonist.
-
Check the storage conditions and expiration date of the agonist.
-
-
-
Possible Cause 2: Insufficient Receptor Expression. The mast cell line used may have low or variable expression of MrgprX2.
-
Troubleshooting:
-
Verify MrgprX2 expression at the protein level.
-
Consider using a different mast cell line or primary mast cells known to express high levels of MrgprX2.
-
-
-
Possible Cause 3: Suboptimal Assay Conditions. The incubation time, temperature, or buffer composition may not be optimal.
-
Troubleshooting:
-
Optimize the stimulation time (typically 30-60 minutes).
-
Ensure the assay is performed at 37°C.
-
Use a buffer that supports mast cell viability and degranulation (e.g., Tyrode's buffer).
-
-
Quantitative Data Summary
Table 1: Potency of Selected MrgprX2 Agonists in Different Functional Assays.
| Agonist | Assay Type | Cell Line | EC50 (µM) | Reference |
| Substance P | Calcium Mobilization | HEK293-Gα15 | 0.160 ± 0.010 | [5] |
| Cortistatin-14 | Calcium Mobilization | CHO-K1/MRGPRX2 | 0.64 | [6] |
| Ciprofloxacin | Calcium Mobilization | HEK293 | 319 | [7] |
| Rocuronium | Calcium Mobilization | HEK293 | 263 (µg/mL) | [8][9] |
| Icatibant | β-arrestin Recruitment | CHO-K1 | 0.03 | [10] |
| Compound 48/80 | β-hexosaminidase Release | LAD2 | ~1 (µg/mL) | [11] |
Table 2: Inhibitory Potency of Selected MrgprX2 Antagonists.
| Antagonist | Agonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| Compound A | Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | 32.4 | [3] |
| Compound B | Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | 1.8 | [3] |
| Compound B | Substance P | Tryptase Release | Primary Human Skin Mast Cells | 0.42 | [3][12] |
| C9 | Substance P | β-hexosaminidase Release | RBL-MRGPRX2 | ~300 | [13] |
| C9-6 | ZINC-3573 | Calcium Mobilization | HEK293 | 58 (Ki) | [4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon MrgprX2 activation.
Materials:
-
HEK293 cells stably expressing MrgprX2 and a G-protein alpha subunit (e.g., Gα15).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed the MrgprX2-expressing cells in the microplates at an optimized density and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few cycles.
-
Agonist/Antagonist Addition:
-
For agonist testing, inject the desired concentrations of the agonist and monitor the change in fluorescence.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specific period before adding the agonist.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the EC50 for agonists and IC50 for antagonists from the dose-response curves.
Protocol 2: β-Hexosaminidase Release Assay
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cells (e.g., LAD2 cell line or primary mast cells).
-
Assay buffer (e.g., Tyrode's buffer).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution (e.g., glycine (B1666218) buffer, pH 10.7).
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase).
-
96-well microplates.
-
Spectrophotometer.
Methodology:
-
Cell Plating: Plate the mast cells in a 96-well plate.
-
Stimulation:
-
For agonist testing, add different concentrations of the agonist to the cells.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Include a negative control (buffer only) and a positive control for total release (cells lysed with Triton X-100).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzymatic Reaction:
-
Add the supernatant to a new plate containing the pNAG substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Protocol 3: PathHunter® β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated MrgprX2 receptor.
Materials:
-
PathHunter® CHO-K1 MRGPRX2 β-Arrestin cell line.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom microplates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Plate the PathHunter® cells in the microplates and incubate for the recommended time.[14][15]
-
Compound Addition: Add the agonist or antagonist at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Add the PathHunter® Detection Reagent cocktail to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Luminescence Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine EC50 or IC50 values.
Visualizations
Caption: MrgprX2 signaling pathways leading to mast cell degranulation.
Caption: A typical experimental workflow for MrgprX2 antagonist screening.
Caption: Logical relationships between challenges in MrgprX2 antagonist development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the dog orthologue of human MAS-related G protein coupled receptor X2 (MRGPRX2) essential for drug-induced pseudo-allergic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization [mdpi.com]
- 12. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 13. PathHunter® CHO-K1 MRGPRX2 Bioassay Kit [emea.discoverx.com]
- 14. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [emea.discoverx.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
minimizing cytotoxicity of Mrgx2 antagonist-1 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with MrgX2 antagonist-1 in cell culture experiments.
Troubleshooting Guide
Unexpected cytotoxicity can manifest as poor cell health, reduced cell numbers, or altered morphology. The following table outlines common issues, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced Cell Viability/Increased Cell Death | 1. High Antagonist Concentration: The antagonist concentration may be too high, leading to off-target effects or general cellular stress. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the antagonist may be toxic to the cells. 3. Compound Precipitation: The antagonist may not be fully soluble in the culture medium, leading to the formation of cytotoxic precipitates. 4. Contamination: Microbial contamination of the cell culture or reagents. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT or LDH) to determine the IC50 for cytotoxicity. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration. 3. Visually inspect the culture medium for any signs of precipitation after adding the antagonist. If precipitation is observed, refer to the solubility guidelines in the FAQs. Consider using a different solvent system or warming the medium slightly during preparation. 4. Regularly check for contamination and use aseptic techniques. |
| Altered Cell Morphology | 1. Sub-lethal Cytotoxicity: The antagonist concentration may be causing cellular stress without inducing immediate cell death. 2. Off-Target Effects: The antagonist may be interacting with other receptors or signaling pathways in the cells. | 1. Lower the antagonist concentration and observe if the cell morphology returns to normal. 2. Review the literature for known off-target effects of the antagonist class. If possible, use a structurally different MrgX2 antagonist as a control. |
| Inconsistent Experimental Results | 1. Incomplete Solubilization: The antagonist may not be fully dissolved, leading to variations in the effective concentration between experiments. 2. Compound Degradation: The antagonist may be unstable in the culture medium over the course of the experiment. 3. Cell Line Variability: Different cell lines, or even the same cell line at different passages, can have varying sensitivities to the antagonist. | 1. Follow the recommended solubilization protocol carefully. Use sonication if necessary to ensure complete dissolution. 2. Prepare fresh dilutions of the antagonist for each experiment from a frozen stock. 3. Maintain a consistent cell passage number for your experiments and characterize the response of your specific cell line to the antagonist. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at a concentration of 66.67 mg/mL (162.47 mM).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is not toxic to your cells (generally below 0.5%).
Q2: How can I improve the solubility of this compound in my culture medium?
A2: If you observe precipitation upon diluting the DMSO stock in your culture medium, you can try the following:
-
Pre-warm the medium: Gently warm your culture medium to 37°C before adding the antagonist stock solution.
-
Increase the volume of medium: Add the DMSO stock to a larger volume of medium to achieve a more gradual dilution.
-
Use a co-solvent system: For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been suggested to improve solubility. While not standard for in vitro work, a low concentration of a biocompatible co-solvent could be tested, ensuring appropriate vehicle controls are included.
-
Sonication: Brief sonication of the stock solution before dilution can aid in complete dissolution.[1]
Q3: What is the expected effective concentration range for this compound?
A3: The effective concentration for antagonism will depend on the specific cell line and the concentration of the MrgX2 agonist being used. It is recommended to perform a dose-response experiment to determine the IC50 for the antagonistic effect in your system. Based on data for other potent small molecule MrgX2 antagonists, the effective concentration range is likely to be in the nanomolar to low micromolar range.[2]
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should always consider the possibility of off-target interactions. It is good practice to test the antagonist against a panel of related receptors if available, or to use a second, structurally distinct MrgX2 antagonist to confirm that the observed effects are specific to MrgX2 inhibition.
Q5: Which cell lines are suitable for studying this compound?
A5: The human mast cell line LAD2 endogenously expresses MrgX2 and is a commonly used model.[3][4] Rat basophilic leukemia (RBL-2H3) cells stably expressing human MRGPRX2 are also a widely used and reliable system. Primary human skin mast cells are the most physiologically relevant model but are more challenging to obtain and culture.[3][4]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., LAD2 or RBL-hMRGPRX2)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the prepared antagonist dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing the Antagonistic Activity using a β-Hexosaminidase Release Assay
This assay measures mast cell degranulation and can be used to determine the potency of this compound.
Materials:
-
Target cells (e.g., LAD2)
-
Tyrode's buffer (or another suitable assay buffer)
-
This compound
-
MrgX2 agonist (e.g., Substance P, Compound 48/80)
-
p-NAG (p-Nitrophenyl N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Wash the cells and resuspend them in assay buffer.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.[3]
-
Stimulate the cells with an EC80 concentration of an MrgX2 agonist for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control (agonist only).
-
To determine the total β-hexosaminidase release, lyse a set of untreated cells with Triton X-100.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the p-NAG substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the lysed cells.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experiments.
Caption: Simplified MRGPRX2 signaling pathway and antagonist action.
Caption: Experimental workflow for MTT-based cytotoxicity assay.
Caption: Troubleshooting logic for addressing cytotoxicity issues.
References
- 1. [PDF] Novel Small Molecule Inhibitors of Caspase-3 Block Cellular and Biochemical Features of Apoptosis | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Protocol Refinement for MrgX2 Antagonist-1 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MrgX2 antagonist-1 functional assays. The information is designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to provide clear and direct guidance on common experimental challenges.
Q1: Why am I observing no or a very weak inhibitory effect of my this compound?
A1: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Antagonist Concentration:
-
Is the antagonist concentration sufficient? The potency of antagonists can vary. Ensure you are using a concentration range that is appropriate for the expected IC50 value. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Has the antagonist degraded? Improper storage or handling can lead to the degradation of the compound. Ensure that the antagonist has been stored correctly and prepare fresh dilutions for each experiment.
-
-
Agonist Concentration:
-
Is the agonist concentration too high? An excessively high concentration of the agonist used to stimulate the receptor can overcome the inhibitory effect of the antagonist. It is advisable to use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.
-
-
Cell Health and Receptor Expression:
-
Are the cells healthy? Poor cell health can lead to a diminished response to both agonists and antagonists. Always check cell viability before starting an assay.
-
Is the MrgX2 receptor expression adequate? Low receptor expression will result in a weak signal, making it difficult to detect antagonist activity. Verify receptor expression levels in your cell line. For cell lines like the human mast cell line LAD2, functionality can diminish with continuous passaging, so regular testing is recommended.[1]
-
Q2: My assay is showing a high background signal in the negative control wells. What could be the cause?
A2: High background can mask the true signal and reduce the assay window. Consider the following potential causes:
-
Constitutive Receptor Activity: Some GPCRs, including MrgX2, can exhibit agonist-independent (constitutive) activity, which can contribute to a high background signal.
-
Reagent Issues:
-
Contaminated reagents: Contamination of buffers or other reagents can lead to a non-specific signal. Use fresh, sterile reagents.
-
Autofluorescence of compounds: The antagonist or other compounds in the assay may be autofluorescent at the detection wavelength. This can be checked by measuring the fluorescence of wells containing only the compound and buffer.
-
-
Cellular Factors:
-
High cell density: Too many cells per well can lead to an elevated background signal. Optimize the cell seeding density for your specific assay.
-
Cell stress: Stressed cells can behave unpredictably and contribute to high background. Ensure proper cell handling and culture conditions.
-
Q3: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
-
Inconsistent Cell Seeding:
-
Uneven cell distribution: Ensure that your cells are in a single-cell suspension before plating and mix the suspension gently between pipetting to ensure an even distribution of cells across the wells.
-
-
Pipetting Errors:
-
Inaccurate volumes: Small inaccuracies in pipetting, especially with potent compounds, can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
-
Edge Effects:
-
Evaporation: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile buffer.
-
Q4: The response to my agonist seems inconsistent or weaker than expected.
A4: Issues with the agonist response will directly impact the ability to accurately measure antagonist activity.
-
Agonist Integrity:
-
Degradation: Like antagonists, agonists can degrade if not stored properly. Prepare fresh dilutions for each experiment.
-
Peptide Agonists: If using a peptide agonist like Substance P, be aware that they can be susceptible to degradation by proteases.
-
-
Receptor Desensitization:
-
Prolonged agonist exposure: Continuous exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response.[2] Optimize the agonist incubation time.
-
-
Cell Line Specificity:
-
Endogenous receptors: The cell line you are using may express other endogenous receptors that can be activated by your agonist, leading to a complex or unexpected response.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used MrgX2 antagonists and agonists.
Table 1: IC50 Values of MrgX2 Antagonists
| Antagonist | Agonist Used | Cell Line | Assay Type | IC50 (nM) | Reference |
| MrgprX2 antagonist-1 (C9) | ZINC-3573 | HEK293-MRGPRX2 | Calcium Mobilization | 43 (Kᵢ) | [Inferred from multiple sources] |
| MrgprX2 antagonist-1 (C9-6) | ZINC-3573 | HEK293-MRGPRX2 | Calcium Mobilization | 58 (Kᵢ) | [Inferred from multiple sources] |
| Compound A | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | Calcium Mobilization | 32.4 | [Inferred from multiple sources] |
| Compound B | Cortistatin-14 | HEK293-MRGPRX2/Gα15 | Calcium Mobilization | 1.8 | [Inferred from multiple sources] |
Table 2: EC50 Values of MrgX2 Agonists
| Agonist | Cell Line | Assay Type | EC50 (µM) | Reference |
| Substance P | HEK293-MRGPRX2-WT | Calcium Mobilization | 0.160 ± 0.010 | [3] |
| Substance P | HEK293-MRGPRX2-N62S | Calcium Mobilization | 0.283 ± 0.038 | [3] |
| Compound 48/80 | RBL-2H3-MRGPRX2 | β-Hexosaminidase Release | ~10 | [Inferred from multiple sources] |
| Ciprofloxacin | MRGPRX2-HEK293 | Calcium Mobilization | 2-6 | [Inferred from multiple sources] |
| Morphine | MRGPRX2-expressing cells | Calcium Mobilization | 4.5 - 7 | [Inferred from multiple sources] |
| Atracurium | MRGPRX2-expressing cells | Calcium Mobilization | 28.6 (µg/ml) | [Inferred from multiple sources] |
| Rocuronium | MRGPRX2-expressing cells | Calcium Mobilization | 261 (µg/ml) | [Inferred from multiple sources] |
| Vancomycin | MRGPRX2-expressing cells | Calcium Mobilization | ~60 (µg/ml) | [Inferred from multiple sources] |
| Salvianolic acid C | MRGPRX2-HEK293 | Calcium Mobilization | 15.70 ± 4.62 | [2] |
| Isosalvianolic acid C | MRGPRX2-HEK293 | Calcium Mobilization | 38.88 ± 8.67 | [2] |
| Salvianolic acid A | MRGPRX2-HEK293 | Calcium Mobilization | 363.40 ± 34.51 | [2] |
Visualizations
The following diagrams illustrate key pathways and workflows related to MrgX2 antagonist functional assays.
Caption: MrgX2 receptor signaling cascade.
Caption: Experimental workflow for an MrgX2 antagonist assay.
Caption: Logical workflow for troubleshooting unexpected results.
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
MrgX2-expressing cells (e.g., HEK293 cells stably expressing MrgX2 and a promiscuous G-protein like Gα15/16, or LAD2 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
MrgX2 agonist (e.g., Substance P).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Cell Seeding: Seed the cells into the microplate and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for 1 hour in the dark.
-
Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer and then add the desired concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection: Inject the MrgX2 agonist at a predetermined concentration (e.g., EC80) into the wells.
-
Post-injection Measurement: Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
-
2. β-Hexosaminidase Release Assay (Degranulation Assay)
This assay quantifies the release of the enzyme β-hexosaminidase from mast cell granules as a measure of degranulation.
-
Materials:
-
Mast cell line endogenously expressing MrgX2 (e.g., LAD2 cells).
-
Assay buffer (e.g., Tyrode's buffer).
-
This compound.
-
MrgX2 agonist (e.g., Compound 48/80).
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
96-well microplates.
-
Absorbance plate reader.
-
-
Methodology:
-
Cell Preparation: Wash the mast cells with assay buffer and resuspend to the desired concentration.
-
Antagonist Incubation: Aliquot the cells into a microplate. Add the different concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the MrgX2 agonist to stimulate degranulation and incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Enzyme Reaction: In a new plate, add the supernatant and the substrate solution. Incubate for 1-2 hours at 37°C.
-
Measurement: Stop the enzyme reaction with the stop solution and measure the absorbance at 405 nm.
-
Total Release: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with lysis buffer and perform the enzyme reaction.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value of the antagonist.
-
3. β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated MrgX2 receptor.
-
Materials:
-
Cell line engineered to express MrgX2 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using PathHunter® technology).
-
Cell culture medium and reagents.
-
This compound.
-
MrgX2 agonist.
-
Detection reagents for the specific reporter system.
-
White, solid-bottom multi-well plates.
-
Luminescence plate reader.
-
-
Methodology:
-
Cell Seeding: Seed the engineered cells into the microplate and culture overnight.
-
Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for a specified time according to the manufacturer's protocol.
-
Agonist Stimulation: Add the MrgX2 agonist to the wells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents to the wells and incubate at room temperature for about 60 minutes.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: A decrease in the agonist-induced luminescent signal indicates antagonist activity. Calculate the IC50 value from the dose-response curve.[4]
-
References
Technical Support Center: MrgX2 Antagonist-1
Welcome to the technical support center for MrgX2 Antagonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is critical to maintain the compound's integrity. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | 4°C | Short-term | Sealed container, protected from moisture and light. |
| -20°C | Long-term (up to 3 years) | Sealed container, protected from moisture and light.[1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquoted, sealed, protected from light. |
| -80°C | Up to 6 months | Aliquoted, sealed, protected from light.[2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3] Before use, allow vials to equilibrate to room temperature before opening to minimize moisture uptake.
Q2: What is the best solvent to dissolve this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions. This compound is soluble in DMSO at concentrations up to 66.67 mg/mL (162.47 mM).[4] For complete dissolution, gentle warming or sonication may be required. Always use newly opened or anhydrous-grade DMSO, as hygroscopic DMSO can significantly impact solubility and stability.
Q3: My antagonist seems to have lost activity in my cell-based assay. What are the possible causes?
A: A loss of activity can stem from several factors:
-
Compound Degradation: The antagonist may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.[3] Water contamination in DMSO is a known cause of compound degradation over time.[5][6]
-
Precipitation: The compound may have precipitated out of your final assay buffer. The final concentration of DMSO in your cell culture media should typically be kept low (e.g., <0.5%) to avoid both solvent toxicity and compound precipitation.
-
Cell Health & Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered receptor expression or signaling capacity, leading to a reduced response.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or agonist concentration, can lead to apparently reduced antagonist potency.
Troubleshooting Guide: Inconsistent or Reduced Antagonist Activity
This guide provides a logical workflow for troubleshooting experiments where this compound shows lower-than-expected activity.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
how to control for non-specific binding of Mrgx2 antagonist-1
Welcome to the technical support center for MrgX2 Antagonist-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). It functions by binding to the receptor and inhibiting the downstream signaling cascade typically initiated by MrgX2 agonists. This prevents mast cell degranulation and the release of pro-inflammatory mediators.[1][2] Notably, some studies suggest that antagonists may not directly compete with agonists for the same binding site, but rather interact with residues in transmembrane domains 2 (TM2) and 7 (TM7) to induce a non-activating conformational state of the receptor.[3]
Q2: What is the primary signaling pathway activated by MrgX2?
A2: MrgX2 activation by agonists triggers a dual intracellular signaling cascade involving both pertussis toxin-sensitive Gi-family and calcium-mobilizing Gq/11-family G-proteins.[4] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key step in mast cell degranulation.[5][6] The pathway can also involve the activation of MAP kinase (ERK-P38-JNK), PI3K-AKT, and NF-κB pathways, leading to the synthesis of cytokines and prostaglandins.[6]
Troubleshooting Guide: Controlling for Non-Specific Binding
Non-specific binding can lead to erroneous results and misinterpretation of your data. The following guide provides a structured approach to identify and control for non-specific binding of this compound.
Problem 1: High background signal or unexpected activity in control cells.
This may indicate that the antagonist is interacting with targets other than MrgX2.
Solution Workflow:
Experimental Protocol: Parental Cell Line Control
-
Cell Culture: Culture both the MrgX2-expressing cell line (e.g., HEK293-MRGPRX2) and the corresponding parental cell line (e.g., HEK293) under identical conditions.
-
Assay Preparation: Seed both cell lines in parallel in appropriate assay plates.
-
Antagonist Treatment: Prepare a serial dilution of this compound and add it to both cell lines.
-
Signal Measurement: Measure the relevant downstream signal (e.g., intracellular calcium flux, β-hexosaminidase release).
-
Data Analysis: Compare the response in the MrgX2-expressing cells to the parental cells. A significant response in the parental cell line suggests off-target effects.
Problem 2: Inconsistent antagonist potency (IC50) across different assays or cell types.
This could be due to varying expression levels of MrgX2, differences in downstream signaling components, or interactions with other cellular machinery.
Solution Workflow:
Experimental Protocol: β-Arrestin Recruitment Assay
β-arrestin recruitment is an alternative readout for GPCR activation and can help confirm antagonist activity.[4][7]
-
Cell Line: Use a cell line engineered to express a β-arrestin reporter system (e.g., Tango, PRESTO-Tango) and stably transfected with MrgX2.[8]
-
Assay Procedure:
-
Plate the cells and pre-incubate with varying concentrations of this compound.
-
Stimulate the cells with a known MrgX2 agonist at its EC80 concentration.
-
Measure the reporter gene expression (e.g., luciferase, β-galactosidase) after an appropriate incubation period.
-
-
Data Analysis: Calculate the IC50 of the antagonist for inhibition of agonist-induced β-arrestin recruitment.
Problem 3: Antagonist shows activity against the murine ortholog, MrgprB2, complicating in vivo studies.
MrgprB2 is the mouse ortholog of human MRGPRX2, but they share a relatively low sequence identity (around 52%).[4] Some antagonists may exhibit cross-reactivity, while others are human-specific.
Solution: Use of Humanized Mouse Models
To accurately assess the in vivo efficacy and potential off-target effects of a human-specific MrgX2 antagonist, it is recommended to use humanized mouse models. These models involve knocking out the endogenous MrgprB2 and knocking in the human MRGPRX2 gene.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for MrgX2 antagonists from published literature.
Table 1: Antagonist Potency (IC50) in Different Assay Systems
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | 1.8 | |
| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | 0.28 | |
| Compound B | Tryptase Release | Human Skin Mast Cells | Substance P | 0.42 | |
| C9 | β-hexosaminidase release | LAD2 | Substance P | ~1000 | [8] |
| Compound 1 | Calcium Mobilization | HEK293-MRGPRX2 | Substance P | ~2000 | [8] |
| Compound 2 | Calcium Mobilization | HEK293-MRGPRX2 | Substance P | ~2000 | [8] |
Table 2: Selectivity Profile of MrgX2 Antagonists
| Compound | Off-Target Receptor | Activity | Reference |
| Compound A | MRGPRX1 | No detectable agonist or antagonist activity | |
| Compound B | MRGPRX1 | No detectable agonist or antagonist activity | |
| Compound A | Panel of 19 other GPCRs | No significant activity | |
| Compound B | Panel of 19 other GPCRs | No significant activity | |
| C9 | MrgprB2 | No modulation of degranulation | [8] |
| C9 | C3a Receptor | No effect on C3aR-mediated responses | [8] |
| C9 | FcεRI | No effect on IgE-mediated responses | [8] |
By following these guidelines and utilizing the provided experimental protocols, researchers can effectively control for non-specific binding of this compound and ensure the generation of reliable and interpretable data.
References
- 1. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing and Distinguishing the Binding Sites of Agonists/Antagonists on the MrgprX2 by CMC-MD Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [repository.upenn.edu]
- 8. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for MrgX2 Antagonist-1 Experiments
Welcome to the technical support center for MrgX2 antagonist-1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MrgX2 antagonists?
MrgX2 (Mas-related G protein-coupled receptor X2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] When activated by various ligands, including certain drugs and neuropeptides, it triggers mast cell degranulation and the release of inflammatory mediators like histamine (B1213489), leading to non-IgE-mediated allergic or hypersensitivity reactions.[1][3] MrgX2 antagonists are designed to block this activation, thereby preventing the downstream inflammatory cascade.[1] They typically work by binding to the receptor to prevent its activation by agonists or by altering the receptor's structure to render it inactive.[1]
Q2: What are the key signaling pathways activated by MrgX2, and how does this influence experimental design?
MrgX2 activation triggers dual intracellular signaling cascades through G-proteins, specifically the Gq/11 and Gi families.[4] The Gq/11 pathway activates phospholipase C (PLC), leading to an influx of intracellular calcium (Ca2+) and subsequent mast cell degranulation. The Gi pathway is also involved, and both are typically required for downstream responses like degranulation and cytokine release.[4] Recent studies have also implicated the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MrgX2 signaling. Understanding these pathways is crucial as common experimental readouts, such as calcium mobilization assays, directly measure the immediate consequences of receptor activation.
Q3: What are common cell lines and assays used to study MrgX2 antagonist activity?
Commonly used cell lines include HEK293 (Human Embryonic Kidney) cells engineered to overexpress the human MRGPRX2 receptor and a human mast cell line, LAD2, which endogenously expresses the receptor. Key assays to assess antagonist efficacy include:
-
Calcium Mobilization Assays: These measure the antagonist's ability to block agonist-induced increases in intracellular calcium, often using fluorescent dyes.[5]
-
β-Hexosaminidase Release Assays: This assay quantifies mast cell degranulation by measuring the release of the enzyme β-hexosaminidase, which is stored in mast cell granules.[5][6]
-
Histamine Release Assays: These directly measure the release of histamine from mast cells, often from ex vivo human skin models.
Q4: What is a typical starting point for antagonist pre-incubation and agonist stimulation times?
Based on published protocols, a common starting point for antagonist pre-incubation is 5 minutes, followed by agonist stimulation for 30 minutes at 37°C.[6] However, these times are highly dependent on the specific assay, cell type, and the kinetics of the antagonist-receptor interaction. Optimization is critical for reliable and reproducible results.
Experimental Protocols
General Protocol for β-Hexosaminidase Release Assay
This protocol is adapted from studies on MrgX2 antagonists and serves as a general guideline.
-
Cell Seeding: Plate a suitable number of cells (e.g., 1x10^4 LAD2 cells/well) in a 96-well plate in a buffer such as HEPES containing 0.1% Bovine Serum Albumin (BSA).[6]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., starting with 5 minutes) at 37°C.[6] Include a vehicle-only control.
-
Agonist Stimulation: Add an MrgX2 agonist (e.g., Substance P, Compound 48/80) to the wells and incubate for a further period (e.g., starting with 30 minutes) at 37°C.[6]
-
Lysis for Total Release: To determine the total β-hexosaminidase content, lyse a set of control cells with a detergent like 0.1% Triton X-100.[6]
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Enzyme Reaction: Mix the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubate to allow the enzymatic reaction to proceed.
-
Read Plate: Stop the reaction and read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
General Protocol for Calcium Mobilization Assay
This protocol provides a general workflow for assessing the inhibition of agonist-induced calcium flux.
-
Cell Seeding: Plate cells expressing MrgX2 (e.g., HEK293-MRGPRX2) in a 96-well or 384-well plate.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or a FLIPR Calcium dye) for approximately 1 hour at 37°C.[5]
-
Baseline Reading: Measure the baseline fluorescence using an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).
-
Antagonist Addition: Add this compound at various concentrations and incubate for the desired pre-incubation time.
-
Agonist Addition & Reading: Add an MrgX2 agonist and immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Analyze the resulting fluorescence kinetics to determine the extent of inhibition by the antagonist.
Troubleshooting Guide: Optimizing Incubation Times
Issue 1: No or Low Inhibition by this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Pre-incubation Time | Increase the antagonist pre-incubation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes). | The antagonist may require more time to bind to the MrgX2 receptor and reach equilibrium before the agonist is introduced. |
| Agonist Stimulation Time Too Long | Decrease the agonist stimulation time. Perform a time-course experiment (e.g., 10, 20, 30, 45 minutes). | Prolonged agonist stimulation might lead to receptor internalization or desensitization, masking the antagonist's effect. MrgX2-mediated responses can be rapid and transient. |
| Incorrect Compound Concentration | Verify the concentration of the antagonist and agonist. Run a full dose-response curve for both. | The relative concentrations are critical. The antagonist concentration may be too low, or the agonist concentration may be too high (saturating), making competitive inhibition difficult to observe. |
Issue 2: High Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous additions. Ensure consistent timing between plates. | Even small variations in incubation times, especially during short incubations, can lead to significant differences in results across a plate or between experiments. |
| Fluctuations in Temperature | Pre-warm all reagents to 37°C. Ensure the plate incubator maintains a stable temperature. | Biological reaction rates are sensitive to temperature.[7] Inconsistent temperatures can lead to variable results. |
| Cell Health and Density | Monitor cell health, passage number, and ensure consistent seeding density. | Different cell densities and metabolic states can alter the response to compounds and affect the optimal incubation time.[7] |
Issue 3: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Antagonist has Agonist Activity | Test the antagonist alone in the assay without any agonist. | The compound may have partial agonist activity, causing a baseline signal increase. This is a compound-specific issue, not an incubation time problem. |
| Agonist Stimulation Time is Suboptimal | Optimize the agonist stimulation time to find the peak of the signal-to-noise ratio. | A time point that is too early or too late may fall outside the optimal window for signal detection, leading to a lower specific signal relative to the background. |
Data Summary Tables
Table 1: Recommended Starting Incubation Times for Common MrgX2 Assays
| Assay | Cell Type | Antagonist Pre-incubation | Agonist Stimulation | Reference |
| β-Hexosaminidase Release | LAD2, RBL-MRGPRX2 | 5 min | 30 min | [6] |
| Calcium Mobilization | HEK293-MRGPRX2 | 5 - 10 min | ~10 min (read continuously) | [8] |
| Histamine Release (ex vivo) | Human Skin Mast Cells | Not specified (perfusion) | ~10 min (peak response) |
Table 2: Factors Influencing Incubation Time Optimization
| Factor | Influence | Recommended Action |
| Antagonist Binding Kinetics | Slow on-rate requires longer pre-incubation. | Perform a time-course experiment for pre-incubation. |
| Assay Readout | Rapid readouts (e.g., Ca2+ flux) require shorter agonist stimulation than slower readouts (e.g., cytokine release). | Match the agonist stimulation time to the known kinetics of the biological response being measured. |
| Cell Type | Primary cells might respond differently than cultured cell lines. | Re-optimize incubation times when changing cell types. |
| Temperature | Lower temperatures will slow reaction rates, requiring longer incubation. | Maintain a consistent physiological temperature (e.g., 37°C) unless the protocol specifies otherwise.[7] |
Visualizations
Caption: Simplified MrgX2 signaling pathway leading to mast cell degranulation.
Caption: Troubleshooting workflow for optimizing antagonist incubation times.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. kactusbio.com [kactusbio.com]
- 3. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fluorescence-Based MrgprX2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in fluorescence-based Mas-related G protein-coupled receptor X2 (MrgprX2) assays.
Troubleshooting Guide: High Background Fluorescence
High background can obscure the specific signal in your assay, leading to low signal-to-noise ratios and unreliable data. This guide addresses common causes and provides solutions to mitigate high background.
Issue 1: High background fluorescence in all wells, including no-cell controls.
This suggests a problem with the assay medium or the microplate itself.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescent Medium Components | Use a phenol (B47542) red-free medium.[1][2][3] Reduce Fetal Bovine Serum (FBS) concentration to the minimum required for cell health, or replace it with Bovine Serum Albumin (BSA).[1][4][5] For short-term assays, consider using a simple buffer like PBS.[1] | Significant reduction in background fluorescence, leading to an improved Signal-to-Blank (S/B) ratio. |
| Inappropriate Microplate Choice | Use black-walled, clear-bottom microplates for fluorescence assays.[3] White plates reflect excitation light, increasing background, while clear plates can cause crosstalk between wells.[3] | Minimized background and prevention of signal bleed-through from adjacent wells. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all components are of high purity and stored correctly to prevent degradation into fluorescent compounds. | Elimination of background signal originating from contaminated assay components. |
Quantitative Impact of Medium Composition on Signal-to-Blank Ratio
The choice of medium can significantly affect the quality of a fluorescence-based assay. The following table illustrates the impact of different media on the Signal-to-Blank (S/B) ratio in a typical cell-based fluorescence assay.
| Medium | Presence of Phenol Red | Serum Concentration | Relative Signal-to-Blank (S/B) Ratio |
| PBS+ (with Ca2+ and Mg2+) | No | 0% | 100% |
| Phenol Red-Free Medium | No | 2% | 85% |
| Standard DMEM | Yes | 10% | 30% |
| Standard DMEM | Yes | 5% | 45% |
This data is representative and compiled from principles outlined in cited literature.[1]
Issue 2: High background only in wells containing cells (compared to no-cell controls).
This points towards cellular autofluorescence or issues with the fluorescent dye.
| Potential Cause | Recommended Solution | Expected Outcome |
| Cellular Autofluorescence | Use red-shifted fluorescent dyes (e.g., those emitting above 600 nm) as cellular autofluorescence is most prominent in the blue-green spectrum.[1][2] If fixation is necessary, use organic solvents like methanol (B129727) instead of aldehyde-based fixatives, which can induce autofluorescence.[2][4] | Reduced interference from endogenous cellular fluorophores, enhancing the specific signal. |
| Excessive Dye Concentration or Non-specific Binding | Titrate the fluorescent dye to determine the optimal concentration that maximizes the signal-to-background ratio.[2] Ensure adequate washing steps to remove unbound dye.[6] | Lowered background from non-specifically bound or excess dye, improving assay sensitivity. |
| Presence of Dead Cells | Dead cells are more autofluorescent and can non-specifically bind reagents.[4][5] Use a viability dye to exclude dead cells from the analysis or perform a density gradient centrifugation to remove them.[2][4][5] | A more homogenous and viable cell population, leading to a cleaner signal. |
Experimental Protocols
Protocol 1: Optimizing Fluorescent Dye Concentration
-
Prepare a series of dilutions of your fluorescent dye in the assay buffer. A typical starting point is the manufacturer's recommended concentration, followed by two-fold serial dilutions above and below this concentration.
-
Seed cells at the desired density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the dye dilutions. Include wells with dye but no cells to measure background.
-
Incubate for the recommended time and temperature.
-
Wash the cells with assay buffer to remove unbound dye. The number of washes may need to be optimized (start with 2-3 washes).
-
Measure the fluorescence intensity.
-
Calculate the signal-to-background ratio for each concentration. The optimal concentration will be the one that provides the highest ratio.
Protocol 2: Cell Washing Procedure to Reduce Background
-
After incubation with the fluorescent dye or following compound treatment, gently aspirate the medium from the wells.
-
Add an adequate volume of pre-warmed (37°C) assay buffer (e.g., HBSS or PBS with Ca2+ and Mg2+) to each well. Avoid dislodging adherent cells.
-
Gently rock the plate for 1-2 minutes.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 2-3 washes. For assays with particularly high background, a fourth wash may be beneficial.
-
After the final wash, add the final assay buffer to the wells before reading the plate.
Visualizing Workflows and Pathways
To better understand the experimental process and the underlying biology, refer to the following diagrams.
Caption: Experimental workflow for a typical fluorescence-based MrgprX2 assay.
Caption: MrgprX2 Gq-coupled signaling pathway leading to a calcium flux-based fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-background ratio low even after optimizing my assay conditions?
A1: A low signal-to-background ratio can persist for several reasons. First, ensure your positive control is potent and used at an appropriate concentration (EC80-EC100) to elicit a strong signal. Second, check the health and passage number of your cells; stressed or high-passage cells may exhibit altered receptor expression or signaling capacity. Finally, consider the intrinsic properties of your test compounds. Some compounds may be fluorescent themselves, contributing to the background. It is advisable to measure the fluorescence of your compounds in the assay buffer without cells to check for this.[7]
Q2: Can the choice of fluorescent dye affect my background?
A2: Absolutely. Different dyes have different spectral properties and propensities for non-specific binding. As mentioned, red-shifted dyes are generally preferable to avoid cellular autofluorescence.[1][2] Additionally, some dyes may be "brighter" than others, providing a stronger specific signal that can overcome the background.[4] It is also important to use a dye that is compatible with your instrument's filter sets to ensure optimal excitation and emission detection.
Q3: How does reading the plate from the bottom help reduce background?
A3: For adherent cells, reading the fluorescence from the bottom of the plate minimizes the light path through the assay medium.[3] This is particularly effective when the medium itself is a source of fluorescence (e.g., due to phenol red or serum components). The instrument's optics focus on the cell monolayer, thereby reducing the collection of out-of-focus light from the medium above.[3]
Q4: My untransfected control cells show a response to the agonist. What could be the cause?
A4: This could indicate that the parental cell line endogenously expresses other receptors that can be activated by your agonist, leading to a similar downstream signal (e.g., calcium mobilization). It is crucial to run a concentration-response curve of your agonist on the untransfected parental cell line to characterize any off-target effects. If a significant response is observed, you may need to consider using a different cell line or a more specific agonist for your MrgprX2 assay.
Q5: Could my test compounds be quenching the fluorescent signal?
A5: Yes, this is a possibility. Some compounds can absorb light at the excitation or emission wavelengths of your fluorescent dye, a phenomenon known as fluorescence quenching. This would lead to a decrease in signal that could be misinterpreted as antagonism or cytotoxicity. To test for this, you can run a control experiment where you measure the fluorescence of the dye in the presence and absence of your compound in a cell-free system. A significant decrease in fluorescence in the presence of the compound suggests quenching.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. tecan.com [tecan.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Improving the Translational Relevance of MrgprX2 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with MrgprX2 animal models.
Frequently Asked Questions (FAQs)
Q1: Why are my compounds active on human MRGPRX2 in vitro but show no effect in wild-type mice?
A1: This is a common issue due to significant species-specific differences between human MRGPRX2 and its murine ortholog, Mrgprb2. There is only about 53% sequence homology between the two receptors, leading to considerable differences in ligand binding affinity and selectivity.[1] Many drugs that activate human MRGPRX2 have a poor affinity for Mrgprb2.[2][3][4] Therefore, a lack of in vivo effect in wild-type mice does not necessarily mean your compound is inactive. It is recommended to use a more translationally relevant animal model.
Q2: What are the available animal models with improved translational relevance for MRGPRX2 research?
A2: Several advanced animal models have been developed to bridge the gap between mouse and human studies:
-
Humanized Mice with Human Mast Cells: These are generated by transplanting human hematopoietic stem cells into immunodeficient mice (e.g., NOD-scid IL2R-γ-/-). Co-injection of plasmids expressing human granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-3 (IL-3) promotes the development of human mast cells expressing MRGPRX2.[2][3][4]
-
MRGPRX2 Knock-in (KI) Mice: In these models, the endogenous mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene.[5][6] This allows for the study of human MRGPRX2 in the context of a complete mouse immune system.
-
Mast Cell-Deficient Mice with Engrafted MRGPRX2-Expressing Mast Cells: Mast cell-deficient mouse strains (e.g., Wsh/Wsh) can be engrafted with murine bone marrow-derived mast cells (BMMCs) that have been genetically engineered to express human MRGPRX2.[6][7]
Q3: My in vitro human mast cell cultures are losing MRGPRX2 expression over time. How can I prevent this?
A3: The expression of MRGPRX2 on cultured human mast cells, particularly those derived from skin, can decrease due to the high levels of stem cell factor (SCF) and interleukin-4 (IL-4) required for their survival and proliferation. Short-term removal of these cytokines can help restore MRGPRX2 expression, but this may impact cell viability. A recently developed method involves a short-term incubation in serum-free Accell medium, which has been shown to restore MRGPRX2 expression and signaling without compromising cell viability.
Q4: How can I distinguish between an IgE-mediated and an MRGPRX2-mediated mast cell activation in my experiments?
A4: Differentiating between these two pathways is crucial. Here are some strategies:
-
Use of specific inhibitors: Pre-treatment with inhibitors of the MRGPRX2 signaling pathway can help elucidate the mechanism.
-
Receptor desensitization: Pre-stimulation with a known MRGPRX2 agonist can lead to desensitization of the receptor, making the cells unresponsive to subsequent stimulation by another MRGPRX2 ligand.
-
Skin tests: In a clinical or pre-clinical setting, skin prick and intradermal tests are commonly used to identify IgE involvement.[8] However, the concentrations of drugs used in these tests must be carefully chosen to avoid direct activation of MRGPRX2.[8]
-
Basophil Activation Test (BAT): Resting human basophils have low to no expression of MRGPRX2, so their activation by a drug is more likely to be IgE-mediated.
Troubleshooting Guides
Problem 1: Inconsistent or no degranulation in response to MRGPRX2 agonists in humanized mice.
| Possible Cause | Troubleshooting Step |
| Low engraftment of human mast cells | Verify the presence and quantity of human mast cells (hMCs) in the target tissue (e.g., skin) using flow cytometry or immunohistochemistry. Ensure successful transplantation of human hematopoietic stem cells. |
| Limited MRGPRX2 expression on engrafted hMCs | MRGPRX2 expression can be tissue-specific. In some humanized models, high expression is observed in the skin, but it can be limited in other organs like the lung or spleen.[2] Confirm MRGPRX2 expression levels on the hMCs in your tissue of interest. |
| Agonist dose and route of administration | Optimize the dose and route of administration of your agonist. Systemic administration may not achieve sufficient local concentrations to activate mast cells in specific tissues. Consider local administration (e.g., intradermal injection) for skin-related studies. |
| Receptor desensitization | Avoid repeated administration of the same or different MRGPRX2 agonists in a short period, as this can lead to receptor desensitization and unresponsiveness. |
Problem 2: Discrepancies between in vitro and in vivo results using an MRGPRX2 knock-in mouse model.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics and bioavailability of the compound | The compound may have poor pharmacokinetic properties in mice, leading to low exposure at the target site. Conduct pharmacokinetic studies to determine the concentration of the compound in the plasma and target tissue. |
| Off-target effects | The compound may have off-target effects in vivo that mask or counteract its MRGPRX2-mediated activity. Evaluate the compound's activity on other relevant receptors and cell types. |
| Differences in the tissue microenvironment | The in vivo microenvironment can influence mast cell responses. Factors not present in vitro, such as interactions with other immune cells and neurons, can modulate the response to MRGPRX2 activation. |
Quantitative Data Summary
Table 1: Comparison of Different MrgprX2 Animal Models
| Model | Advantages | Disadvantages | Key Applications |
| Wild-Type Mouse | Readily available, well-characterized immune system. | Poor translational relevance due to species differences in Mrgprb2.[2][3][4] | Basic studies on Mrgprb2 biology. |
| Humanized Mouse (hHSC transplanted) | Allows for the study of human MRGPRX2 on primary human mast cells in an in vivo context.[2][3][4] | Variable engraftment levels, potential for graft-versus-host disease, MRGPRX2 expression may be limited to certain tissues.[2] | Studying drug-induced anaphylaxis and cutaneous adverse drug reactions.[2][3][4] |
| MRGPRX2 Knock-in Mouse | Expresses human MRGPRX2 under the control of the endogenous mouse promoter, providing a more physiological expression pattern.[5][6] | The rest of the immune system is still murine, which may affect some responses. | Investigating the role of MRGPRX2 in various inflammatory and allergic disease models.[5] |
| Mast Cell-Deficient Mouse (engrafted) | Allows for the study of MRGPRX2 function specifically in mast cells.[7] | The engrafted mast cells are cultured in vitro before transplantation, which may alter their phenotype. | Mechanistic studies on MRGPRX2 signaling in mast cells in vivo.[7] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for use with cultured mast cells (e.g., LAD2, BMMCs) or primary mast cells.
Materials:
-
Tyrode's buffer (20 mM HEPES, 134 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.5 mM glucose, 0.3% BSA, pH 7.4)
-
MRGPRX2 agonist (e.g., Substance P, Compound 48/80)
-
Triton X-100 (0.1%)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well plate
-
Plate reader
Procedure:
-
Wash the mast cells twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer and seed them into a 96-well plate (e.g., 10,000 cells/well).[9]
-
Add the MRGPRX2 agonist at various concentrations to the wells. For a negative control, add buffer only (spontaneous release).
-
To determine the total β-hexosaminidase release, lyse a set of cells with 0.1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium concentration upon MRGPRX2 activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (HEK-X2) or mast cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Culture medium
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Seed the HEK-X2 cells or mast cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.[11]
-
Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, excitation is typically alternated between 340 nm and 380 nm, with emission measured at 510 nm).[11]
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the MRGPRX2 agonist and continue to record the fluorescence signal for several minutes to capture the calcium transient.
-
The change in intracellular calcium concentration is typically represented as a ratio of the fluorescence intensities at the two excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline.
Visualizations
Caption: Simplified MRGPRX2 signaling pathways in mast cells.
Caption: Workflow for testing MRGPRX2-targeted compounds.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
Validation & Comparative
A Comparative Guide to MrgprX2 Antagonists: MrgX2 antagonist-1 vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, primarily for its role in mediating non-IgE-dependent mast cell activation, which is implicated in a variety of inflammatory and allergic conditions. This guide provides a comparative overview of MrgX2 antagonist-1, a commercially available research compound, and other notable MrgprX2 antagonists currently under investigation, supported by available experimental data.
Introduction to MrgprX2 and its Antagonism
MrgprX2 is a receptor predominantly expressed on mast cells and sensory neurons. Its activation by a wide range of ligands, including neuropeptides (e.g., Substance P) and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators like histamine (B1213489) and cytokines. This process is central to the pathophysiology of conditions such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions. Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy.[1]
This guide will focus on a selection of prominent MrgprX2 antagonists, presenting their performance based on preclinical data.
Comparative Analysis of MrgprX2 Antagonists
The antagonists discussed below represent different stages of development, from commercially available tool compounds to clinical-phase candidates. Direct comparison of potency values should be approached with caution, as the data are derived from various studies with potentially different experimental conditions.
Key Performance Metrics:
-
Potency (IC50, pIC50, Ki): The concentration of the antagonist required to inhibit 50% of the receptor's activity. Lower values indicate higher potency. pIC50 is the negative logarithm of the IC50 value. Ki represents the binding affinity of the antagonist.
-
Assay Type: The experimental method used to determine potency, such as calcium mobilization, mast cell degranulation, or β-arrestin recruitment assays.
Quantitative Data Summary
| Antagonist | Developer/Source | Potency | Assay Type | Cell Line | Notes |
| This compound | GlaxoSmithKline (from patent) | pIC50 ≥ 8 | Calcium Mobilization (FLIPR) | HEK-293 | Data from patent WO2022073904A1 for a series of related compounds.[2][3] |
| PSB-172656 | University of Bonn | Ki = 0.142 nM | Calcium Mobilization | LN229 | Subnanomolar potency and high selectivity.[4][5] |
| IC50 = 5.26 nM (vs. Substance P) | β-Hexosaminidase Release | LAD2 | Demonstrates efficacy in a human mast cell line.[5] | ||
| Compound B | GlaxoSmithKline | IC50 = 0.42 nM (pIC50 = 9.38) | Tryptase Release | Primary Human Skin Mast Cells | High potency in primary human mast cells.[6] |
| pA2 = 9.05 | Mast Cell Degranulation | LAD2 | Insurmountable antagonism suggesting a non-competitive binding mode. | ||
| EP262 | Incyte/Escient Pharmaceuticals | Potent antagonist | Mast Cell Degranulation | LAD2, Primary Human Skin Mast Cells | Described as a potent, high-potency antagonist; specific IC50 values are not widely published.[7] |
| EVO756 | Evommune | Potent and highly selective | Mast Cell Degranulation | In vitro models | Publicly available data focuses on clinical trial outcomes demonstrating efficacy.[8][9] |
| C9 | N/A | IC50 ≈ 0.3 µM | β-Hexosaminidase Release | RBL-MRGPRX2 | Identified as an inverse agonist.[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MrgprX2 signaling cascade and a typical experimental workflow.
MrgprX2 Signaling Pathway
Caption: Simplified MrgprX2 signaling cascade leading to mast cell degranulation.
General Experimental Workflow for Antagonist Screening
Caption: A generalized workflow for the in vitro evaluation of MrgprX2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of protocols for key assays used in the characterization of MrgprX2 antagonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key step in the Gq-coupled signaling pathway.
-
Cell Seeding: HEK-293 cells stably expressing human MrgprX2 are seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer solution for approximately 1.5 hours at 37°C.[11]
-
Antagonist Addition: The antagonist compound at various concentrations is added to the wells and incubated for a short period.
-
Agonist Stimulation: An MrgprX2 agonist (e.g., cortistatin-14 (B8083240) or Substance P) is added to stimulate the receptor.
-
Signal Detection: Changes in fluorescence, corresponding to intracellular calcium levels, are measured in real-time using an instrument such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium signal and calculating the IC50 value.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: A human mast cell line, such as LAD2, or primary mast cells are used.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist for a defined period (e.g., 5-30 minutes) at 37°C.[10]
-
Agonist Challenge: The cells are then stimulated with an MrgprX2 agonist (e.g., Substance P, Compound 48/80) to induce degranulation.
-
Supernatant Collection: The reaction is stopped by placing the plate on ice, and the cells are centrifuged. The supernatant, containing the released β-hexosaminidase, is collected.[3]
-
Enzymatic Reaction: The supernatant is transferred to a new plate containing a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The mixture is incubated to allow for the enzymatic reaction.
-
Signal Measurement: The reaction is terminated with a stop solution, and the absorbance is read on a plate reader. The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells).
-
Data Analysis: The IC50 value for the antagonist is calculated from the concentration-response curve of degranulation inhibition.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MrgprX2, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: A cell line (e.g., CHO-K1 or HTLA) engineered to express MrgprX2 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.
-
Cell Plating: Cells are plated in 96- or 384-well plates.
-
Compound Addition: The antagonist is added, followed by the agonist. The plate is incubated for a specified time (e.g., 90 minutes to 16 hours) to allow for receptor activation and β-arrestin recruitment.
-
Signal Generation: Upon recruitment, the enzyme fragments complement, forming an active enzyme. A chemiluminescent substrate is added, and the resulting signal is measured with a luminometer.
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is used to determine its potency (IC50).
Conclusion
The landscape of MrgprX2 antagonists is rapidly evolving, with several promising candidates demonstrating high potency and selectivity. This compound , as a representative compound from a series developed by GlaxoSmithKline, serves as a valuable research tool. However, compounds like PSB-172656 and Compound B have shown exceptional subnanomolar potency in preclinical assays, highlighting the potential for highly effective therapeutics.[4][6] Meanwhile, EP262 and EVO756 are advancing through clinical trials, and their development will provide crucial insights into the therapeutic utility of MrgprX2 antagonism in human diseases.
For researchers in this field, the choice of antagonist will depend on the specific research question, the required potency, and the experimental systems being used. The provided data and protocols offer a foundation for making informed decisions and designing rigorous experiments to further elucidate the role of MrgprX2 and the therapeutic potential of its antagonists.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSB-172656 | MRGPRX2 antagonist | Probechem Biochemicals [probechem.com]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escientpharma.com [escientpharma.com]
- 8. evommune.com [evommune.com]
- 9. evommune.com [evommune.com]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mrgx2 Antagonist-1 and Cromolyn Sodium in Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Mrgx2 antagonist-1 and cromolyn (B99618) sodium, two agents with distinct mechanisms for inhibiting mast cell activation. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols to aid in research and development.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their degranulation releases a cascade of inflammatory mediators, including histamine (B1213489) and leukotrienes. Consequently, the stabilization of mast cells is a key therapeutic strategy for a range of allergic and inflammatory disorders. For decades, cromolyn sodium has been a benchmark mast cell stabilizer. However, the emergence of more targeted therapies, such as antagonists of the Mas-related G protein-coupled receptor X2 (Mrgx2), presents new opportunities for therapeutic intervention. This guide offers a side-by-side comparison of a representative Mrgx2 antagonist, referred to here as "this compound," and the established mast cell stabilizer, cromolyn sodium.
Mechanism of Action
The fundamental difference between these two compounds lies in their cellular targets and mechanisms of action.
This compound acts as a specific inhibitor of the Mrgx2 receptor, a G protein-coupled receptor primarily expressed on mast cells and sensory neurons. Activation of Mrgx2 by a variety of endogenous ligands triggers mast cell degranulation independently of the classic IgE-mediated pathway. This compound competitively binds to the receptor, preventing its activation and blocking the subsequent downstream signaling cascade that leads to degranulation.
Cromolyn Sodium functions as a mast cell stabilizer, although its precise molecular target remains a subject of investigation. It is believed to inhibit the release of inflammatory mediators from mast cells by preventing the influx of calcium ions, a critical step in the degranulation process. Unlike Mrgx2 antagonists, cromolyn sodium's activity is not specific to a single receptor but rather modulates a crucial downstream event in mast cell activation.
Signaling Pathways
The distinct mechanisms of action of this compound and cromolyn sodium are reflected in the signaling pathways they modulate.
This compound Signaling Pathway Inhibition
This compound blocks the initiation of a well-defined signaling cascade. Upon ligand binding, the Mrgx2 receptor typically activates G proteins, leading to the activation of Phospholipase C-γ (PLC-γ). PLC-γ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade, along with the activation of other pathways like the ERK1/2 and Akt pathways, culminates in mast cell degranulation. This compound prevents this entire sequence by blocking the initial receptor activation.
Cromolyn Sodium Putative Signaling Pathway Modulation
The signaling pathway for cromolyn sodium is less defined but is understood to act downstream of receptor activation. It is thought to stabilize the mast cell membrane and/or interact with proteins involved in the regulation of calcium channels, thereby preventing the influx of extracellular calcium that is essential for degranulation.
Quantitative Data Comparison
Direct comparative studies providing IC50 values for both compounds under identical conditions are limited. However, data from various sources allow for an indirect comparison of their potency.
| Parameter | This compound | Cromolyn Sodium | References |
| Target | Mrgx2 Receptor | Mast Cell Membrane/Calcium Channels | ,, |
| Mechanism | Receptor Antagonism | Mast Cell Stabilization | , |
| IC50 (Mast Cell Degranulation) | Low micromolar to nanomolar range (e.g., 5-21 µM for some novel antagonists; 0.42 nM for "Compound B") | Generally in the micromolar range (e.g., effective at 10-100 µM in rat peritoneal mast cells) | ,, |
| Species Specificity | Human-specific antagonists have been developed | More effective in rats than in mice | , |
| Route of Administration | Orally active compounds have been developed | Oral, inhalation, nasal, ophthalmic | , |
| Bioavailability (Oral) | Varies by specific compound; some show good oral bioavailability | Poor (<1-2%) | , |
Experimental Data Summary
In Vitro Efficacy
-
This compound: Studies have demonstrated that novel small molecule Mrgx2 antagonists effectively inhibit the early phase (degranulation) and late phase (chemokine and prostaglandin (B15479496) release) of mast cell activation in human mast cell lines (e.g., LAD-2). These antagonists have shown inhibitory activity in functional bioassays, including β-hexosaminidase release, calcium flux, and chemokine synthesis. Some potent antagonists exhibit IC50 values in the low nanomolar range for inhibiting Substance P-mediated degranulation in freshly isolated human skin mast cells.
-
Cromolyn Sodium: Cromolyn sodium has been shown to inhibit IgE-dependent degranulation of rat peritoneal mast cells in a concentration-dependent manner (10-100 µM). However, its effectiveness in inhibiting mast cell activation in mice is questionable, with studies showing a lack of efficacy in mouse models of passive cutaneous anaphylaxis and on mouse peritoneal mast cells.
In Vivo Efficacy
-
This compound: In murine models of acute allergy and systemic anaphylaxis, administration of novel Mrgx2 antagonists has been shown to effectively block allergic reactions and prevent anaphylaxis. Orally active antagonists have demonstrated the ability to block itch in behavioral scratching models in mice with humanized Mrgx2 receptors.
-
Cromolyn Sodium: In vivo studies in rats have confirmed cromolyn's ability to inhibit passive cutaneous and systemic anaphylaxis. Conversely, in mice, even at high doses, cromolyn did not significantly inhibit the drop in body temperature during passive systemic anaphylaxis, although it did show some effect on the release of mouse mast cell protease-1. In allergic sheep, both cromolyn sodium and nedocromil (B1678009) sodium reduced the early and blocked the late bronchial responses to inhaled antigen.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Protocol:
-
Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates.
-
Sensitization (for IgE-mediated activation): Cells can be sensitized with IgE overnight.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or cromolyn sodium.
-
Stimulation: Mast cell degranulation is induced by adding an appropriate agonist (e.g., Substance P for Mrgx2 activation, anti-IgE for IgE-mediated activation).
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The percentage of degranulation is calculated relative to total enzyme content in lysed cells.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.
Protocol:
-
Cell Preparation: Mast cells are plated on coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Washing: Excess dye is washed away.
-
Imaging Setup: The coverslip is mounted on a fluorescence microscope.
-
Baseline Measurement: Baseline fluorescence is recorded.
-
Compound Addition: this compound or cromolyn sodium is added, and the fluorescence is monitored.
-
Agonist Stimulation: An agonist is added to stimulate the cells.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This model assesses the ability of a compound to inhibit mast cell-mediated vascular permeability in the skin.
Protocol:
-
Sensitization: Mice are passively sensitized by intradermal injection of antigen-specific IgE.
-
Compound Administration: After a period (e.g., 24 hours), mice are treated with this compound, cromolyn sodium, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Antigen Challenge: After a set time (e.g., 1 hour), the mice are challenged intravenously with the specific antigen along with a vascular permeability marker, such as Evans blue dye.
-
Tissue Collection: After a defined period (e.g., 30 minutes), the animals are euthanized, and the site of injection (e.g., ear or skin) is collected.
-
Dye Extraction: The extravasated Evans blue dye is extracted from the tissue.
-
Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the degree of vascular leakage.
Conclusion
This compound and cromolyn sodium represent two distinct approaches to mast cell stabilization. This compound offers a targeted approach by inhibiting a specific receptor involved in non-IgE-mediated mast cell activation, with some compounds demonstrating high potency and oral bioavailability. In contrast, cromolyn sodium has a broader, less defined mechanism of action centered on inhibiting calcium influx and exhibits significant species-dependent variability in its efficacy. For researchers and drug developers, the choice between these agents will depend on the specific research question or therapeutic goal. Mrgx2 antagonists hold promise for conditions driven by Mrgx2-mediated mast cell activation, while cromolyn sodium, despite its limitations, remains a useful tool for studying mast cell biology, particularly in rat models. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two classes of mast cell inhibitors.
A Comparative Analysis of Mrgprx2 Antagonist-1 and Antihistamines in Modulating Mast Cell-Driven Responses
For Immediate Release
This guide provides a detailed comparison of the efficacy of Mrgprx2 Antagonist-1 against traditional antihistamines for researchers, scientists, and drug development professionals. We will explore their distinct mechanisms of action, present supporting experimental data on their performance, and provide detailed experimental protocols for the key assays cited.
Executive Summary
Mrgprx2 Antagonist-1 represents a novel therapeutic strategy targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor in IgE-independent mast cell activation. This contrasts with antihistamines, which primarily block the downstream effects of histamine (B1213489) at its H1 receptor. While both drug classes aim to mitigate mast cell-mediated inflammatory responses, their upstream points of intervention result in distinct efficacy profiles. Preclinical data indicate that Mrgprx2 antagonists potently inhibit mast cell degranulation and histamine release triggered by MRGPRX2 agonists. Some antihistamines, in addition to blocking histamine receptors, exhibit mast cell-stabilizing properties, though their efficacy in preventing MRGPRX2-mediated activation is not their primary mechanism.
Mechanism of Action
Mrgprx2 Antagonist-1 acts as a direct competitive inhibitor of the MRGPRX2 receptor on the surface of mast cells. This receptor is activated by a variety of ligands, including neuropeptides like substance P, and certain drugs that can cause pseudo-allergic reactions[1][2][3]. By blocking this receptor, Mrgprx2 Antagonist-1 prevents the initial step of mast cell activation, thereby inhibiting the release of histamine and other inflammatory mediators.
Antihistamines , on the other hand, do not typically block the activation of mast cells. Instead, they competitively antagonize the histamine H1 receptor on various cell types, including smooth muscle and endothelial cells[4]. This prevents histamine, released from activated mast cells, from exerting its pro-inflammatory effects, such as vasodilation and increased vascular permeability. Some second-generation antihistamines, like olopatadine (B1677272) and rupatadine, have been shown to possess additional mast cell-stabilizing properties, inhibiting histamine release to some extent. However, studies suggest that antihistamines like bilastine (B1667067) do not alter MRGPRX2 levels, and cetirizine (B192768) does not block the physiological response to the MRGPRX2 agonist substance P, indicating their primary mechanism is independent of MRGPRX2 blockade[5][6].
Signaling Pathway Diagrams
References
- 1. thebrief.health [thebrief.health]
- 2. mdnewsline.com [mdnewsline.com]
- 3. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Do nasal mast cells release histamine on stimulation with substance P in allergic rhinitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdnewsline.com [mdnewsline.com]
Validating MrgX2 Antagonist-1 in Primary Human Mast Cells: A Comparative Guide
This guide provides a comprehensive comparison of MrgX2 Antagonist-1's performance with other known antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The information is designed to facilitate the evaluation and validation of novel therapeutics targeting the Mas-related G protein-coupled receptor X2 (MrgX2) in primary human mast cells.
Introduction to MrgX2 and its Antagonism
Mas-related G protein-coupled receptor X2 (MrgX2) is a key receptor expressed on mast cells that mediates IgE-independent degranulation in response to a wide array of cationic compounds, including neuropeptides and certain drugs.[1][2] This activation can lead to pseudo-allergic reactions and contribute to the pathophysiology of various inflammatory and skin disorders. Consequently, the development of potent and selective MrgX2 antagonists is a promising therapeutic strategy for these conditions.[3][4] This guide focuses on the validation of a representative potent antagonist, herein referred to as "this compound," and compares its activity with other published small-molecule inhibitors.
Performance Comparison of MrgX2 Antagonists
The efficacy of MrgX2 antagonists is primarily determined by their ability to inhibit agonist-induced mast cell degranulation and the underlying signaling pathways. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different antagonists.
Quantitative Comparison of Antagonist Potency
The following table summarizes the inhibitory potency of this compound and other known antagonists on agonist-induced degranulation in primary human mast cells.
| Antagonist | Agonist | Assay | IC50 (nM) | Cell Type | Reference |
| This compound (Representative) | Substance P | Tryptase Release | 0.42 | Primary Human Skin Mast Cells | [3] |
| Compound B (GSK) | Substance P | Tryptase Release | 0.42 | Primary Human Skin Mast Cells | [3] |
| C9 | Substance P | β-hexosaminidase Release | ~300 | RBL-2H3-MRGPRX2 cells | [5] |
| EP262 | Multiple Agonists | Degranulation | High Potency | Primary Human Skin Mast Cells | [6] |
Qualitative Feature Comparison
| Feature | This compound (Representative) | Compound B (GSK) | C9 |
| Oral Activity | Yes | Yes | Not Reported |
| Selectivity | Selective for MrgX2 | Selective for MrgX2 | Selective for MrgX2 over MrgprB2 and FcεRI |
| Mechanism | Antagonist | Antagonist | Inverse Agonist |
Key Experimental Protocols
Accurate validation of MrgX2 antagonists relies on robust and reproducible experimental protocols. The following sections detail the methodologies for culturing primary human mast cells and performing key functional assays.
Culture of Primary Human Mast Cells from Peripheral Blood
This protocol describes the generation of mature and functional human mast cells from CD34+ progenitor cells isolated from peripheral blood.[7][8]
Materials:
-
Human peripheral blood
-
CD34 MicroBead Kit (Miltenyi Biotec)
-
IMDM (Iscove's Modified Dulbecco's Medium)[8]
-
Recombinant human Stem Cell Factor (rhSCF)
-
Recombinant human IL-6 (rhIL-6)
-
Recombinant human IL-3 (rhIL-3)[9]
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS)
Procedure:
-
Isolate CD34+ hematopoietic progenitor cells from peripheral blood using magnetic cell sorting according to the manufacturer's instructions.
-
Resuspend the isolated CD34+ cells in a complete culture medium consisting of IMDM supplemented with 100 ng/mL rhSCF, 50 ng/mL rhIL-6, 30 ng/mL rhIL-3, 10% FBS, and 1% Penicillin-Streptomycin.[8][9] IL-3 is only used during the first week of culture.[9]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After the first week, continue the culture in a medium containing only rhSCF and rhIL-6.
-
Perform a half-media change weekly. Mature mast cells are typically obtained after 7-10 weeks of culture.[9]
-
The purity of the mast cell culture can be assessed by flow cytometry for the surface expression of Kit (CD117) and FcεRI.[10]
Mast Cell Degranulation (β-hexosaminidase) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.[11][12]
Materials:
-
Cultured primary human mast cells
-
HEPES buffer with 0.04% BSA[13]
-
MrgX2 agonist (e.g., Substance P)
-
MrgX2 antagonist (e.g., this compound)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution[12]
-
0.1% Triton X-100 lysis buffer[13]
-
Stop solution (0.4 M Glycine, pH 10.7)[13]
-
96-well V-bottom and flat-bottom plates
Procedure:
-
Wash the cultured mast cells three times with HEPES buffer.[11]
-
Resuspend the cells in HEPES buffer and seed 5,000-10,000 cells per well into a 96-well V-bottom plate.[11]
-
Pre-incubate the cells with varying concentrations of the MrgX2 antagonist for 5-10 minutes at 37°C.[11]
-
Add the MrgX2 agonist to induce degranulation and incubate for 30 minutes at 37°C.[5]
-
Stop the reaction by centrifuging the plate at 450 x g for 5 minutes at 4°C.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate containing 100 µL of pNAG solution.[13]
-
To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate with 150 µL of 0.1% Triton X-100.[13] Transfer 50 µL of the lysate to another pNAG plate.[13]
-
Incubate the pNAG plates for 90 minutes at 37°C.[13]
-
Stop the enzymatic reaction by adding 50 µL of the stop solution to each well.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[12]
-
Calculate the percentage of degranulation as: [(Absorbance of supernatant - Absorbance of blank) / (Absorbance of lysate - Absorbance of blank)] x 100.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon MrgX2 activation using the ratiometric fluorescent indicator Fura-2 AM.[14][15]
Materials:
-
Cultured primary human mast cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
MrgX2 agonist and antagonist
-
Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Load the mast cells with 1-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at room temperature or 37°C in the dark.[14][16]
-
Wash the cells twice with HBSS to remove extracellular dye.[15]
-
Allow the cells to de-esterify the Fura-2 AM for at least 5 minutes.[14]
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the MrgX2 antagonist and incubate for the desired time.
-
Add the MrgX2 agonist and continuously record the fluorescence ratio (F340/F380) to monitor the change in intracellular calcium concentration.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate the MrgX2 signaling pathway, the experimental workflow for antagonist validation, and the logical framework for comparing different antagonists.
Caption: MrgX2 receptor signaling cascade in human mast cells.
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escientpharma.com [escientpharma.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Growth of Human Mast Cells from Bone Marrow and Peripheral Blood-Derived CD34+ Pluripotent Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 13. abmgood.com [abmgood.com]
- 14. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]
- 15. brainvta.tech [brainvta.tech]
- 16. ionbiosciences.com [ionbiosciences.com]
A Head-to-Head Comparison of Small Molecule MrgprX2 Inhibitors for Researchers
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in various inflammatory and allergic diseases.[1][2] This has spurred the development of small molecule inhibitors targeting MrgprX2 as a promising therapeutic strategy. This guide provides a detailed comparison of publicly disclosed small molecule MrgprX2 inhibitors, supported by experimental data to aid researchers and drug development professionals in this field.
Quantitative Comparison of MrgprX2 Inhibitors
The following table summarizes the in vitro potency of several small molecule MrgprX2 inhibitors. It is important to note that direct comparison of potencies should be approached with caution due to variations in experimental conditions, such as cell types, agonists, and assay formats used across different studies.
| Compound | Assay Type | Cell Line | Agonist | IC50 | Source |
| Compound A | β-hexosaminidase release | LAD2 | Cortistatin 14 | 22.8 nM | |
| β-hexosaminidase release | LAD2 | Substance P | 32.4 nM | ||
| Compound B | β-hexosaminidase release | LAD2 | Cortistatin 14 | 1.0 nM | |
| β-hexosaminidase release | LAD2 | Substance P | 1.8 nM | ||
| Tryptase release | Human skin mast cells | Substance P | 0.42 nM | ||
| C9 | β-hexosaminidase release | RBL-MRGPRX2 | Substance P, PAMP-12, Rocuronium | ~300 nM | [3] |
| Calcium mobilization | HEK293-MRGPRX2 | ZINC-3573 | Ki = 43 nM | [3] | |
| C9-6 | Calcium mobilization | HEK293-MRGPRX2 | ZINC-3573 | Ki = 58 nM | [3] |
| Unnamed Small Molecules | β-hexosaminidase, calcium flux, chemokine synthesis | LAD2, HTLA | - | 5-21 µM | [4] |
| Compound 1 | Calcium mobilization, degranulation | HEK293-MRGPRX2 | Substance P | ~2 µM | [3] |
| Compound 2 | Calcium mobilization, degranulation | HEK293-MRGPRX2 | Substance P | ~2 µM | [3] |
MrgprX2 Signaling Pathway and Inhibition
MrgprX2 is a G protein-coupled receptor (GPCR) that, upon activation by various ligands, initiates a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators.[5][6] The primary signaling pathway involves the activation of Gαq, which in turn activates phospholipase Cβ (PLCβ).[6][7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to the degranulation of mast cells and the release of histamine, tryptase, and other pro-inflammatory mediators.[7] Additionally, MrgprX2 activation can also involve Gαi and β-arrestin pathways, contributing to chemotaxis and receptor internalization, respectively.[7]
Caption: MrgprX2 signaling cascade and point of inhibition.
Experimental Protocols for Inhibitor Characterization
The evaluation of small molecule MrgprX2 inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Calcium Mobilization Assay
This assay is a primary screening method to identify compounds that block MrgprX2-mediated intracellular calcium release.
-
Cell Line: HEK293 cells stably overexpressing human MrgprX2 (HEK293-MRGPRX2).
-
Protocol:
-
Seed HEK293-MRGPRX2 cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test inhibitor at various concentrations and incubate for a specified period.
-
Stimulate the cells with a known MrgprX2 agonist (e.g., Substance P, Cortistatin 14) at its EC80 concentration.
-
Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This functional assay measures the ability of an inhibitor to prevent the release of granular contents from mast cells.
-
Cell Line: Human mast cell line (LAD2) or primary human skin mast cells.
-
Protocol:
-
Plate LAD2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for 30 minutes.
-
Stimulate degranulation with an MrgprX2 agonist (e.g., Compound 48/80, Substance P).
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add a substrate for β-hexosaminidase (e.g., p-NAG) and incubate.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Express the results as a percentage of the total β-hexosaminidase release and calculate the IC50.
-
In Vivo Models
In vivo studies are crucial to assess the efficacy and pharmacokinetic/pharmacodynamic properties of the inhibitors.
-
Animal Model: Humanized MRGPRX2 knock-in mice are often used as many inhibitors show species selectivity.
-
Protocol (Agonist-Induced Skin Vascular Permeability):
-
Administer the test inhibitor to the mice (e.g., orally).
-
After a specific time, inject an MrgprX2 agonist intradermally into the ear or paw.
-
Inject a dye (e.g., Evans blue) intravenously.
-
After a set period, sacrifice the animals and excise the tissue.
-
Extract the dye from the tissue and quantify it spectrophotometrically to assess vascular leakage as a measure of mast cell degranulation.
-
Caption: Typical workflow for MrgprX2 inhibitor discovery.
This guide provides a foundational overview for researchers interested in the rapidly evolving field of MrgprX2 inhibitors. The provided data and protocols serve as a starting point for the evaluation and development of novel therapeutics for mast cell-mediated diseases.
References
- 1. escientpharma.com [escientpharma.com]
- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Mrgx2 Antagonist-1 and Other MRGPRX2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of Mrgx2 antagonist-1 against other known Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists. The data presented is compiled from publicly available research and patent literature, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to MRGPRX2 and its Antagonism
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and is implicated in a variety of physiological and pathological processes, including allergic and inflammatory reactions, neurogenic inflammation, and adverse drug reactions.[1][2] The development of potent and selective MRGPRX2 antagonists is a promising therapeutic strategy for conditions such as chronic urticaria, atopic dermatitis, and other mast cell-driven diseases.[1][2] This guide focuses on "this compound," a novel compound identified in patent literature, and compares its characteristics with other well-documented MRGPRX2 antagonists.
Performance Data of MRGPRX2 Antagonists
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data is collated from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Potency of MRGPRX2 Antagonists
| Antagonist | Assay Type | Cell Line | Agonist | pIC50 | IC50 (nM) | Source |
| This compound (related compound) | FLIPR Ca2+ Assay | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | 8.6 | ~2.5 | |
| Degranulation Assay | LAD2 cells | Substance P | 9.1 | ~0.8 | ||
| QWF | Substance P Binding Inhibition | - | Substance P | - | 90,000 | |
| Compound A | FLIPR Ca2+ Assay | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | - | 50 | [3] |
| Degranulation Assay | LAD2 cells | Cortistatin-14 | - | 22.8 | [3] | |
| Degranulation Assay | LAD2 cells | Substance P | - | 32.4 | [3] | |
| Compound B | FLIPR Ca2+ Assay | HEK293-MRGPRX2/Gα15 | Cortistatin-14 | - | 2.9 | [3] |
| Degranulation Assay | LAD2 cells | Cortistatin-14 | - | 1.0 | [3] | |
| Degranulation Assay | LAD2 cells | Substance P | - | 1.8 | [3] | |
| Tryptase Release Assay | Human Skin Mast Cells | Substance P | 9.38 | 0.42 | [3] | |
| C9 | Degranulation Assay | RBL-MRGPRX2 | Substance P, PAMP-12, Rocuronium | - | ~300 | [1] |
| Ca2+ Mobilization Assay | HEK293-MRGPRX2 | ZINC-3573 | - | Ki = 43 | [1] |
Table 2: Specificity of MRGPRX2 Antagonists
| Antagonist | Specificity Notes | Source |
| This compound | Developed by GSK; patent suggests use for MRGPRX2-mediated diseases.[2][4] | [2][4] |
| QWF | Also a Substance P (NK-1 receptor) antagonist. | |
| Compound A & B | No agonist activity detected up to 50 µM. No effect on C3a-stimulated degranulation.[3] Compound B is orally bioavailable.[3] | [3] |
| C9 | Inverse agonist. Inhibits basal G protein activation. No effect on FcεRI-mediated degranulation or on the mouse ortholog MrgprB2.[1][5] | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FLIPR Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation or inhibition.
Protocol:
-
Cell Culture: HEK293 cells stably co-expressing human MRGPRX2 and a promiscuous G-protein subunit like Gα15 are cultured in a 96-well plate.[6][7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[8]
-
Antagonist Addition: The antagonist of interest is added to the wells at various concentrations and incubated for a defined period.
-
Agonist Stimulation: An MRGPRX2 agonist (e.g., Cortistatin-14) is added to the wells.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.[6][7]
-
Data Analysis: The IC50 values are calculated from the dose-response curves of the antagonist's inhibition of the agonist-induced calcium signal.
Mast Cell Degranulation Assays
Mast cell degranulation can be quantified by measuring the release of granular components like β-hexosaminidase or histamine (B1213489), or by detecting the surface expression of lysosomal markers such as CD63 and CD107a.
1. β-Hexosaminidase Release Assay
Protocol:
-
Cell Culture and Sensitization (if required): A human mast cell line (e.g., LAD2) or primary mast cells are cultured in a 96-well plate.[9]
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: An MRGPRX2 agonist (e.g., Substance P) is added to induce degranulation.
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.[10]
-
Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped with a high pH solution.[11][12]
-
Absorbance Reading: The absorbance of the colored product is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content of lysed cells.[9]
2. Histamine Release Assay
Protocol:
-
Cell Stimulation: Similar to the β-hexosaminidase assay, mast cells are pre-treated with the antagonist and then stimulated with an agonist.
-
Supernatant Collection: The supernatant containing released histamine is collected.
-
Histamine Quantification: Histamine levels are measured using a competitive enzyme immunoassay (EIA) or a fluorometric assay.[13][14][15]
3. Flow Cytometry for CD63/CD107a Expression
Protocol:
-
Cell Stimulation: Mast cells are treated as described above.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies against CD63 and/or CD107a, which are translocated to the cell surface upon degranulation.[16][17][18]
-
Flow Cytometry Analysis: The percentage of cells expressing these markers is quantified using a flow cytometer.[16][17][18]
Visualizations
MRGPRX2 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by MRGPRX2 activation, which is the target of the compared antagonists.
Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.
Experimental Workflow for Antagonist Specificity Analysis
This diagram outlines a typical workflow to assess the specificity of a novel MRGPRX2 antagonist.
Caption: Workflow for characterizing the specificity of a new MRGPRX2 antagonist.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022073904A1 - Mrgx2 antagonists - Google Patents [patents.google.com]
- 5. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to desensitize human and murine mast... [experts.mcmaster.ca]
- 17. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]
- 18. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of MrgX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory diseases.[1][2][3] Consequently, the development of potent and selective MrgX2 antagonists is a key focus for therapeutic intervention. This guide provides an objective comparison of the in vitro and in vivo efficacy of representative MrgX2 antagonists, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these promising compounds.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of several notable MrgX2 antagonists, providing a clear comparison of their potencies.
Table 1: In Vitro Efficacy of MrgX2 Antagonists
| Antagonist | Assay Type | Cell Line/Primary Cells | Agonist | IC50 | Reference |
| Compound B | Mast Cell Degranulation | Human Skin Mast Cells | Substance P | 0.42 nM | [4] |
| Compound B | Calcium Flux | HEK293-hMrgX2 | Cortistatin-14 | 2.9 nM | [4] |
| Compound A | Calcium Flux | HEK293-hMrgX2 | Cortistatin-14 | 50 nM | [4] |
| C9 | Mast Cell Degranulation | RBL-MrgX2 | Substance P | ~0.3 µM | [5] |
| Unnamed Antagonist | β-hexosaminidase release | LAD2 cells | - | <100 nM | [6] |
| Unnamed Antagonists | β-hexosaminidase, calcium flux, chemokine synthesis | LAD-2 cells, HTLA cells | - | 5-21 µM | [3] |
Table 2: In Vivo Efficacy of MrgX2 Antagonists
| Antagonist | Animal Model | Agonist | Route of Administration | Key Finding | Reference |
| Compound B | Human MrgX2 Knock-in Mice | Compound 48/80 | Oral | Completely antagonized agonist-mediated activation of peritoneal mast cells at 100 nM. | [4] |
| Liquiritin (LQ) | Mouse Model of PCA | - | Hind paw injection | Dose-dependent suppression of swelling and vasodilation. | [7] |
| Osthole | Mice | Substance P, C48/80, LL-37 | - | Attenuated early and late phases of mast cell activation and allergic inflammation. | [7] |
| Unnamed Antagonists | Mouse model of acute allergy and systemic anaphylaxis | - | - | Effectively blocks acute, systemic allergic reactions and inflammation. | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MrgX2 signaling pathway and a typical experimental workflow.
Caption: MrgX2 signaling pathway leading to mast cell degranulation and its inhibition by an antagonist.
Caption: General experimental workflow for evaluating MrgX2 antagonist efficacy in vitro and in vivo.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of MrgX2 antagonists.
In Vitro: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Preparation:
-
Antagonist and Agonist Treatment:
-
50 µL of the cell suspension is added to each well of a 96-well plate.
-
Cells are pre-incubated with varying concentrations of the MrgX2 antagonist (or vehicle control) for 30 minutes at 37°C.[10]
-
Degranulation is induced by adding an MrgX2 agonist (e.g., Substance P, Compound 48/80) at a predetermined EC80 concentration and incubating for another 30 minutes at 37°C.[4]
-
-
Quantification of β-hexosaminidase:
-
The plate is centrifuged to pellet the cells.
-
Aliquots of the supernatant are transferred to a new plate.
-
To measure total β-hexosaminidase release, cells in control wells are lysed with 0.1% Triton X-100.[5]
-
A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to all wells, and the plate is incubated for 60-90 minutes at 37°C.[10][11]
-
The reaction is stopped, and the absorbance is read at 405 nm.[11]
-
-
Data Analysis:
-
The percentage of β-hexosaminidase release is calculated relative to the total release from lysed cells.
-
IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
-
In Vitro: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in MrgX2 signaling.
-
Cell Preparation and Dye Loading:
-
HEK293 cells stably expressing human MrgX2 are seeded in a 96-well black-wall, clear-bottom plate.[12]
-
The next day, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) in a buffer solution for 30-60 minutes at 37°C in the dark.[13][14]
-
-
Measurement of Calcium Flux:
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR).[15]
-
Baseline fluorescence is recorded.
-
The MrgX2 antagonist is added at various concentrations, and the fluorescence is monitored.
-
After a short incubation, an MrgX2 agonist is added to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.[12]
-
-
Data Analysis:
-
The increase in fluorescence over baseline is calculated to determine the calcium response.
-
The inhibitory effect of the antagonist is quantified, and IC50 values are calculated from concentration-response curves.
-
In Vivo: Mouse Model of MrgX2-Mediated Paw Edema
This model assesses the ability of an antagonist to inhibit agonist-induced vascular permeability, a hallmark of the inflammatory response.
-
Animals:
-
Mice with a humanized MrgX2 receptor (knock-in mice) are used to ensure the relevance of the findings to human physiology.[4]
-
-
Antagonist and Agonist Administration:
-
Measurement of Edema:
-
Paw swelling is measured at various time points after the agonist challenge using a plethysmometer or calipers.
-
In some protocols, a vascular tracer dye (e.g., Evans blue) is injected intravenously prior to the agonist challenge to quantify plasma extravasation into the paw tissue.
-
-
Data Analysis:
-
The change in paw volume or the amount of extravasated dye is compared between antagonist-treated and vehicle-treated groups.
-
The dose-dependent inhibitory effect of the antagonist is determined.
-
Conclusion
The data presented in this guide demonstrate that MrgX2 antagonists potently inhibit mast cell activation both in vitro and in vivo. The in vitro assays, such as mast cell degranulation and calcium flux, are essential for determining the potency and mechanism of action of these compounds. The in vivo models provide crucial evidence of their therapeutic potential in mitigating MrgX2-driven inflammatory responses. This comparative guide serves as a valuable resource for researchers in the field, facilitating the selection and evaluation of MrgX2 antagonists for further development as novel therapeutics for a range of mast cell-mediated diseases.
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 6. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 7. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 9. criver.com [criver.com]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmgood.com [abmgood.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bu.edu [bu.edu]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
A Comparative Guide: Mrgx2 Antagonist-1 Versus NK-1 Receptor Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mrgx2 antagonist-1 and neurokinin-1 (NK-1) receptor antagonists, focusing on their performance in preclinical models. The information is intended to assist researchers in selecting the appropriate tool compounds for investigating inflammatory and sensory processes.
Introduction
Both the Mas-related G protein-coupled receptor X2 (MRGPRX2 or Mrgx2) and the neurokinin-1 (NK-1) receptor are key players in neuro-inflammatory pathways, particularly those involving mast cell activation and sensory neuron signaling. Their shared endogenous ligand, Substance P, has historically made it challenging to delineate their individual contributions to pathophysiology. However, the development of selective antagonists for each receptor now allows for more precise investigation. This guide compares a representative potent Mrgx2 antagonist, referred to here as "this compound" (based on publicly available data for potent, selective tool compounds), with established NK-1 receptor antagonists.
Mechanism of Action and Signaling Pathways
Mrgx2 Receptor:
Mrgx2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons.[1][2] Its activation by various ligands, including neuropeptides like Substance P and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and tryptase.[1][3][4] This process is independent of the classical IgE-mediated allergic pathway. The signaling cascade initiated by Mrgx2 activation involves the coupling to Gαq/11 and Gαi proteins, leading to intracellular calcium mobilization and activation of downstream pathways like PLC-γ, ERK1/2, and Akt.[5][6]
NK-1 Receptor:
The NK-1 receptor, another GPCR, is the preferred receptor for Substance P and is widely distributed in the central and peripheral nervous systems.[7][8] Its activation is implicated in pain transmission, emesis, and inflammation.[9][10] Upon Substance P binding, the NK-1 receptor primarily couples to Gαq/11, activating phospholipase C and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and protein kinase C (PKC) activation.[11]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of representative Mrgx2 and NK-1 receptor antagonists. For this guide, "this compound" data is represented by the well-characterized "Compound B" from recent literature, while Aprepitant and Vofopitant (B1662534) are used as examples of NK-1 receptor antagonists.
Table 1: In Vitro Potency (IC50/Ki in nM)
| Compound | Target | Assay Type | Agonist | Cell Type | IC50 / Ki (nM) | Reference(s) |
| Mrgx2 Antagonist (Compound B) | Mrgx2 | Mast Cell Degranulation (Tryptase) | Substance P | Human Skin Mast Cells | 0.42 | [12][13] |
| Mrgx2 Antagonist (Compound B) | Mrgx2 | Mast Cell Degranulation (β-hexosaminidase) | Substance P | LAD2 Mast Cells | 1.8 | [3][12] |
| Mrgx2 Antagonist (Compound B) | Mrgx2 | Mast Cell Degranulation (β-hexosaminidase) | Cortistatin 14 | LAD2 Mast Cells | 1.0 | [3] |
| Aprepitant | NK-1 | Receptor Binding | N/A | Human NK-1 | 0.1 (IC50) | [14] |
| Vofopitant | NK-1 | Receptor Binding | N/A | Human NK-1 | 0.03 (Ki) | [15] |
Table 2: Selectivity and Off-Target Effects
| Compound | Primary Target | Off-Target | Assay | Result | Key Finding | Reference(s) |
| Mrgx2 Antagonist (Compound B) | Mrgx2 | NK-1 Receptor | Mast Cell Degranulation | Inactive | Selective for Mrgx2 over NK-1. | [12][16] |
| Mrgx2 Antagonist (Compound B) | Mrgx2 | Panel of 19 GPCRs | Cellular Assays | Inactive | High selectivity across a broad GPCR panel. | [12][16] |
| Vofopitant | NK-1 | Mrgx2 | Mast Cell Degranulation (Substance P) | No effect | Does not inhibit Substance P-induced degranulation via Mrgx2. | [12][13][17] |
| Vofopitant | NK-1 | NK-2, NK-3 | Receptor Binding | >10,000 nM (IC50) | Highly selective for NK-1 over other neurokinin receptors. | [15] |
| Aprepitant | NK-1 | 5-HT3, Dopamine, Corticosteroid Receptors | Receptor Binding | Minimal affinity | Selective for NK-1 over other key emesis-related receptors. | [18] |
Comparative Experimental Data
A critical experiment directly compared the ability of an Mrgx2 antagonist and an NK-1 receptor antagonist to block Substance P-induced mast cell degranulation.
Finding: In a study using the human mast cell line LAD2, the potent Mrgx2 antagonist "Compound B" effectively inhibited Substance P-induced degranulation with an IC50 of 1.8 nM. In contrast, the potent NK-1 receptor antagonist vofopitant had no inhibitory effect on this response.[12][13][17]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured in appropriate media.[19]
-
Assay Procedure:
-
Cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer with 0.1% BSA).
-
50 µL of the cell suspension is added to each well of a 96-well plate.
-
Cells are pre-incubated with varying concentrations of the antagonist (Mrgx2 antagonist or NK-1 antagonist) or vehicle for 5-10 minutes at 37°C.[19]
-
Cells are then stimulated with an agonist (e.g., Substance P) for 30 minutes at 37°C.
-
To determine the total cellular β-hexosaminidase content, a parallel set of cells is lysed with 0.1% Triton X-100.
-
The plate is centrifuged to pellet the cells, and the supernatant is collected.
-
An aliquot of the supernatant (and the lysate for total content) is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The reaction is stopped, and the absorbance is read at 405 nm.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the absorbance of the total cell lysate, multiplied by 100. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist.
2. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Preparation: HEK293 cells stably expressing the receptor of interest (Mrgx2 or NK-1) are plated in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established.
-
The antagonist at various concentrations is added to the wells.
-
After a short incubation period, the agonist (e.g., Substance P) is added, and the change in fluorescence intensity is monitored in real-time.
-
-
Data Analysis: The increase in fluorescence over baseline indicates calcium mobilization. The inhibitory effect of the antagonist is used to calculate an IC50 value.
Summary and Recommendations
| Feature | This compound (e.g., Compound B) | NK-1 Receptor Antagonists (e.g., Aprepitant, Vofopitant) |
| Primary Target | Mrgx2 (Mas-related G protein-coupled receptor X2) | NK-1 (Neurokinin-1) Receptor |
| Effect on Mast Cell Degranulation (Substance P-induced) | Potent inhibition (sub-nanomolar to low nanomolar IC50)[12][13] | No inhibition[12][17] |
| Selectivity | High selectivity over NK-1 and a broad panel of other GPCRs[12][16] | High selectivity for NK-1 over NK-2, NK-3, and other receptors[15] |
| Primary Therapeutic Potential | Mast cell-mediated inflammatory and pruritic skin disorders (e.g., chronic urticaria), neurogenic inflammation[4][20] | Chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV)[1][8][21] |
| Key Differentiator | Directly blocks the IgE-independent pathway of mast cell activation by neuropeptides and other secretagogues. | Blocks the effects of Substance P primarily in the central and peripheral nervous systems related to emesis and pain.[7][10] |
Recommendations for Researchers:
-
To study Substance P-induced mast cell degranulation and its role in conditions like chronic urticaria or atopic dermatitis, a selective Mrgx2 antagonist is the appropriate tool. NK-1 receptor antagonists will not be effective in these assays.[12][17]
-
To investigate the role of Substance P in central nervous system-mediated processes like emesis or certain pain models, a selective NK-1 receptor antagonist is the tool of choice.
-
When interpreting historical studies that used NK-1 receptor antagonists in inflammatory models, particularly in rodents, it is important to consider potential off-target effects on the murine Mrgx2 ortholog, Mrgprb2.
This guide provides a framework for understanding the distinct pharmacological profiles of Mrgx2 and NK-1 receptor antagonists. The selection of the appropriate antagonist is critical for the accurate interpretation of experimental results and for advancing our understanding of neuro-inflammatory diseases.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. MRGX2 Receptor Antagonists - Technology [provendis.info]
- 3. mdnewsline.com [mdnewsline.com]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy MrgprX2 antagonist-1 [smolecule.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Sapphire North America [sapphire-usa.com]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escientpharma.com [escientpharma.com]
- 21. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Mrgx2 Antagonist-1 Cross-Reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of Mrgx2 antagonist-1 and other representative Mrgx2 antagonists with a panel of G-protein coupled receptors (GPCRs). Understanding the selectivity of Mrgx2 antagonists is critical for assessing their therapeutic potential and minimizing off-target effects in drug development. While comprehensive public data for the specific compound designated "this compound" (CAS 2642162-06-7) is limited, this guide synthesizes available information on highly selective and well-characterized Mrgx2 antagonists to provide a representative analysis.
Introduction to Mrgx2 and its Antagonists
Mas-related G-protein coupled receptor X2 (Mrgx2), and its human ortholog MRGPRX2, is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including pseudo-allergic drug reactions, neurogenic inflammation, and itch. The development of selective Mrgx2 antagonists is a promising therapeutic strategy for treating conditions such as chronic urticaria, atopic dermatitis, and other mast cell-driven disorders. An ideal antagonist should exhibit high potency for Mrgx2 while demonstrating minimal interaction with other GPCRs to avoid unwanted side effects.
Comparative Selectivity Profile
The following table summarizes the selectivity data for representative Mrgx2 antagonists against other GPCRs. The data has been compiled from various studies and showcases the high selectivity of modern Mrgx2 inhibitors. It is important to note that the term "this compound" is often used for a research chemical described in patent WO2021092264A1, for which a detailed public selectivity panel is not available.[1][2][3][4][5] Therefore, data for other well-characterized antagonists are presented.
| Antagonist | Target GPCR | Family | Activity (IC50/Ki) | Cross-Reactivity | Reference |
| Compound C9 | MRGPRX2 | Mas-related GPCR | ~0.3 µM (IC50) | - | [6] |
| Neurokinin-1 Receptor (NK1R) | Tachykinin Receptor | No antagonist activity | Highly Selective | [6] | |
| MRGPRX4 | Mas-related GPCR | No antagonist activity | Highly Selective | [6] | |
| PSB-172656 | MRGPRX2 | Mas-related GPCR | 0.142 nM (Ki) | - | [6] |
| MRGPRX1 | Mas-related GPCR | >10 µM (Inactive) | Highly Selective | [6] | |
| MRGPRX3 | Mas-related GPCR | >10 µM (Inactive) | Highly Selective | [6] | |
| MRGPRX4 | Mas-related GPCR | >10 µM (Inactive) | Highly Selective | [6] | |
| Compound B | MRGPRX2 | Mas-related GPCR | 0.42 nM (IC50) | - | [1][2][7] |
| Animal Orthologs | Mas-related GPCR | Inactive | Human Specific | [8] |
Signaling Pathways and Experimental Workflows
To assess the selectivity of Mrgx2 antagonists, specific signaling pathways are interrogated, and robust experimental workflows are employed.
Mrgx2 Signaling Pathway
Activation of Mrgx2 by an agonist initiates a signaling cascade involving Gαq and Gαi proteins. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration, which triggers mast cell degranulation.
Caption: Simplified Mrgx2 signaling pathway leading to mast cell degranulation.
Experimental Workflow for GPCR Antagonist Selectivity Screening
A typical workflow to determine the selectivity of a compound like this compound involves a primary screen followed by comprehensive profiling against a panel of GPCRs.
Caption: A standard workflow for determining the selectivity profile of a GPCR antagonist.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist cross-reactivity.
Calcium Mobilization Assay for Antagonist Screening
This functional assay is widely used to determine the potency of antagonists for Gq-coupled GPCRs like Mrgx2.[9][10][11][12][13]
Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target GPCR.
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., MRGPRX2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well or 384-well black, clear-bottom assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Mrgx2 agonist (e.g., Substance P, Compound 48/80).
-
Test antagonist (e.g., this compound).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plates at an appropriate density and incubate overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist in assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Calcium Measurement: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, add the agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition by the antagonist at each concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Competition Binding Assay
This assay directly measures the binding of a compound to the receptor and is used to determine the binding affinity (Ki) of an unlabeled antagonist.[14][15][16][17]
Objective: To determine the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the GPCR of interest.
-
Radiolabeled ligand specific for the GPCR (e.g., [3H]-Substance P).
-
Unlabeled test antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and a range of concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The antagonist will displace the radioligand, leading to a decrease in the measured signal. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The available data on well-characterized Mrgx2 antagonists like Compound C9, PSB-172656, and Compound B demonstrate that it is possible to develop highly potent and selective inhibitors of this receptor. These compounds show minimal to no activity at other tested GPCRs, including closely related Mrgx family members and other receptors that are common off-targets. While a comprehensive public selectivity profile for "this compound" is not available, its development within a context that emphasizes selectivity suggests it is likely to have a favorable cross-reactivity profile. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the selectivity of their compounds of interest, ensuring a more thorough understanding of their pharmacological properties and advancing the development of safer and more effective therapies targeting Mrgx2.
References
- 1. WO2021092264A1 - MrgprX2 ANTAGONISTS AND USES THEREOF - Google Patents [patents.google.com]
- 2. MrgprX2 antagonist-1 - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MrgprX2 antagonist-1 2642162-06-7 | MCE [medchemexpress.cn]
- 6. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
Evaluating the Potency of Different MrgX2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G-protein coupled receptor X2 (MrgX2) has emerged as a critical target in the fields of immunology and pharmacology. Predominantly expressed on mast cells and sensory neurons, MrgX2 plays a pivotal role in IgE-independent allergic and inflammatory responses. Its activation by a wide range of ligands, including neuropeptides, host defense peptides, and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators. Consequently, the development of potent and selective MrgX2 antagonists is a key strategy for novel therapeutics aimed at a variety of mast cell-mediated diseases, such as chronic urticaria, atopic dermatitis, and other inflammatory conditions.[1][2][3][4][5][6][7][8]
This guide provides an objective comparison of the potency of several notable MrgX2 antagonists, supported by experimental data from peer-reviewed studies and patent literature. Detailed methodologies for the key experiments are also provided to aid in the replication and validation of these findings.
Comparative Potency of MrgX2 Antagonists
The potency of an antagonist is a crucial determinant of its potential therapeutic efficacy. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)), where a lower IC50 or a higher pIC50 value indicates greater potency. The following table summarizes the reported potencies of several MrgX2 antagonists against various agonists in different cellular assays.
| Antagonist | Agonist | Assay System | Potency (IC50 / pIC50) | Source |
| EVO756 | Ciprofloxacin | MRGPRX2-transfected CHO cells | IC50: 16.6 nM | |
| C48/80 | MRGPRX2-transfected CHO cells | IC50: 6.67 nM | ||
| Substance P | MRGPRX2-transfected CHO cells | IC50: 5.25 nM | ||
| PAMP-12 | MRGPRX2-transfected CHO cells | IC50: 9.2 nM | ||
| Icatibant | MRGPRX2-transfected CHO cells | IC50: 12.9 nM | ||
| Substance P | LAD2 human mast cells | IC50: 27 nM | ||
| Substance P | ROSA human mast cells | IC50: 3.6 nM | ||
| LL-37 | ROSA human mast cells | IC50: 7 nM | ||
| Cortistatin-14 | ROSA human mast cells | IC50: 7.6 nM | ||
| Cortistatin-14 | Primary human mast cells | IC50: 15.1 nM | ||
| Substance P | Primary human mast cells | IC50: 12.5 nM | ||
| Codeine | Primary human mast cells | IC50: 22.7 nM | ||
| GSK Antagonist [I] | Not specified | FLIPR assay | pIC50: 8.6 | [5] |
| Not specified | LAD2 cells | pIC50: 9.1 | [5] | |
| Compound A | Cortistatin-14 | HEK293 cells (MRGPRX2, Gα15) | Not specified | [9] |
| Substance P | LAD2 mast cells | IC50: 32.4 nM | [9] | |
| Compound B | Cortistatin-14 | HEK293 cells (MRGPRX2, Gα15) | Not specified | [9] |
| Substance P | LAD2 mast cells | IC50: 1.8 nM | [9] | |
| Substance P | Human skin mast cells (tryptase release) | IC50: 0.42 nM (pIC50: 9.38) | [9] | |
| EP262 | Various agonists | MRGPRX2-overexpressing cell lines, LAD2 mast cells, PSCMCs, primary human skin mast cells | Potent inhibitor | [10][11] |
Experimental Protocols
The evaluation of MrgX2 antagonist potency relies on robust and reproducible in vitro assays. The two most common methods are the calcium flux assay, often performed using a FLIPR® (Fluorometric Imaging Plate Reader) system, and the mast cell degranulation assay, which typically measures the release of β-hexosaminidase.
FLIPR® Tetra Calcium Flux Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration in cells engineered to express MrgX2.
Principle: MrgX2 activation leads to the mobilization of intracellular calcium stores. A calcium-sensitive fluorescent dye is loaded into the cells, and the change in fluorescence upon agonist stimulation in the presence and absence of the antagonist is measured.
General Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human MrgX2 in appropriate growth medium.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye-loading buffer.
-
Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer.
-
Add the antagonist solutions to the dye-loaded cell plates and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the MrgX2 agonist (e.g., Substance P, C48/80) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate into the FLIPR® Tetra instrument.
-
Initiate the assay, which involves adding the agonist to the wells and simultaneously measuring the fluorescence signal over time.
-
-
Data Analysis:
-
The fluorescence intensity change is proportional to the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay directly measures the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.[12][13][14][15]
Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. The enzymatic activity of the released β-hexosaminidase is measured using a colorimetric or fluorometric substrate.
General Protocol:
-
Cell Culture:
-
Culture a human mast cell line (e.g., LAD2, ROSA) or primary human mast cells in the appropriate cytokine-supplemented medium.
-
-
Cell Plating and Antagonist Incubation:
-
Wash the mast cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the MrgX2 antagonist and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the MrgX2 agonist (e.g., Substance P, LL-37) to the wells to induce degranulation.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzymatic Reaction:
-
To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with a detergent (e.g., Triton X-100).
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant samples and the cell lysates.
-
Incubate at 37°C to allow the enzyme to convert the substrate.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Determine the IC50 values of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: MrgX2 Signaling Pathway.
Caption: Experimental Workflow for MrgX2 Antagonist Potency Evaluation.
References
- 1. Evommune Presents Full Phase 2 Data for Oral MRGPRX2 Inhibitor EVO756 in Chronic Inducible Urticaria During Late-Breaker at EADV 2025 Congress - BioSpace [biospace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022073904A1 - Mrgx2 antagonists - Google Patents [patents.google.com]
- 5. GSK reports discovery of MRGPRX2 antagonists for mast cell diseases | BioWorld [bioworld.com]
- 6. escientpharma.com [escientpharma.com]
- 7. Novel Small Molecule MRGPRX2 Antagonists for the Treatment of Allergic Reactions - Technology Offerings (invention with patent) - Technologies and Products - HKU Technology Transfer Office / Versitech Ltd. [versitech.hku.hk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. escientpharma.com [escientpharma.com]
- 11. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP262, a First-in-Class Oral MRGPRX2 Antagonist for Mast Cell Mediated Disorders [businesswire.com]
- 12. abmgood.com [abmgood.com]
- 13. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MrgX2 Antagonist Binding Sites: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of antagonist binding sites on the Mas-related G protein-coupled receptor X2 (MrgX2), also known as MRGPRX2. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of the performance and binding mechanisms of various MrgX2 antagonists.
Introduction
MrgX2 has emerged as a critical therapeutic target for a range of mast cell-mediated inflammatory and pseudo-allergic reactions.[1][2] As a receptor for numerous cationic molecules, including neuropeptides and certain clinically used drugs, its activation can lead to mast cell degranulation and the release of inflammatory mediators.[1] Consequently, the development of potent and selective MrgX2 antagonists is of significant interest for the treatment of conditions such as chronic urticaria, atopic dermatitis, and drug hypersensitivity.[3][4] A key finding in the field is that antagonists and agonists likely bind to distinct sites on the receptor, with antagonists often exhibiting non-competitive or allosteric mechanisms of action.[5] This guide delves into the specifics of these antagonist binding sites, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of MrgX2 Antagonists
The following table summarizes the binding affinities and inhibitory concentrations of several notable MrgX2 antagonists. These values have been compiled from various in vitro studies and provide a basis for comparing their potency.
| Antagonist | Antagonist Type | Assay Type | Agonist | Cell Line | IC50 | Ki | Kd | Reference |
| Compound A | Small Molecule | β-hexosaminidase release | Substance P | LAD2 | 32.4 nM | [6] | ||
| Compound B | Small Molecule | β-hexosaminidase release | Substance P | LAD2 | 1.8 nM | [6] | ||
| Tryptase release | Substance P | Primary human skin mast cells | 0.42 nM | [6] | ||||
| C9 | Small Molecule | β-hexosaminidase release | Substance P, PAMP-12, Rocuronium | RBL-2H3-MrgX2 | ~300 nM | [1] | ||
| Calcium mobilization | ZINC-3573 | HEK293-MrgX2 | 43 nM | [1] | ||||
| C9-6 | Small Molecule | Calcium mobilization | ZINC-3573 | HEK293-MrgX2 | 58 nM | [1] | ||
| QWF | Tripeptide | Mast cell degranulation | Substance P | In vitro | 90 µM | [7][8] | ||
| Fisetin | Flavonoid | MrgprX2 | 2.02 µM | [9] | ||||
| Quercetin | Flavonoid | Calcium mobilization | C48/80 | LAD2 | Low µM range | [10] |
Comparative Analysis of Antagonist Binding Sites
Structural and computational studies, including cryo-electron microscopy (cryo-EM) of agonist-bound MrgX2 and molecular docking simulations, have provided valuable insights into the distinct binding sites of agonists and antagonists.[5][7][8][9]
Agonist Binding Pocket: Agonists, such as the peptide cortistatin-14 (B8083240) and the small molecule ZINC-3573, bind to a shallow, solvent-exposed pocket near the extracellular loops.[7][8] This pocket is characterized by key negatively charged residues, including E164 and D184, which are crucial for the recognition of cationic agonists.[8] Mutagenesis studies have confirmed that mutating these residues to disrupt the charge interactions significantly impairs agonist-induced receptor activation.[8]
Antagonist Binding Pocket: In contrast, antagonists are proposed to bind to a separate, allosteric site.[5] A combined approach using cell membrane chromatography (CMC) and molecular dynamics (MD) simulations has indicated that antagonists predominantly interact with amino acid residues within transmembrane domain 2 (TM2) and transmembrane domain 7 (TM7).[5] This distinct binding location explains the observed non-competitive inhibition by several antagonists, where they can inhibit agonist-induced signaling without directly competing for the agonist binding site.
Molecular docking studies of various antagonists have further elucidated potential interactions within this putative allosteric pocket:
-
Osthole , a natural plant coumarin, is suggested to be an allosteric modulator of MrgX2.[11]
-
Imperatorin (IMP) and its derivatives have been analyzed through molecular docking, which suggests that the furanocoumarin ring of IMP blocks a pocket, while its side chain engages in π-π stacking with surrounding amino acids.[12] For the optimized derivative BER-5 , four π-π stackings with TRP248 and two hydrogen bonds with CYS168 are predicted to stabilize its binding.[12]
It is important to note that while these computational models provide a strong basis for understanding antagonist binding, a high-resolution experimental structure of an antagonist-bound MrgX2 is not yet publicly available. Such a structure would be invaluable for confirming these predictions and for guiding the rational design of next-generation antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Calcium Mobilization Assay
This assay is used to measure the ability of antagonists to inhibit agonist-induced intracellular calcium release, a primary signaling event following MrgX2 activation.
-
Cell Culture: HEK293 cells stably overexpressing human MrgX2 and a G-protein alpha subunit (e.g., Gα15) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for a specified time at 37°C.
-
Compound Addition: The MrgX2 antagonist being tested is added to the wells at various concentrations and pre-incubated.
-
Agonist Stimulation: An MrgX2 agonist (e.g., Cortistatin 14 or Substance P) is added at a concentration known to elicit a submaximal response (e.g., EC80).
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium concentration, are measured in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
-
Data Analysis: The IC50 value for the antagonist is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
2. β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, which serves as a marker for degranulation.
-
Cell Culture: A human mast cell line, such as LAD2, or primary human mast cells are used.
-
Cell Seeding: Cells are seeded into a 96-well plate.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgX2 antagonist for a short period (e.g., 5-30 minutes) at 37°C.
-
Agonist Stimulation: An MrgX2 agonist (e.g., Substance P, Compound 48/80) is added to induce degranulation, and the cells are incubated for 30-60 minutes at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.
-
Cell Lysis: The remaining cell pellet is lysed (e.g., with Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Aliquots of the supernatant and cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).
-
Signal Measurement: The product of the enzymatic reaction is measured using a spectrophotometer (for PNAG) or a fluorometer (for MUG).
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate). IC50 values for the antagonist are determined by plotting the percentage of inhibition of agonist-induced degranulation against the antagonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the characterization of MrgX2 antagonists.
References
- 1. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escientpharma.com [escientpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. EMDB-32136: Cryo-EM structure of pseudoallergen receptor MRGPRX2 complex with... - Yorodumi [pdbj.org]
- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incyte divulges new MRGPRX2 antagonists | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation of Mrgx2 Antagonist-1 in a Urticaria Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mrgx2 antagonist-1's performance with alternative therapeutic strategies for urticaria, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to Mrgx2 in Urticaria
Urticaria, characterized by wheals and angioedema, involves the activation of mast cells. While the IgE-dependent pathway is a well-known trigger, a significant portion of chronic urticaria cases are non-IgE-mediated.[1] The Mas-related G-protein-coupled receptor X2 (Mrgx2) has emerged as a key player in these IgE-independent reactions, directly activated by various secretagogues, including neuropeptides and certain drugs, leading to mast cell degranulation.[1] Consequently, antagonizing Mrgx2 presents a promising therapeutic avenue for urticaria.[2]
Comparative Analysis of this compound and Alternatives
This section compares the efficacy of a representative novel small molecule Mrgx2 antagonist, herein referred to as "this compound," with other therapeutic agents in pre-clinical urticaria models.
| Therapeutic Agent | Mechanism of Action | Efficacy in Pre-clinical Models | Key Findings |
| This compound (Small Molecule) | Competitive antagonist of the Mrgx2 receptor. | Potent inhibition of agonist-induced mast cell degranulation in vitro and in vivo.[3] Effectively blocks acute, systemic allergic reactions and inflammation in mouse models. | Demonstrates high potency in blocking Substance P-mediated degranulation in human skin mast cells (IC50 = 0.42 nM for a similar compound).[4] Orally active and capable of blocking itch in humanized Mrgx2 knock-in mice.[4] |
| Omalizumab (Anti-IgE Monoclonal Antibody) | Binds to free IgE, preventing it from binding to its high-affinity receptor (FcεRI) on mast cells. | Effective in reducing wheals and itch in chronic spontaneous urticaria (CSU) patients.[5] | Primarily targets the IgE-dependent pathway; may not be effective for all urticaria endotypes, particularly those driven by non-IgE mechanisms. |
| Second-Generation H1 Antihistamines | Inverse agonists of the histamine (B1213489) H1 receptor, blocking the effects of histamine released from mast cells. | First-line treatment for urticaria, providing symptomatic relief.[6] | Addresses the downstream effects of mast cell degranulation rather than the initial activation, and efficacy can be limited in severe cases. |
| Cyclosporine | Immunosuppressant that inhibits T-cell activation and subsequent inflammatory responses. | Reserved for severe, refractory chronic urticaria.[5] More effective than placebo in reducing urticaria severity when combined with cetirizine.[5] | Broad immunosuppressive action with a corresponding risk of side effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Mast Cell Degranulation Assay
Objective: To assess the ability of this compound to inhibit agonist-induced degranulation of mast cells.
Cell Line: Human mast cell line LAD2, which endogenously expresses Mrgx2.
Protocol:
-
Culture LAD2 cells in appropriate media.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a known Mrgx2 agonist (e.g., Substance P, Compound 48/80) for 30 minutes.
-
Measure the release of β-hexosaminidase, a marker of mast cell degranulation, using a colorimetric assay.
-
Calculate the percentage of inhibition of degranulation at each antagonist concentration to determine the IC50 value.
In Vivo Mouse Model of Urticaria (Passive Cutaneous Anaphylaxis - PCA)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of urticaria.
Animal Model: Human Mrgx2 knock-in mice to ensure the relevance of the findings to human physiology.[3][4]
Protocol:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).[3]
-
After a specified pre-treatment time, intradermally inject a Mrgx2 agonist (e.g., Compound 48/80) into the ear or dorsal skin of the mice.[4]
-
Concurrently, intravenously inject Evans blue dye to visualize vascular permeability, a hallmark of the wheal response.
-
After 30 minutes, euthanize the mice and excise the injected skin area.
-
Quantify the amount of Evans blue dye extravasation by spectrophotometry to assess the reduction in vascular permeability as a measure of antagonist efficacy.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
Unveiling the Impact of Mrgx2 Antagonist-1 on Mast Cell Subtypes: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the effects of Mrgx2 antagonist-1 and other novel antagonists on various mast cell subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions targeting mast cell-mediated inflammatory and allergic diseases.
The Mas-related G protein-coupled receptor X2 (MRGPRX2), referred to as Mrgx2, is a key player in non-IgE-mediated mast cell activation and degranulation, implicated in conditions like chronic urticaria, atopic dermatitis, and drug-induced pseudoallergy.[1][2][3][4] This has led to the development of specific antagonists to modulate its activity.[2][5] This report focuses on the comparative efficacy of this compound and other significant antagonists across different mast cell models.
Comparative Efficacy of Mrgx2 Antagonists
The inhibitory potential of various Mrgx2 antagonists has been quantified across different mast cell subtypes and activation assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Antagonist | Mast Cell Model | Agonist | Assay | IC50 (nM) | Reference |
| This compound (example 1) | Not Specified | Not Specified | Not Specified | Potent antagonist | [6] |
| Compound A | LAD2 Mast Cells | Cortistatin 14 | Degranulation | 22.8 | [7] |
| LAD2 Mast Cells | Substance P | Degranulation | 32.4 | [7] | |
| Compound B | LAD2 Mast Cells | Cortistatin 14 | Degranulation | 1.0 | [7] |
| LAD2 Mast Cells | Substance P | Degranulation | 1.8 | [7] | |
| Freshly Isolated Human Skin Mast Cells | Substance P | Tryptase Release | 0.42 | [7] | |
| C9 | RBL-MRGPRX2 Cells | ZINC-3573 | Calcium Mobilization | 43 (Ki) | |
| LAD2 Cells | ZINC-3573 | Degranulation | >1000 | ||
| C9-6 | RBL-MRGPRX2 Cells | ZINC-3573 | Calcium Mobilization | 58 (Ki) |
In Vivo Efficacy
Compound B has demonstrated significant in vivo activity. In humanized MRGPRX2 knock-in mice, oral administration of Compound B at 3 mg/kg completely blocked scratching behavior induced by the MRGPRX2 agonist, compound 48/80.[7][8] This was supported by the complete antagonism of compound 48/80-mediated activation of peritoneal mast cells isolated from these mice at a concentration of 100 nM.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Mrgx2 antagonists, it is crucial to visualize the signaling cascade they inhibit and the experimental procedures used to quantify their effects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MRGX2 Receptor Antagonists - Technologie [provendis.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdnewsline.com [mdnewsline.com]
- 8. ucare-network.com [ucare-network.com]
Benchmarking Mrgx2 Antagonist-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mrgx2 antagonist-1 against other published antagonists targeting the Mas-related G protein-coupled receptor X2 (Mrgx2). This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and workflows.
Mrgx2, a receptor primarily expressed on mast cells, plays a crucial role in inflammatory and pseudo-allergic reactions. Its activation by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators. Consequently, the development of Mrgx2 antagonists is a promising therapeutic strategy for a range of inflammatory and allergic diseases. This guide focuses on "this compound," a potent antagonist of this receptor, providing a benchmark against other known inhibitors.[1]
Quantitative Comparison of Mrgx2 Antagonists
The inhibitory activities of this compound and other published compounds are summarized below. The data is presented as pIC50 and IC50 values, which are measures of the concentration of an antagonist required to inhibit 50% of the Mrgx2 receptor activity. A higher pIC50 value indicates greater potency.
| Compound | Assay Type | Cell Line | pIC50 | IC50 (nM) | Reference |
| This compound (Example from WO2022073904A1) | FLIPR Calcium Flux Assay | CHO-K1-hMrgX2 | 8.6 | ~2.5 | (ACS Med. Chem. Lett. 2022, 13, 1006-1007) |
| β-hexosaminidase Release Assay | LAD2 | 9.1 | ~0.8 | (ACS Med. Chem. Lett. 2022, 13, 1006-1007) | |
| Compound A | β-hexosaminidase Release Assay | LAD2 | - | 32.4 | (Front. Immunol., 18 October 2024) |
| Compound B | β-hexosaminidase Release Assay | LAD2 | - | 1.8 | (Front. Immunol., 18 October 2024) |
| Tryptase Release Assay | Human Skin Mast Cells | 9.38 | 0.42 | (Front. Immunol., 18 October 2024) | |
| EP262 | HTRF Assay | CHO | - | <100 | (BioWorld, 23 October 2023) |
| β-hexosaminidase Release Assay | LAD2 | - | <100 | (BioWorld, 23 October 2023) | |
| C9 | β-hexosaminidase Release Assay | RBL-MRGPRX2 | - | ~300 | (Front. Immunol., 04 December 2018) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Mrgx2 antagonists and the methods used to evaluate them, the following diagrams illustrate the Mrgx2 signaling pathway and the workflows for key experimental assays.
Mrgx2 Signaling Pathway in Mast Cells
Activation of the Mrgx2 receptor by an agonist initiates a downstream signaling cascade involving G proteins Gαq and Gαi. This leads to the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation results in the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from the endoplasmic reticulum. This increase in intracellular calcium, along with other signaling events, culminates in the degranulation of the mast cell and the release of inflammatory mediators such as histamine (B1213489) and β-hexosaminidase.
Caption: Mrgx2 signaling cascade in mast cells.
Experimental Workflow: FLIPR Calcium Flux Assay
The Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is a high-throughput method used to measure changes in intracellular calcium concentration upon receptor activation. This assay is instrumental in screening for and characterizing the potency of GPCR antagonists.
Caption: Workflow for the FLIPR calcium flux assay.
Experimental Workflow: β-Hexosaminidase Release Assay
The β-hexosaminidase release assay is a colorimetric method used to quantify mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Measuring its activity in the cell supernatant provides a quantitative measure of mast cell activation.
Caption: Workflow for the β-hexosaminidase release assay.
Experimental Protocols
FLIPR Calcium Flux Assay for Mrgx2 Antagonists
This protocol is adapted for a 384-well format using a FLIPR TETRA instrument.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human Mrgx2 (CHO-K1-hMrgX2) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 384-well plates at a suitable density and incubate overnight to allow for cell adherence.
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., containing Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of "this compound" and other test compounds in an appropriate assay buffer.
-
Add the antagonist solutions to the cell plates and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Preparation and Addition:
-
Prepare a solution of an Mrgx2 agonist (e.g., Substance P or Compound 48/80) at a concentration that elicits a submaximal response (e.g., EC80).
5. Fluorescence Measurement:
-
Place the cell and compound plates into the FLIPR TETRA instrument.
-
Initiate the assay, which involves adding the agonist to the cell plate and immediately measuring the fluorescence signal over time.
6. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the antagonist concentration versus the inhibition of the agonist-induced calcium flux to determine the IC50 value.
-
Convert the IC50 to pIC50 for a logarithmic representation of potency.[2]
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is designed for use with the human mast cell line, LAD2.[3]
1. Cell Culture:
-
Culture LAD2 cells in the recommended medium supplemented with the necessary growth factors.
2. Compound Incubation:
-
Wash the LAD2 cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of "this compound" or other test compounds to the wells and incubate for 30 minutes at 37°C.
3. Agonist Stimulation:
-
Add an Mrgx2 agonist (e.g., Compound 48/80) to the wells to induce degranulation.
-
Incubate for 30 minutes at 37°C.
-
Include control wells for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).
4. Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
5. Enzymatic Reaction:
-
In a separate 96-well plate, add the collected supernatant to a solution containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate for 1-2 hours at 37°C.
6. Absorbance Measurement:
-
Stop the reaction by adding a stop buffer (e.g., glycine (B1666218) solution).
-
Measure the absorbance at 405 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
-
Plot the antagonist concentration versus the percentage inhibition of degranulation to determine the IC50 value.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Mast Cell Line (LAD2) ; <span style="color: #ef6331;">Capable of histamine release (degranulation)</span> | Applied Biological Materials Inc. [abmgood.com]
Assessing the Biased Agonism of Different MrgprX2 Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of the Mas-related G protein-coupled receptor X2 (MrgprX2) is critical for both elucidating its role in inflammatory and pseudo-allergic reactions and for developing targeted therapeutics. This guide provides a comparative analysis of various MrgprX2 ligands, focusing on their biased agonism, supported by quantitative data and detailed experimental protocols.
MrgprX2, a receptor predominantly found on mast cells and sensory neurons, is activated by a diverse array of cationic ligands, including neuropeptides, antimicrobial peptides, and numerous FDA-approved drugs.[1][2] This activation can trigger IgE-independent degranulation and the release of inflammatory mediators, contributing to conditions like neurogenic inflammation, pruritus, and drug hypersensitivity reactions.[3][4][5]
A key feature of MrgprX2 signaling is the concept of biased agonism, where different ligands, upon binding to the same receptor, can preferentially activate distinct downstream signaling pathways.[6] MrgprX2 primarily signals through two main pathways: the canonical G protein-dependent pathway (coupling to Gαq and Gαi) and the β-arrestin-mediated pathway.[2][7][8]
-
G protein-biased ligands predominantly activate Gαq, leading to phospholipase C (PLC) activation, subsequent calcium mobilization, and mast cell degranulation.[8][9] They may also couple to Gαi, which can contribute to chemotaxis.[9]
-
β-arrestin-biased ligands preferentially recruit β-arrestins, which can lead to receptor internalization, desensitization, and activation of distinct signaling cascades, such as the ERK1/2 pathway.[10][11]
-
Balanced agonists activate both G protein and β-arrestin pathways.[6]
This differential activation, or "biased agonism," has significant therapeutic implications. Ligands that are G protein-biased may be potent activators of acute inflammatory responses, while β-arrestin-biased ligands might offer pathways for therapeutic intervention by promoting receptor desensitization or activating alternative signaling cascades.[12] This guide provides the tools to dissect these complex signaling profiles.
Comparative Analysis of MrgprX2 Ligand Activity
The following tables summarize the quantitative data for various MrgprX2 ligands, categorized by their signaling bias. The data is compiled from multiple studies and assays, including calcium mobilization, β-arrestin recruitment, and mast cell degranulation.
Table 1: G Protein-Biased MrgprX2 Agonists
| Ligand | Assay Type | EC50 | Cell Type | Reference |
| Icatibant | Calcium Mobilization | ~1-10 µM | HEK293 | [13] |
| AG-30/5C | Calcium Mobilization | ~1-10 µM | HEK293 | [13] |
Table 2: Balanced MrgprX2 Agonists
| Ligand | Assay Type | EC50 | Cell Type | Reference |
| Compound 48/80 | β-Hexosaminidase Release | 0.54 µg/mL | LAD-2 | [9] |
| Compound 48/80 | β-Hexosaminidase Release | 1.52 µg/mL | RBL-MRGPRX2 | [9] |
| Substance P | β-Hexosaminidase Release | 5.44 µM | LAD-2 | [9] |
| Substance P | β-Hexosaminidase Release | 3.07 µM | RBL-MRGPRX2 | [9] |
| Substance P | Calcium Mobilization | 152 nM | HEK293 | [6][14] |
| Codeine | β-Hexosaminidase Release | 100 µg/ml | Human Skin Mast Cells | [7] |
| Vancomycin | β-Hexosaminidase Release | 0.47 mg/mL | LAD-2 | [9] |
| Vancomycin | β-Hexosaminidase Release | 0.41 mg/mL | RBL-MRGPRX2 | [9] |
| Cortistatin-14 | Calcium Mobilization | ~10 nM | HEK293 | [15] |
| ZINC3573 | Calcium Mobilization | ~1 µM | HEK-T | [15] |
Table 3: MrgprX2 Antagonists
| Ligand | Assay Type | IC50/Ki | Cell Type | Reference |
| Compound B | Tryptase Release (SP-stimulated) | 0.42 nM | Human Skin Mast Cells | [3] |
| Compound A | β-Hexosaminidase Release (SP-stimulated) | 32.4 nM | LAD2 | [3] |
| C9 | Degranulation (SP, PAMP-12, Rocuronium) | ~0.3 µM | RBL-MRGPRX2 | [16][17] |
| C9 | Calcium Mobilization (ZINC3573-stimulated) | Ki = 43 nM | HEK293 | [16][18] |
| C9-6 | Calcium Mobilization (ZINC3573-stimulated) | Ki = 58 nM | HEK293 | [18] |
Signaling Pathways and Ligand Classification
The following diagrams illustrate the divergent signaling pathways activated by MrgprX2 and the classification of ligands based on their functional selectivity.
Caption: MrgprX2 signaling diverges into G protein and β-arrestin pathways.
Caption: Classification of MrgprX2 ligands based on functional assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of biased agonism. The following section provides protocols for key experiments.
Experimental Workflow for Assessing Biased Agonism
Caption: Workflow for characterizing MrgprX2 ligand-biased agonism.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gαq activation.
Materials:
-
Cells expressing MrgprX2 (e.g., HEK293-MrgprX2 or LAD2).[19]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[19]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test ligands and control agonists/antagonists.
-
384-well black, clear-bottom microplates.[15]
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3).[19]
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 20,000 cells/well and culture overnight.[15]
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1-1.5 hours at 37°C.[19]
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.[19]
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Ligand Addition: Use the automated injector to add varying concentrations of the test ligand to the wells.
-
Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity for at least 120 seconds to capture the peak response.[19]
-
Data Analysis: Calculate the change in fluorescence (maximum - minimum). Plot the concentration-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MrgprX2 receptor. Commercial kits, such as the PathHunter® assay, provide a streamlined method.[20][21][22]
Materials:
-
PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin Assay Kit (or similar).[20]
-
Test ligands and control agonists.
-
White, solid-bottom 384-well microplates.
-
Chemiluminescence plate reader.
Procedure (based on PathHunter® protocol):
-
Cell Plating: Thaw and plate the engineered cells into 384-well plates according to the manufacturer's instructions.[20]
-
Ligand Addition: Add serial dilutions of the test ligands to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[20]
-
Detection: Add the detection reagent cocktail to each well and incubate for 60 minutes at room temperature in the dark.[20]
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and plot the concentration-response curve to determine EC50 and Emax values.
β-Hexosaminidase Degranulation Assay
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2 or RBL-2H3 expressing MrgprX2).[7]
-
Tyrode's buffer or similar physiological buffer.[5]
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).[10]
-
Stop solution: 100 mM sodium carbonate buffer (pH 10.7).[10]
-
Triton X-100 for cell lysis (total release control).
-
96-well plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).[7]
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 5 x 10⁴ cells/well) into a 96-well plate in buffer.[16]
-
Stimulation: Add test ligands at various concentrations and incubate for 30-60 minutes at 37°C.[7][10] Include wells for spontaneous release (buffer only) and total release (0.1% Triton X-100).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.
-
Enzymatic Reaction: Add the 4-MUG substrate solution to the supernatants and incubate for 60 minutes at 37°C.[10]
-
Stop Reaction: Add the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at the specified wavelengths.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release. Plot the concentration-response curve to determine EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event in both G protein and β-arrestin signaling pathways.
Materials:
-
Cells expressing MrgprX2.
-
Serum-free culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[23][24]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (e.g., ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to desired confluency. Before stimulation, serum-starve the cells for at least 6-12 hours to reduce basal phosphorylation levels.[25]
-
Ligand Stimulation: Treat cells with the test ligand for a specific time course (e.g., 1, 5, 10, 30 minutes) at 37°C.[5]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer the proteins to a membrane.[26]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[25]
-
Wash again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the image using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize the data.[25]
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 5. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells [frontiersin.org]
- 8. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) [mdpi.com]
- 9. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells [mdpi.com]
- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells | MDPI [mdpi.com]
- 12. connectsci.au [connectsci.au]
- 13. Mast cell degranulation via MRGPRX2 by isolated human albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 18. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Mrgx2 Antagonist-1: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Mrgx2 antagonist-1, a potent inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Core Safety and Handling
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information.
General Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.
Quantitative Data and Physical Properties
Below is a summary of the key quantitative and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2642162-06-7 | [1] |
| Molecular Formula | C₁₅H₁₅F₅N₄O₂S | [1] |
| Molecular Weight | 410.36 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol is based on manufacturer recommendations and general best practices for chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all unused this compound, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and solutions containing the compound as hazardous chemical waste.
-
Do not mix this waste stream with non-hazardous waste.
Step 2: Waste Collection and Labeling
-
Collect solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions, rinsates) in a separate, leak-proof, and compatible hazardous waste container.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
Step 3: Disposal of Bulk/Unused Compound
-
Surplus and non-recyclable solutions or solid compound must be disposed of through a licensed professional waste disposal service.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Crucially, do not discharge this compound or its solutions into sewer systems or drains.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or another solvent capable of removing the compound).
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.
-
Once triple-rinsed, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.
Step 5: Spill Management and Cleanup
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Avoid breathing any dust or vapors.
-
Wear full PPE, including respiratory protection if necessary.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all cleanup materials and the spilled substance in a suitable, closed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for handling this compound and its mechanism of action.
Caption: General laboratory workflow for this compound from preparation to disposal.
Caption: this compound blocks ligand activation of the MRGPRX2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
